4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is 314.93924 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGVYGQCYVNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302949-02-6, 40107-06-0 | |
| Record name | 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40107-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide for Chemical Researchers
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug development. The described methodology is grounded in the well-established Gould-Jacobs reaction, a robust and reliable method for constructing the 4-hydroxyquinoline scaffold.[1][2][3] This guide offers an in-depth analysis of the synthetic strategy, a detailed, step-by-step experimental protocol, and a discussion of the underlying reaction mechanisms. The content is designed for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary details to replicate, understand, and potentially optimize this important synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic structures that form the core of a vast array of pharmacologically active compounds. Their unique chemical architecture allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[4] Specifically, the 4-hydroxyquinoline-3-carboxylic acid moiety is a critical pharmacophore found in many antibacterial agents known as quinolones.
The target molecule of this guide, this compound, serves as a versatile building block. The iodine atom at the 6-position provides a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The 4-hydroxy and 3-carboxylic acid groups are crucial for both biological activity and for further synthetic modifications.
Synthetic Strategy: The Gould-Jacobs Reaction
The most effective and widely adopted method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][2][5][6] This multi-step sequence offers a reliable pathway from readily available anilines.
The overall synthetic pathway can be dissected into three primary stages:
-
Condensation: Reaction of a substituted aniline (in this case, 4-iodoaniline) with diethyl ethoxymethylenemalonate (EMME).
-
Thermal Cyclization: An intramolecular cyclization of the resulting intermediate at high temperature to form the quinoline ring system.
-
Saponification: Hydrolysis of the ethyl ester at the 3-position to yield the final carboxylic acid.
This approach is favored due to its reliability and the commercial availability of the starting materials. The high-temperature cyclization step is typically the most demanding but ensures the formation of the thermodynamically stable aromatic quinoline core.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-((4-iodophenylamino)methylene)malonate (Intermediate A)
-
Rationale: This step involves a nucleophilic substitution reaction where the amino group of 4-iodoaniline attacks the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.[1][2] The reaction is typically performed without a solvent or in a high-boiling point, non-reactive solvent.
-
Procedure:
-
In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Upon completion, cool the reaction mixture to room temperature. The product, Intermediate A, will often crystallize upon cooling.
-
The crude product can be washed with cold ethanol or hexane to remove excess EMME and then used directly in the next step without further purification.
-
Step 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (Intermediate B)
-
Rationale: This is the key ring-forming step, a thermal intramolecular cyclization known as a 6-electron electrocyclization.[1][2] It requires high temperatures (typically 240-260 °C) to overcome the activation energy barrier for ring closure. A high-boiling point, inert solvent such as diphenyl ether (Dowtherm A) is used to achieve and maintain this temperature uniformly.
-
Procedure:
-
Preheat a suitable volume of diphenyl ether in a high-temperature reaction flask to 250 °C.
-
Slowly add Intermediate A (1.0 eq) to the hot diphenyl ether with vigorous stirring. The addition should be portion-wise to maintain the reaction temperature.
-
Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the product, Intermediate B.
-
Filter the solid precipitate, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
-
Step 3: Synthesis of this compound (Final Product)
-
Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[7][8] Sodium hydroxide is a common and effective base for this transformation. Subsequent acidification is required to protonate the carboxylate salt and precipitate the final product.[8]
-
Procedure:
-
Suspend Intermediate B (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (around 80-90 °C) and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with a dilute strong acid, such as 2M hydrochloric acid, until the pH is approximately 2-3.
-
The final product, this compound, will precipitate as a solid.
-
Filter the solid, wash with cold water to remove residual salts, and dry thoroughly under vacuum.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the three-stage synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Data Summary
The following table summarizes expected outcomes for this synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Diethyl 2-((4-iodophenylamino)methylene)malonate | C14H16INO4 | 390.19 | 90-95 |
| 2 | Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate | C12H10INO3 | 343.12 | 80-90 |
| 3 | This compound | C10H6INO3 | 315.07 | 85-95 |
Mechanistic Insights
The core of this synthesis, the Gould-Jacobs cyclization, proceeds through a pericyclic reaction mechanism.
Caption: Simplified mechanism of the thermal cyclization step in the Gould-Jacobs reaction.
The reaction begins with the thermal promotion of a 6-pi electrocyclization of the anilinomethylenemalonate intermediate.[1][2] This forms a transient dihydropyridine intermediate which rapidly tautomerizes to the more stable aromatic quinolone system. The final product exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form often predominating in the solid state.[1][9]
Conclusion
The Gould-Jacobs reaction provides an efficient and high-yielding pathway for the synthesis of this compound. By following the detailed three-step protocol outlined in this guide—condensation, thermal cyclization, and saponification—researchers can reliably produce this valuable intermediate. The strategic placement of the iodine atom allows for extensive downstream derivatization, making this compound a cornerstone for building libraries of novel quinoline-based molecules for pharmaceutical and materials science applications.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 6. iipseries.org [iipseries.org]
- 7. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
The Pfitzinger Synthesis: A Comprehensive Technical Guide to Quinoline-4-Carboxylic Acids
Abstract
The Pfitzinger synthesis, a cornerstone reaction in heterocyclic chemistry, provides a robust and versatile pathway to substituted quinoline-4-carboxylic acids. This guide offers an in-depth exploration of the Pfitzinger reaction, intended for researchers, scientists, and professionals in drug development. We will delve into the reaction's mechanism, provide detailed experimental protocols, discuss its scope and limitations, and offer practical insights for troubleshooting. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this document aims to serve as a comprehensive resource for the synthesis and application of these medicinally significant compounds.
Introduction: The Significance of Quinoline-4-Carboxylic Acids
Quinoline-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] These compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 19th century, remains a highly relevant and efficient method for accessing this important class of molecules.[4][5] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] The versatility of this reaction allows for the introduction of diverse substituents onto the quinoline ring, enabling the fine-tuning of pharmacological profiles for drug discovery programs.[1]
The Core of the Matter: Unraveling the Pfitzinger Reaction Mechanism
The Pfitzinger synthesis proceeds through a well-defined sequence of base-catalyzed steps. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step is critical and results in the formation of a keto-acid intermediate, an isatinate.[6][7] Subsequently, the aniline moiety of this intermediate condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[7][8] The imine then undergoes tautomerization to its more stable enamine form.[2][7] This enamine intermediate is poised for an intramolecular cyclization, which is followed by a dehydration step to yield the final aromatic quinoline-4-carboxylic acid product.[6][7]
Caption: The mechanistic pathway of the Pfitzinger synthesis.
In the Laboratory: A Validated Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone. This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, etc.)
Step-by-Step Procedure
-
Preparation of the Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. (Caution: The dissolution of KOH is highly exothermic.)
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. A color change from orange to pale yellow is typically observed as the isatin ring opens to form the potassium isatinate intermediate.[7][9] Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of this intermediate.[7]
-
Addition of the Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise using a dropping funnel.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.[2]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]
-
Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[2]
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically at pH 4-5).[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven.[2]
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]
Caption: A generalized experimental workflow for the Pfitzinger synthesis.
Scope, Limitations, and Practical Considerations
The Pfitzinger reaction is valued for its versatility, accommodating a range of substituted isatins and carbonyl compounds. However, like any chemical transformation, it has its limitations and practical challenges that researchers must navigate.
Substrate Scope
-
Isatins: The reaction is generally tolerant of various substituents on the aromatic ring of isatin, allowing for the synthesis of a diverse library of quinoline derivatives.
-
Carbonyl Compounds: Both aldehydes and ketones with an α-methylene group can be used. The nature of the R groups on the carbonyl compound will determine the substituents at the 2- and 3-positions of the resulting quinoline. For instance, acetone yields a 2-methylquinoline, while acetophenone results in a 2-phenylquinoline.[7][8]
Common Challenges and Troubleshooting
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, degradation of reactants or products, side reactions. | Ensure complete isatin ring opening by pre-reacting with the base. Use a slight excess of the carbonyl compound to drive the reaction to completion. Optimize reaction time by monitoring with TLC.[10] |
| Tar Formation | Self-condensation of the carbonyl compound or isatin, especially at high temperatures. | Pre-form the isatinate before adding the carbonyl compound.[9] Maintain the recommended reaction temperature and avoid excessive heating. Consider using a different solvent system.[10] |
| Incomplete Conversion of Isatin | Insufficient excess of the carbonyl compound, non-optimal base concentration. | Increase the molar ratio of the carbonyl compound to isatin. Optimize the concentration of the base. Extend the reaction time.[10] |
| Difficult Purification | Presence of unreacted isatin or side products. | Thoroughly extract with an organic solvent during work-up to remove neutral impurities. Recrystallization is often necessary for high purity. |
Variations and Modifications
Over the years, several modifications to the Pfitzinger synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope.
-
Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2][11]
-
TMSCl-Mediated Reaction: Trimethylsilyl chloride (TMSCl) has been used to promote the reaction, allowing for a one-pot synthesis of quinoline-4-carboxylic esters or acids under milder conditions.[12]
Conclusion: A Timeless Tool for Modern Drug Discovery
The Pfitzinger synthesis, despite its long history, remains a powerful and relevant tool in the arsenal of the modern medicinal chemist. Its ability to generate the medicinally important quinoline-4-carboxylic acid scaffold in a straightforward manner ensures its continued application in the quest for novel therapeutic agents. A solid understanding of its mechanism, coupled with careful execution of experimental protocols and an awareness of its limitations, will enable researchers to effectively harness this classic reaction for contemporary drug discovery and development challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a halogenated derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The quinoline ring system is a prevalent motif in a vast array of biologically active compounds, including a number of approved drugs.[1] The introduction of a hydroxyl group at the 4-position and an iodine atom at the 6-position, coupled with a carboxylic acid at the 3-position, imparts unique physicochemical properties and potential pharmacological activities to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Physicochemical Properties
This compound exists in tautomeric equilibrium with its keto form, 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. In the solid state and in many solutions, the 4-oxo form is generally favored.[2] This tautomerism is a key feature of 4-hydroxyquinolines and influences their reactivity and biological interactions.
dot
Caption: Tautomeric equilibrium of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 40107-06-0 | [3] |
| Molecular Formula | C₁₀H₆INO₃ | [4] |
| Molecular Weight | 315.06 g/mol | [3] |
| Melting Point | 295 °C (decomposes) | [3] |
| Appearance | Solid | [3] |
Solubility and pKa
The solubility of quinoline carboxylic acids is generally pH-dependent.[5] Due to the presence of the carboxylic acid group, this compound is expected to be more soluble in basic aqueous solutions due to the formation of a carboxylate salt. Its solubility in organic solvents like DMSO is generally good, which is advantageous for in vitro biological screening.[6][7]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the quinoline core typically displays signals in the aromatic region (around 7.0-9.0 ppm). For 6-iodo-substituted quinolines, characteristic splitting patterns are observed for the protons on the benzene ring. The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).[11]
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons, the carbonyl carbon of the keto tautomer (around 170-180 ppm), and the carboxylic acid carbon (around 165-175 ppm). The carbon atom attached to the iodine will also have a characteristic chemical shift.
While a specific spectrum for this compound is not publicly available, data from similar structures can provide a reference for expected chemical shifts.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[14]
-
A strong C=O stretching band from the carboxylic acid and the quinolone keto group, usually between 1650-1760 cm⁻¹.[11][14]
-
C-O stretching vibrations in the 1210-1320 cm⁻¹ region.[15]
-
Characteristic aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids involve the loss of H₂O (M-18), CO (M-28), and the COOH group (M-45).[16] The presence of iodine would be indicated by its characteristic isotopic pattern.
Synthesis of this compound
The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most commonly achieved through well-established named reactions, primarily the Gould-Jacobs reaction and the Pfitzinger reaction.
Gould-Jacobs Reaction
This method involves the reaction of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[17][18][19]
dot
Caption: General workflow of the Gould-Jacobs reaction.
Experimental Protocol (General Gould-Jacobs Synthesis):
-
Condensation: A mixture of 4-iodoaniline and diethyl ethoxymethylenemalonate is heated, often without a solvent, to form the corresponding anilidomethylenemalonate intermediate.
-
Cyclization: The intermediate is then heated at a higher temperature (typically 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A to effect cyclization to the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.
-
Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.[17]
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[20]
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][21][22]
dot
Caption: General mechanism of the Pfitzinger reaction.
Experimental Protocol (General Pfitzinger Synthesis):
-
Isatin Ring Opening: Isatin is treated with a strong base, such as potassium hydroxide in ethanol, to open the lactam ring and form a potassium isatinate intermediate.
-
Condensation: A carbonyl compound with an α-methylene group is added to the reaction mixture, which condenses with the amino group of the intermediate.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration upon heating to yield the quinoline-4-carboxylic acid.[23]
Potential Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
Antimicrobial Activity
Quinolone derivatives are well-known for their antibacterial properties, with fluoroquinolones being a major class of antibiotics. The 4-oxo-quinoline-3-carboxylic acid moiety is crucial for their activity, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[24] Studies on various iodo-quinoline derivatives have demonstrated their potential as antimicrobial agents against a range of bacteria and fungi.[2] The presence of the iodine atom can enhance the lipophilicity and potentially the antimicrobial potency of the compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 4-hydroxyquinoline derivatives.[25][26] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and overcoming drug resistance. The carboxylic acid group can contribute to selective accumulation in the acidic tumor microenvironment, potentially enhancing the therapeutic index.[10]
Conclusion
This compound is a versatile chemical entity with a rich potential for derivatization and biological evaluation. Its synthesis is achievable through established methodologies, and its physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its potential in drug discovery, particularly in the areas of infectious diseases and oncology. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | MDPI [mdpi.com]
- 3. This compound [chemicalbook.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 9. 4-Hydroxyquinoline CAS#: 611-36-9 [amp.chemicalbook.com]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 18. Gould-Jacobs Reaction [drugfuture.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6 [benchchem.com]
- 25. 4-Hydroxycinnoline-3-carboxylic Acid [benchchem.com]
- 26. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 302949-02-6) is a halogenated derivative of the quinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] The presence of the iodine atom, the carboxylic acid, and the hydroxyl group imparts specific physicochemical properties that can influence molecular interactions and biological activity. As with any compound intended for advanced research, particularly in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this purpose.
This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the analytical data for this and similar molecules. The methodologies and data presented herein are based on established spectroscopic principles and data from closely related iodo-quinoline analogs.[2]
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound (Molecular Formula: C₁₀H₆INO₃) that are pertinent to spectroscopic analysis include:[3]
-
Quinoline Core: A bicyclic aromatic system containing distinct protons and carbons.
-
Aromatic Protons: Protons on the benzene and pyridine rings, which will appear in the aromatic region of the ¹H NMR spectrum.
-
Quaternary Carbons: Several carbons in the ring system and the carboxylic acid group that will be visible in ¹³C NMR but not in proton-coupled spectra.
-
Functional Groups: A hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a carbon-iodine (C-I) bond, all of which have characteristic signatures in infrared spectroscopy and influence the electronic environment observed in NMR and mass spectrometry.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full structural verification.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.
Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~14.0 | broad singlet | - | COOH |
| ~12.0 | broad singlet | - | 4-OH |
| ~8.90 | singlet | - | H2 |
| ~8.50 | doublet | ~2.0 | H5 |
| ~8.00 | doublet of doublets | ~9.0, 2.0 | H7 |
| ~7.60 | doublet | ~9.0 | H8 |
Interpretation and Expertise:
-
Downfield Protons: The protons of the carboxylic acid and hydroxyl groups are expected to be significantly downfield and broad due to hydrogen bonding and exchange with residual water in the DMSO solvent. The carboxylic acid proton in similar quinoline structures is often observed around 14 ppm.[2]
-
Aromatic Region (7.5-9.0 ppm): The protons on the quinoline core appear in this region.
-
H2: The proton at the 2-position is adjacent to the nitrogen atom and is typically a singlet, appearing highly deshielded.
-
H5, H7, H8: These protons form a coupled system on the benzo- part of the quinoline ring. The iodine at position 6 influences their chemical shifts. H5 is expected to be a doublet due to coupling with H7. H7 will appear as a doublet of doublets, coupling to both H8 (ortho-coupling, larger J value) and H5 (meta-coupling, smaller J value). H8 will be a doublet due to ortho-coupling with H7.
-
¹³C NMR Spectroscopy: Carbon Backbone Mapping
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.0 | C=O (Carboxylic Acid) |
| ~165.0 | C4 (C-OH) |
| ~145.0 | C2 |
| ~140.0 | C8a |
| ~138.0 | C7 |
| ~130.0 | C5 |
| ~125.0 | C4a |
| ~120.0 | C8 |
| ~110.0 | C3 |
| ~95.0 | C6 (C-I) |
Interpretation and Expertise:
-
Carbonyl and C-OH: The carboxylic acid carbonyl carbon is the most downfield signal. The C4 carbon, attached to the hydroxyl group, is also significantly deshielded.
-
Aromatic Carbons: The remaining aromatic carbons appear between 110 and 145 ppm.
-
Effect of Iodine (C6): The most upfield aromatic carbon is predicted to be C6. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon, making this signal highly diagnostic.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Illustrative Mass Spectrometry Data (ESI-)
| m/z (Mass-to-Charge Ratio) | Assignment |
|---|---|
| 313.94 | [M-H]⁻ (Molecular Ion) |
| 269.95 | [M-H-CO₂]⁻ |
| 142.96 | [M-H-CO₂-I]⁻ |
Interpretation and Expertise:
-
Molecular Ion: The molecular weight of C₁₀H₆INO₃ is 314.94 g/mol . In negative ion electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 313.94. This confirms the molecular formula.
-
Fragmentation Pattern: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).[4] Therefore, a significant fragment at m/z 269.95, corresponding to the loss of carbon dioxide from the molecular ion, is expected. Subsequent loss of the iodine radical (127 Da) would lead to a fragment around m/z 142.96.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.
Illustrative FT-IR Data (Solid, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Very Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |
| ~3100 | Broad, Medium | O-H stretch (Phenolic) |
| 1680-1710 | Strong, Sharp | C=O stretch (Carboxylic Acid, conjugated) |
| ~1600, ~1550 | Medium-Strong | C=C stretch (Aromatic) |
| 1210-1320 | Strong | C-O stretch (Carboxylic Acid/Phenol) |
| ~900 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation and Expertise:
-
O-H Stretching: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[5][6] This broadness is a result of strong intermolecular hydrogen bonding (dimerization). The phenolic O-H stretch will likely be superimposed within this region.
-
C=O Stretching: A strong, sharp peak between 1680-1710 cm⁻¹ is characteristic of a carbonyl group in a conjugated carboxylic acid.[7] Conjugation with the quinoline ring system lowers the frequency compared to a non-conjugated acid.
-
Fingerprint Region: Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. The strong C-O stretching and broad O-H bending vibrations further confirm the presence of the acid and hydroxyl functionalities.
Experimental Protocols & Workflows
To ensure data reproducibility and integrity, standardized protocols must be followed.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the complete spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H and ¹³C NMR on a 500 MHz instrument.
-
Acquisition: Run the ¹H NMR experiment, followed by the ¹³C NMR experiment. If necessary, run 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol. Further dilute to approximately 1-10 µg/mL using a 1:1 mixture of methanol and water.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard. Set the ionization source to Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition: Infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Fragmentation (MS/MS): If desired, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion (m/z 313.9) for collision-induced dissociation (CID) to observe fragment ions.
Protocol 3: FT-IR Data Acquisition
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Conclusion
The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. The illustrative data and protocols provided in this guide serve as a robust framework for researchers undertaking the analysis of this compound, ensuring data integrity and facilitating downstream applications in chemical and pharmaceutical research.
References
- 1. rsc.org [rsc.org]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Crystallographic Analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid
This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 4-hydroxy-6-iodoquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, crystallization, and structural elucidation of this quinoline derivative, offering insights into the experimental rationale and anticipated structural characteristics.
Introduction: The Significance of Quinolines
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and are found in various natural products.[1] The quinoline scaffold is of particular interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The substituent groups on the quinoline ring play a crucial role in modulating its biological efficacy and mechanism of action.
This compound (Figure 1) is a halogenated quinoline derivative. The presence of a carboxylic acid group at the 3-position and a hydroxyl group at the 4-position can facilitate hydrogen bonding, which is critical for molecular recognition in biological systems.[1] The iodine atom at the 6-position is expected to influence the compound's electronic properties and potential for halogen bonding, a non-covalent interaction of growing importance in drug design. A detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship and for the rational design of novel therapeutic agents.
Figure 1: Chemical structure of this compound.Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Gould-Jacobs reaction is a widely used and effective method for constructing the quinoline core.[1]
Proposed Synthetic Pathway: Gould-Jacobs Reaction
The proposed synthesis involves the reaction of 4-iodoaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent hydrolysis.
Caption: Proposed synthetic pathway for this compound via the Gould-Jacobs reaction.
Experimental Protocol
-
Condensation: 4-iodoaniline is reacted with diethyl ethoxymethylenemalonate in ethanol under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl 2-(((4-iodophenyl)amino)methylene)malonate, is isolated.
-
Thermal Cyclization: The isolated intermediate is heated in a high-boiling solvent, such as Dowtherm A, to induce cyclization, forming the quinoline ring system. This step yields ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product, this compound. The product is then purified by recrystallization.
Single-Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3] The purity of the compound, choice of solvent, and crystallization conditions are critical factors.[4]
Solvent Selection and Crystal Growth Techniques
A solvent screen should be performed to identify a solvent in which the compound is moderately soluble.[4] Solvents to be considered include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Vapor Diffusion Method:
-
Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent).
-
The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[3][5][6]
Data Collection and Processing
The workflow for single-crystal X-ray diffraction analysis involves several key steps:
References
The Biological Versatility of the Quinoline Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoline derivatives, with a primary focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory activities. We will delve into the molecular mechanisms underpinning these activities, present detailed, field-proven experimental protocols for their evaluation, and provide a comprehensive analysis of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel quinoline-based therapeutic agents.
Introduction: The Quinoline Moiety - A Cornerstone of Medicinal Chemistry
Quinoline, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic compound that has captivated the attention of medicinal chemists for over a century.[2][3] Its presence in a wide array of natural alkaloids, most notably the antimalarial quinine, spurred the exploration of its synthetic derivatives as potential therapeutic agents.[4] The unique electronic properties and the ability to readily functionalize the quinoline core have led to the development of a vast library of compounds with diverse and potent biological effects.[5] This guide will systematically dissect the key biological activities of quinoline derivatives, providing both the theoretical framework and the practical methodologies required for their investigation.
Anticancer Activity of Quinoline Derivatives: Targeting the Hallmarks of Cancer
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[2][6] Their mechanisms of action are multifaceted, often targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[7]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are attributed to several well-defined mechanisms:
-
Topoisomerase Inhibition: A significant number of quinoline-based compounds function as topoisomerase inhibitors.[8][9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[10] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[11][12] Camptothecin and its analogues are classic examples of quinoline-containing topoisomerase I inhibitors.[2]
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by protein kinases. Quinoline derivatives have been successfully designed as potent kinase inhibitors, targeting key players like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[13][14][15] By blocking the ATP-binding site of these kinases, these compounds disrupt downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[16] Several FDA-approved kinase inhibitors, such as bosutinib, incorporate a quinoline scaffold.[13]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[6] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[6]
-
Cell Cycle Arrest: Many quinoline compounds have been shown to arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby preventing cancer cell proliferation.[2][6]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer potency of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | ||
| MCF-7 (Breast) | 5.21 | [6] | ||
| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59 | [6] | |
| Phenylsulfonylurea-Chalcone | Compound 7 | HepG-2 (Liver) | 2.71 | [6] |
| A549 (Lung) | 7.47 | [6] | ||
| MCF-7 (Breast) | 6.55 | [6] | ||
| 2,4-Disubstituted Quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 µg/mL | [2] |
| U937 (Leukemia) | 43.95 µg/mL | [2] | ||
| 4,7-Disubstituted Quinoline | Hydrazone derivative 36 | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [2] |
| HTC-8 (Colon) | 0.314-4.65 µg/cm³ | [2] | ||
| HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [2] | ||
| 3-Quinoline Acrylamide | Compound 11 | MCF-7 (Breast) | 29.8 | [2] |
| 2-Oxoquinoline | N-alkylated derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [2] |
| Quinoline-Pyrazolopyridine | Compound 5p | P. falciparum (3D7) | (in vitro schizont maturation) | [17] |
| Quinoline-based Topoisomerase I Inhibitor | Compound 28 | Human Topoisomerase I | 29 ± 0.04 nM | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Signaling Pathway Visualization: Topoisomerase I Inhibition
The following diagram illustrates the mechanism of action of a quinoline-based topoisomerase I inhibitor.
Caption: Mechanism of Topoisomerase I inhibition by a quinoline derivative.
Antimicrobial Activity of Quinoline Derivatives: A Broad Spectrum of Action
Quinoline derivatives have a long and successful history as antimicrobial agents.[18] The development of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, revolutionized the treatment of bacterial infections.[19] The antimicrobial activity of quinolines extends to a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and mycobacteria.[20][21][22]
Mechanisms of Antimicrobial Action
The primary mechanism of action for the antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinolones induce lethal DNA damage in bacteria.
Quantitative Analysis of Antimicrobial Activity
The in vitro antimicrobial efficacy of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one | Compound 6c | MRSA | 0.75 | [20] |
| VRE | 0.75 | [20] | ||
| MRSE | 2.50 | [20] | ||
| Compound 6l | MRSA | 1.25 | [20] | |
| VRE | 1.25 | [20] | ||
| MRSE | 2.50 | [20] | ||
| Compound 6o | MRSA | 2.50 | [20] | |
| VRE | 2.50 | [20] | ||
| MRSE | 5.0 | [20] | ||
| Quinoline-Hydroxyimidazolium | Hybrid 7b | S. aureus | 2 | [21][22] |
| M. tuberculosis H37Rv | 10 | [21][22] | ||
| Hybrid 7c | C. neoformans | 15.6 | [21][22] | |
| Hybrid 7d | C. neoformans | 15.6 | [21][22] | |
| Iodo-Quinoline | Derivative 3c | S. aureus | 2.67 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into each well of a 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well with 50 µL of the diluted bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow Visualization: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimalarial Activity of Quinoline Derivatives: A Legacy of Fighting a Global Scourge
The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[23] This led to the development of synthetic 4-aminoquinolines like chloroquine, which became frontline antimalarial drugs for decades.[24]
Mechanism of Antimalarial Action
The primary target of 4-aminoquinoline antimalarials is the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin. 4-aminoquinolines accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[11]
Quantitative Analysis of Antimalarial Activity
The in vitro antimalarial activity of quinoline derivatives is assessed by determining their IC50 values against cultured P. falciparum.
Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Dihydropyrimidine-Quinoline | Compound 4b | - | 0.46 | [23] |
| Compound 4g | - | 0.30 | [23] | |
| Compound 4i | - | 0.014 | [23] | |
| 1,3,4-Oxadiazole-Quinoline | Compound 12 | - | 0.46 | [23] |
| Triazolyl Quinoline | Compound 6e | 3D7 (chloroquine-sensitive) | 1.364-1.518 µM | [25] |
| Compound 6h | 3D7 (chloroquine-sensitive) | 1.364-1.518 µM | [25] | |
| Compound 6i | 3D7 (chloroquine-sensitive) | 1.364-1.518 µM | [25] |
Experimental Protocol: In Vitro Antimalarial Assay
A common method for assessing the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.
Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
Step-by-Step Methodology:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells in a complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the quinoline derivative in a 96-well plate.
-
-
Infection and Incubation:
-
Add synchronized ring-stage parasites to the wells at a specific parasitemia and hematocrit.
-
Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Anti-inflammatory Activity of Quinoline Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous human diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[26]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4][27][28] By inhibiting the activation of NF-κB, these compounds can suppress the expression of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. Additionally, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[29]
Quantitative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of quinoline derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition.
Table 4: In Vivo Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Class | Specific Derivative | Dose | % Inhibition of Paw Edema | Reference |
| Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline | Compound 3 | - | Similar to Diclofenac Sodium | [29] |
| Compound 10 | - | Higher than Diclofenac Sodium | [29] | |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one | Compound 3g | - | 63.19% | [29] |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene | Compound 6d | - | 68.28% | [29] |
| 3-hydrazinoquinoxaline-2-thiol | Quinoxaline derivative | 0.2 mg/ml | Similar to Diclofenac |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening potential anti-inflammatory drugs.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for a week before the experiment.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the quinoline derivative or the standard drug (e.g., indomethacin or diclofenac sodium) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Signaling Pathway Visualization: NF-κB Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a quinoline derivative.
Caption: Inhibition of the canonical NF-κB signaling pathway by a quinoline derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3] For instance, in the case of 4-aminoquinolines with antimalarial activity, a chlorine atom at the 7-position is crucial for activity. The nature of the side chain at the 4-position also significantly influences potency and pharmacokinetic properties. In anticancer quinoline-chalcone hybrids, the electronic properties of substituents on the chalcone moiety can dramatically affect their cytotoxic potency.[6] A thorough understanding of SAR is paramount for the rational design and optimization of quinoline-based drug candidates.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas. The insights and methodologies presented in this guide are intended to empower researchers to effectively explore the vast chemical space of quinoline derivatives and to accelerate the discovery of novel drugs with improved efficacy and safety profiles. Future research will likely focus on the development of highly selective quinoline-based inhibitors for specific molecular targets, the exploration of novel biological activities, and the use of advanced drug delivery systems to enhance their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. ijmphs.com [ijmphs.com]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dia.malariaworld.org [dia.malariaworld.org]
- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB Signaling Pathway Diagram [scispace.com]
- 28. researchgate.net [researchgate.net]
- 29. ijpsonline.com [ijpsonline.com]
A Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid for Drug Development Professionals
An In-depth Technical Guide Topic: Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. Its structural features—a planar aromatic system, an acidic carboxylic group, a phenolic hydroxyl group, and a heavy halogen substituent—bestow upon it a unique combination of physicochemical properties. These properties are not mere chemical trivia; they are the fundamental determinants of the molecule's behavior in a biological system, governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, explains the causal relationships between these properties and their biopharmaceutical implications, and furnishes detailed protocols for their experimental determination. For drug development professionals, a thorough understanding of this profile is the first step in rationally designing effective and safe therapeutic agents.
Introduction to this compound
Chemical Identity and Structure
This compound (CAS No: 40107-06-0) is a substituted quinoline derivative.[1] The quinoline core is a foundational structure in numerous pharmacologically active agents.[2] A critical feature of this molecule is its existence in tautomeric forms, primarily the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline (quinolone) form. This equilibrium is crucial as it influences the molecule's hydrogen bonding capacity, aromaticity, and ultimately, its interactions with biological targets and transport proteins.
The Quinoline-4-Carboxylic Acid Scaffold in Medicinal Chemistry
The quinolin-4-one motif is the backbone of many commercially successful drugs, particularly in the realm of antibiotics (e.g., nalidixic acid) and has been explored for anticancer and antiviral applications.[2] The substitution at various positions on the quinoline ring allows for the fine-tuning of its biological activity and pharmacokinetic properties. The iodine atom at the 6-position in the target molecule significantly increases its molecular weight and lipophilicity, which can have profound effects on its ADME profile.
Rationale for Physicochemical Profiling in Drug Discovery
The journey of a drug from administration to its site of action and subsequent elimination is dictated by its physicochemical properties.[3][4] A comprehensive characterization during the pre-formulation stage is essential to identify potential development challenges, such as poor solubility or instability, and to guide formulation strategies.[5][6] Neglecting this crucial step can lead to failed clinical trials and wasted resources. The physicochemical and molecular properties of a compound influence both its pharmacokinetic and pharmacodynamic processes.[7]
Core Physicochemical Properties
Molecular and Solid-State Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 40107-06-0 | [1] |
| Molecular Formula | C₁₀H₆INO₃ | [8] |
| Molecular Weight | 315.06 g/mol | [1] |
| Exact Mass | 314.939 g/mol | [1] |
| Melting Point | 295°C (with decomposition) | [1] |
| Appearance | Solid (form may vary) | N/A |
The high melting point suggests a stable crystalline lattice with significant intermolecular forces, likely involving hydrogen bonding from the carboxylic acid and hydroxyl groups. The potential for different crystal packing arrangements (polymorphism) should be investigated, as polymorphs can have different solubilities and stabilities.[6]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid. This molecule has two primary acidic protons: one on the carboxylic acid group and one on the 4-hydroxyl group.
-
Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for aromatic carboxylic acids.
-
Hydroxyl Group (pKa₂): Expected to be in the range of 8-10, typical for phenolic protons.
The precise pKa values are critical as they dictate the molecule's charge state at different physiological pH values. For instance, in the acidic environment of the stomach (pH 1-2), the molecule will be predominantly neutral, favoring absorption. In the small intestine (pH 6-7.5), the carboxylic acid will be deprotonated (negatively charged), which increases aqueous solubility but can hinder passive diffusion across the intestinal membrane.
Solubility
Solubility is a cornerstone of drug bioavailability for orally administered drugs.[] For this compound, solubility is a balance of competing factors:
-
Poorly Soluble Core: The fused aromatic quinoline ring and the iodine atom contribute to its lipophilicity and low intrinsic aqueous solubility.
-
Solubilizing Groups: The carboxylic acid and hydroxyl groups can ionize and participate in hydrogen bonding with water, enhancing solubility.
Aqueous solubility will be highly pH-dependent due to the ionizable groups. It is expected to be lowest at a pH between its two pKa values (the isoelectric point) and will increase significantly at pH values above pKa₂ and below pKa₁.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid environment, is a key predictor of its ability to cross biological membranes.
-
LogP (Partition Coefficient): Measures the partitioning of the neutral molecule between octanol and water. Given the large aromatic system and iodine, the LogP is expected to be moderately high.
-
LogD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. The LogD value will be highest at low pH (when the molecule is neutral) and will decrease as pH increases and the molecule becomes ionized and more water-soluble. A balanced LogD is often required for good oral drug properties.[10]
Spectroscopic Profile
Spectroscopic analysis confirms the identity and structure of the molecule.
-
¹H NMR: Proton NMR would reveal signals characteristic of the quinoline ring protons, with their chemical shifts and coupling constants confirming the substitution pattern. A broad signal for the carboxylic acid proton would also be expected.[11]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for O-H stretching (from both the hydroxyl and carboxylic acid groups), C=O stretching (ketone/carboxylic acid), and C=C/C=N stretching from the aromatic ring system.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can further confirm the structure.
The Bridge to Biopharmaceutics: Impact on ADME
The interplay between the core physicochemical properties directly governs the ADME profile of a drug candidate. Understanding these connections is pivotal for predicting a compound's in vivo behavior.[12]
Caption: Relationship between key physicochemical properties and the ADME profile.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, all experimental protocols must be robust and well-documented. The following provides step-by-step methodologies for determining the key properties of this compound.
Caption: General workflow for the physicochemical characterization of an API.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
-
Methodology:
-
Calibrate the DSC instrument using certified indium and zinc standards.
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Crimp the pan to ensure a good seal. An empty, sealed pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (20-50 mL/min).
-
Record the heat flow versus temperature. The onset temperature of the melting endotherm is reported as the melting point.
-
-
Causality Note: A sharp melting peak is indicative of a highly crystalline, pure sample. Broad peaks may suggest impurities or the presence of an amorphous phase.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: This equilibrium-based method determines the saturated concentration of a compound in a specific solvent (e.g., buffered water) after a defined period of agitation.
-
Methodology:
-
Prepare a series of buffers at relevant physiological pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of the compound to a known volume of each buffer in a sealed glass vial. The excess solid is critical to ensure saturation is reached.
-
Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the samples to stand for the solid to settle.
-
Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Self-Validation: A time-point study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that equilibrium has been reached.
Protocol: Determination of pKa by Potentiometric Titration
-
Principle: The compound is dissolved in a suitable solvent and titrated with a strong acid or base. The pKa is determined from the inflection points in the resulting pH vs. titrant volume curve.
-
Methodology:
-
Accurately weigh a small amount of the compound and dissolve it in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, 10).
-
Place the solution in a thermostatted vessel and begin stirring.
-
Add standardized 0.1 M NaOH (or HCl) in small, precise increments using an automated titrator.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
-
Causality Note: The choice of co-solvent is important; high percentages of organic solvent can shift the apparent pKa value. It is best practice to extrapolate results from several co-solvent ratios back to 0% organic solvent.
Summary and Forward Outlook
This compound possesses a complex physicochemical profile defined by the interplay of its lipophilic iodo-quinoline core and its ionizable hydrophilic functional groups. Its high melting point suggests crystalline stability, but its solubility and lipophilicity are highly dependent on pH, a direct consequence of its two distinct pKa values. This pH-dependent behavior will be the single most important factor governing its oral absorption and overall pharmacokinetics.
For drug development professionals, this initial profile serves as a roadmap. The moderate lipophilicity and potential for pH-tuned solubility are promising. However, the low intrinsic solubility of the neutral species may pose a challenge, potentially requiring formulation strategies such as salt formation or the use of amorphous solid dispersions to enhance bioavailability.[] The detailed experimental characterization outlined herein is not merely a data-gathering exercise; it is a critical, hypothesis-driven process that provides the foundational knowledge required to advance this promising scaffold toward a viable clinical candidate.
References
- 1. CAS#:40107-06-0 | 4-Hydroxy-6-iodo-3-quinolinecarboxylic acid | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labinsights.nl [labinsights.nl]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [chemicalbook.com]
- 10. physchem.org.uk [physchem.org.uk]
- 11. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
An In-Depth Technical Guide to the In Vitro Screening of Novel Quinoline Derivatives
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," enabling the design of molecules that interact with a wide array of biological targets.[1][2] From the historical success of quinine in combating malaria to modern applications in oncology, quinoline derivatives have demonstrated significant therapeutic potential across various disease areas, including roles as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2][3][4] This guide provides a comprehensive framework for the in vitro screening of novel quinoline derivatives, offering researchers a scientifically robust pathway from initial compound synthesis to lead candidate selection. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize the importance of a self-validating screening cascade.
Part 1: The Foundation - Cytotoxicity and Antiproliferative Screening
The initial step in evaluating any new chemical entity with therapeutic potential is to assess its general effect on cell viability and proliferation. This foundational screen helps to identify compounds with cytotoxic effects and provides a preliminary indication of their potency.
The Rationale for a Tiered Approach
A tiered screening approach is crucial for efficiency and resource management. It begins with a broad, high-throughput screen against a panel of relevant cell lines, followed by more detailed, lower-throughput assays for the most promising hits. This strategy allows for the rapid elimination of inactive or overly toxic compounds, focusing resources on those with the most therapeutic promise.[5]
Core Assays: MTT and XTT for Cell Viability
Among the most common methods for assessing cell viability are the MTT and XTT assays.[6][7] Both are colorimetric assays that measure the metabolic activity of cells, which in viable cells, correlates with the number of living cells.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][9] The insoluble formazan is then solubilized, and its absorbance is measured.[9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[6][8]
Experimental Protocol: MTT Cell Viability Assay [10]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the novel quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Summarizing Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) after 48h |
| QN-001 | MCF-7 (Breast Cancer) | 5.2 |
| QN-001 | A549 (Lung Cancer) | 8.9 |
| QN-002 | MCF-7 (Breast Cancer) | > 50 |
| QN-002 | A549 (Lung Cancer) | > 50 |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| Doxorubicin | A549 (Lung Cancer) | 1.2 |
This is a sample data table.
Part 2: Unraveling the Mechanism - Target-Based Screening
Once a quinoline derivative has demonstrated significant antiproliferative activity, the next critical step is to identify its molecular target and elucidate its mechanism of action. Quinoline derivatives are known to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[11][12][13]
Visualizing the Screening Cascade
Caption: A tiered in vitro screening cascade for novel quinoline derivatives.
Kinase Inhibition Assays
Many quinoline derivatives function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[13][14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reaction Setup: In a 96- or 384-well plate, combine the specific kinase, its substrate (often a peptide), and the novel quinoline derivative at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Topoisomerase Inhibition Assays
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[15] Several anticancer drugs, including derivatives of the quinoline alkaloid camptothecin, target these enzymes.[2][16]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay [10][15]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the quinoline derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.
Visualizing a Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.
Part 3: Safety and Druggability - In Vitro ADME/Tox Profiling
A potent compound is not necessarily a good drug candidate. Early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is essential to avoid costly late-stage failures.[17][18]
The Importance of Early ADME/Tox
In vitro ADME/Tox assays provide critical data on a compound's potential for bioavailability, metabolic stability, and off-target effects.[19][20] Integrating these assays early in the screening process allows for the selection of compounds with more favorable drug-like properties.[21]
Key In Vitro ADME/Tox Assays
-
hERG Channel Inhibition Assay: The hERG potassium channel is crucial for cardiac repolarization.[22] Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[23] Therefore, assessing a compound's hERG liability is a critical safety screen.[24]
-
Cytochrome P450 (CYP) Inhibition Assay: The CYP enzyme family is responsible for the metabolism of most drugs.[19] Inhibition of these enzymes can lead to drug-drug interactions.
-
Metabolic Stability Assay: This assay determines how quickly a compound is metabolized by liver enzymes (e.g., in liver microsomes or hepatocytes).[21] High metabolic instability can lead to poor bioavailability and a short duration of action.
Experimental Protocol: hERG Thallium Flux Assay [22]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Add the novel quinoline derivatives at various concentrations.
-
Thallium Stimulation: Add a solution containing thallium ions to the cells.
-
Fluorescence Measurement: Measure the influx of thallium through the hERG channels by monitoring the change in fluorescence over time. Inhibition of the hERG channel will result in a decreased fluorescent signal.
-
Data Analysis: Calculate the IC50 for hERG channel inhibition.
Data Presentation: Summarizing In Vitro ADME/Tox Data
| Compound ID | hERG IC50 (µM) | CYP3A4 IC50 (µM) | Human Liver Microsome Stability (t½, min) |
| QN-001 | > 30 | 15.2 | 45 |
| QN-003 | 2.5 | > 50 | 12 |
| Verapamil | 0.1 | - | - |
| Ketoconazole | - | 0.05 | - |
This is a sample data table.
Conclusion: A Pathway to Promising Lead Candidates
The in vitro screening of novel quinoline derivatives is a multifaceted process that requires a strategic, data-driven approach. By integrating cytotoxicity, target-based, and ADME/Tox assays into a cohesive screening cascade, researchers can efficiently identify and prioritize compounds with the greatest therapeutic potential. This guide provides a foundational framework for this process, emphasizing the importance of understanding the scientific rationale behind each experimental step. The ultimate goal is to select lead candidates that are not only potent and selective but also possess the drug-like properties necessary for successful preclinical and clinical development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents | MDPI [mdpi.com]
- 4. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. international-biopharma.com [international-biopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 14. researchgate.net [researchgate.net]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. criver.com [criver.com]
- 20. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 21. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 22. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. tripod.nih.gov [tripod.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Application of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid and its Analogs as Kinase Pathway Modulators
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Cellular Signaling with Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its analogs are part of this versatile class of molecules, with potential applications in modulating key cellular signaling pathways. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to known kinase and enzyme inhibitors allows us to extrapolate potential mechanisms and establish robust protocols for its investigation in cell culture.
This guide will focus on a well-characterized quinoline-based inhibitor, GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D).[1][2] The protocols and principles outlined here can serve as a comprehensive starting point for investigating the cellular effects of this compound and other novel quinoline derivatives. We will also briefly explore the relevance of the quinoline structure in the context of Kynurenine 3-monooxygenase (KMO) inhibition, another important therapeutic target.[3][4][5]
Mechanism of Action: A Tale of Two Pathways
Wip1 Phosphatase Inhibition: The Case of GSK2830371
GSK2830371 is a highly selective, orally active, allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[1][2] Wip1 (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control, primarily by dephosphorylating and inactivating key proteins in the p53 signaling pathway.[6][7]
By inhibiting Wip1, GSK2830371 effectively "releases the brakes" on the p53 tumor suppressor pathway. This leads to the increased phosphorylation and activation of multiple Wip1 substrates, including p53 (at Ser15), Chk2 (at T68), H2AX (at S139), and ATM (at S1981).[1] The activation of p53, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells, particularly those with wild-type TP53.[6][7][8] GSK2830371 has demonstrated anti-proliferative activity in various cancer cell lines, including breast carcinoma (MCF7) and lymphoid cell lines.[1][2]
Signaling Pathway of Wip1 Inhibition by GSK2830371
Caption: Wip1 Inhibition Pathway.
Kynurenine 3-Monooxygenase (KMO) Inhibition: A Potential Alternative Mechanism
The kynurenine pathway is the primary route for tryptophan metabolism, and its dysregulation is implicated in various neurodegenerative and inflammatory diseases.[3][5][9] Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a key branch point of this pathway.[4][10] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid.[5][11][12][13]
Given that some quinoline-based structures are known to interact with enzymes in this pathway, it is plausible that this compound could exert its effects through KMO inhibition. Investigating this possibility would involve assays to measure the levels of kynurenine pathway metabolites in response to compound treatment.
Experimental Protocols
Reagent Preparation and Storage
1. Stock Solution Preparation:
-
Compound: this compound or its analog (e.g., GSK2830371).
-
Solvent: Due to the heterocyclic nature of the quinoline core, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Use fresh, anhydrous DMSO to ensure maximum solubility.[1]
-
Concentration: Prepare a high-concentration stock solution, typically 10-20 mM. This allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced artifacts.
-
Procedure:
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
2. Storage:
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Protect the solution from light.
Cell Culture Treatment Protocol
This protocol provides a general framework for treating adherent cells in culture. Optimization may be required for specific cell lines or experimental endpoints.
1. Cell Seeding:
-
Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Avoid confluence, as this can alter cellular responses.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare working solutions of the compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to ensure accuracy.
-
Gently aspirate the old medium from the cell culture plates.
-
Add the medium containing the desired concentration of the compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in every experiment.
3. Incubation:
-
Return the plates to the incubator and incubate for the desired duration. The incubation time will vary depending on the assay (e.g., 24-72 hours for proliferation assays, shorter times for signaling pathway activation studies).
Experimental Workflow for Cell-Based Assays
Caption: General Experimental Workflow.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of a novel compound must be determined empirically for each cell line and assay. The following table provides a starting point for concentration ranges based on published data for GSK2830371.
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time | Reference |
| MCF7 (Breast Cancer) | Cell Proliferation | 0.01 µM - 10 µM | 24 - 72 hours | [1][2] |
| MCF7 (Breast Cancer) | Western Blot (p53 phosphorylation) | 0.04 µM - 9 µM | 0.5 - 8 hours | [2][14] |
| DOHH2 (Lymphoma) | Cell Proliferation | 0.1 µM - 10 µM | 72 hours | [1] |
| MX-1 (Breast Cancer) | Cell Proliferation | 0.01 µM - 10 µM | 72 hours | [2] |
| RBE (Liver Adenocarcinoma) | Cell Proliferation (in combination) | 0.1 µM - 10 µM | 72 hours | [8] |
| SK-Hep-1 (Liver Adenocarcinoma) | Cell Proliferation (in combination) | 0.1 µM - 10 µM | 72 hours | [8] |
Self-Validating Systems: Essential Controls
To ensure the trustworthiness of your results, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: As mentioned, this is essential to control for any effects of the solvent (DMSO) on the cells.
-
Positive Control: If investigating a specific pathway, include a known activator or inhibitor of that pathway to validate the assay's responsiveness. For example, when studying p53 activation, a DNA-damaging agent like doxorubicin can be used as a positive control.
-
Negative Control (Cell Line): If hypothesizing a target-specific effect (e.g., dependent on wild-type p53), include a cell line that lacks the target or expresses a mutant version (e.g., a p53-null or p53-mutant cell line).[7]
-
Off-Target Effects: Be mindful of potential off-target effects. Counter-screening against other related kinases or phosphatases can provide valuable information on the selectivity of your compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Medium | Poor solubility at the working concentration. | Prepare a fresh dilution from the stock. Ensure the final DMSO concentration is below 0.5%. If precipitation persists, lower the working concentration. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| No Observable Effect | Compound is inactive at the tested concentrations, incubation time is too short, or the cell line is resistant. | Perform a dose-response experiment over a wider concentration range. Conduct a time-course experiment. Verify the expression and status of the putative target in your cell line. |
| High Cell Death in Vehicle Control | DMSO toxicity. | Ensure the final DMSO concentration does not exceed 0.5%. Some cell lines are particularly sensitive to DMSO; determine the maximum tolerable concentration for your specific cell line. |
Conclusion and Future Directions
The protocols and conceptual framework provided herein offer a robust starting point for the cellular characterization of this compound and its analogs. By leveraging the extensive knowledge available for structurally related compounds like GSK2830371, researchers can efficiently design and execute experiments to elucidate the mechanism of action of novel quinoline-based molecules. Future investigations should focus on confirming the molecular target(s), evaluating selectivity, and exploring potential therapeutic applications in relevant disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 10. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 14. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DHODH Inhibition: A Detailed Application Note and Protocol for In Vitro Enzymatic Assays
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for conducting in vitro enzyme inhibition assays against Dihydroorotate Dehydrogenase (DHODH). This document offers a robust framework for identifying and characterizing novel inhibitors of this critical metabolic enzyme.
Introduction: DHODH as a Pivotal Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.[4][5] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides to support DNA replication and RNA synthesis.[6][7] Consequently, these cells are particularly vulnerable to the inhibition of de novo pyrimidine synthesis, making DHODH an attractive therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.[6][8][9]
Human DHODH is a class 2 enzyme located on the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain.[1][10] The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and the suppression of cell proliferation.[11][12] Several DHODH inhibitors have been developed, with some, like leflunomide and its active metabolite teriflunomide, approved for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][13]
This application note details a widely used and reliable spectrophotometric assay for measuring the enzymatic activity of DHODH and for determining the potency of inhibitory compounds. The assay is based on the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[4][14][15]
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The diagram below illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the consequence of its inhibition.
Caption: DHODH's role in pyrimidine synthesis and the effects of inhibition.
Spectrophotometric DHODH Inhibition Assay Protocol
This protocol is designed for a 96-well microplate format, allowing for the efficient screening and characterization of multiple compounds and concentrations.
Principle of the Assay
The enzymatic activity of DHODH is determined by monitoring the reduction of the blue chromogenic dye DCIP to its colorless form. In this coupled reaction, DHODH oxidizes its substrate, L-dihydroorotic acid (DHO), and the electrons are transferred to Coenzyme Q10 (CoQ10), a component of the mitochondrial electron transport chain. DCIP then acts as a final electron acceptor, becoming reduced in the process. The rate of decrease in absorbance at 600-650 nm is directly proportional to the DHODH activity.[4][14][16]
Materials and Reagents
| Reagent | Supplier Example | Storage |
| Recombinant Human DHODH (transmembrane domain deleted) | R&D Systems, Prospec Bio, Abcam | -20°C to -70°C |
| L-Dihydroorotic acid (DHO) | Sigma-Aldrich | -20°C |
| 2,6-dichloroindophenol (DCIP) | Sigma-Aldrich | Room Temperature |
| Coenzyme Q10 (CoQ10; Decylubiquinone) | Sigma-Aldrich | -20°C |
| Tris-HCl | Major suppliers | Room Temperature |
| KCl | Major suppliers | Room Temperature |
| Triton X-100 | Major suppliers | Room Temperature |
| DMSO | Major suppliers | Room Temperature |
| 96-well clear, flat-bottom microplates | Major suppliers | N/A |
| Microplate spectrophotometer | N/A | N/A |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (v/v) Triton X-100.[14][17] Prepare a stock solution of 1 M Tris-HCl and 1 M KCl. Triton X-100 is a non-ionic detergent used to prevent protein aggregation and improve enzyme stability.
-
10 mM DHO Stock: Dissolve L-dihydroorotic acid in DMSO.[4][14]
-
2.5 mM DCIP Stock: Dissolve 2,6-dichloroindophenol sodium salt hydrate in Assay Buffer.[4][14] This solution should be prepared fresh.
-
Recombinant Human DHODH Working Solution: Dilute the recombinant human DHODH enzyme to a working concentration (e.g., 20 nM) in Assay Buffer.[4][14] The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Test Compound (Inhibitor) Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.[4] From this stock, create a series of dilutions in DMSO to generate a dose-response curve.
Experimental Workflow
The following diagram outlines the key steps of the DHODH inhibition assay.
Caption: Step-by-step workflow for the DHODH enzymatic inhibition assay.
Step-by-Step Protocol
-
Compound Plating: In a 96-well microplate, add 2 µL of each test compound dilution or DMSO (for vehicle control) to the appropriate wells.[4] It is recommended to perform each concentration in triplicate.
-
Enzyme Addition: Add 178 µL of the diluted recombinant human DHODH enzyme solution to each well.[4]
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes.[4] This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for inhibitors with a slow-binding mechanism.
-
Reaction Mix Preparation: During the pre-incubation, prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. The final concentrations in the 200 µL reaction volume should be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.[4]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer in kinetic mode.[4]
Controls for a Self-Validating System
To ensure the integrity of the assay, include the following controls:
-
Vehicle Control (0% Inhibition): Contains the enzyme, substrates, and DMSO without any inhibitor. This represents the maximum enzyme activity.
-
No-Enzyme Control (100% Inhibition): Contains all reaction components except the DHODH enzyme. This control accounts for any non-enzymatic reduction of DCIP.
-
Positive Control: A known DHODH inhibitor with a well-characterized IC50 value (e.g., Brequinar, Teriflunomide) should be included to validate the assay performance.[18]
Data Analysis and Interpretation
-
Calculate Initial Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.[4] The data should be expressed as the change in absorbance per minute (ΔAbs/min).
-
Normalize Data: Normalize the reaction velocities relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition) using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
Generate Dose-Response Curve and Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4]
Representative Data Presentation
The inhibitory activities of various compounds can be summarized in a table for easy comparison.
| Inhibitor | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | ~20 | [4] |
| Teriflunomide | Human DHODH | 24.5 | [19] |
| Leflunomide | Human DHODH | >100,000 | [4] |
| Test Compound | Human DHODH | TBD | N/A |
Alternative Assay Formats: Fluorometric Methods
For high-throughput screening (HTS) applications, fluorometric assays can offer higher sensitivity. A common fluorometric approach utilizes the redox-sensitive dye resazurin, which is reduced to the highly fluorescent resorufin in a reaction coupled to DHODH activity.[20] This method is amenable to miniaturization into 1536-well plate formats.[20]
Cellular Assays for Confirmation
While the enzymatic assay provides direct evidence of DHODH inhibition, it is crucial to confirm the compound's activity in a cellular context.
Cell Proliferation Assay
This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.[17]
-
Cell Seeding: Seed cancer cells (e.g., HL-60, A549) in a 96-well plate at an optimal density.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the DHODH inhibitor.
-
Incubation: Incubate the cells for 72 hours.[4]
-
Viability Measurement: Measure cell viability using a colorimetric (e.g., WST-1, CCK-8, MTT) or luminescent (e.g., CellTiter-Glo) assay.[4][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or GI50 value.[4]
Uridine Rescue Experiment
To confirm that the observed anti-proliferative effect is specifically due to DHODH inhibition, a uridine rescue experiment can be performed. The addition of exogenous uridine bypasses the need for de novo pyrimidine synthesis. If the cytotoxic effects of the compound are rescued by the addition of uridine, it strongly suggests that the compound's mechanism of action is through the inhibition of this pathway.[17][21]
Conclusion
This application note provides a comprehensive and robust protocol for the in vitro assessment of DHODH inhibitors. By following the detailed steps for the spectrophotometric assay and considering the inclusion of cellular confirmation assays, researchers can confidently identify and characterize novel compounds targeting this important enzyme. The provided framework ensures scientific integrity through the use of appropriate controls and a clear understanding of the underlying biochemical principles.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. prospecbio.com [prospecbio.com]
- 3. Recombinant Human DHODH protein (ab128451) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. abmole.com [abmole.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
High-Performance Liquid Chromatography (HPLC) analysis of quinoline compounds
Application Note: A-011
High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Compounds: Method Development, Validation, and Practical Protocols
Abstract
This application note provides a comprehensive guide for the analysis of quinoline compounds using High-Performance Liquid Chromatography (HPLC). Quinolines are a significant class of heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and dyes.[1][2] Their accurate quantification is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document outlines robust methodologies for method development, validation, and provides detailed, step-by-step protocols for the successful separation and quantification of various quinoline derivatives. It addresses common challenges, such as peak tailing and co-elution, offering practical solutions grounded in chromatographic theory. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Quinoline Compounds
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials (e.g., quinine), anticancer drugs, and antibiotics.[2][3][4] The diverse biological activities and potential toxicities of quinoline derivatives necessitate precise and reliable analytical methods for their determination in various matrices, from pharmaceutical formulations to biological fluids and environmental samples.[1]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1] This guide delves into the nuances of developing and validating HPLC methods for quinoline compounds, emphasizing the rationale behind experimental choices to empower the analyst.
A critical challenge in the HPLC analysis of quinoline derivatives is their basic nature, which can lead to undesirable interactions with residual silanols on conventional silica-based stationary phases, resulting in poor peak shape (tailing).[5] Furthermore, the structural similarity among various quinoline analogues often complicates their separation. This application note will address these challenges by providing systematic approaches to column and mobile phase selection.
Foundational Principles: Method Development Strategy
A well-structured method development process is paramount for achieving a robust and reliable HPLC separation. The logical workflow presented below ensures a systematic approach, minimizing trial-and-error and leading to an optimized method.
Caption: Logical workflow for HPLC method development.
Analyte Properties: The Starting Point
Understanding the physicochemical properties of the target quinoline compounds is the first step. Key parameters include:
-
pKa: Most quinoline compounds are basic. Knowing the pKa helps in selecting the appropriate mobile phase pH to control the ionization state of the analyte, which significantly impacts retention and peak shape.
-
LogP (Octanol-Water Partition Coefficient): This indicates the hydrophobicity of the compound and guides the initial choice of stationary phase and mobile phase organic content.
-
UV-Vis Spectrum: Determining the wavelength of maximum absorbance (λmax) is crucial for setting the detector to achieve the highest sensitivity.
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical for the successful separation of quinoline derivatives.
-
C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns and are a good starting point. However, for basic quinoline compounds, end-capped C18 columns with low silanol activity are recommended to minimize peak tailing.
-
Phenyl Columns: The π-π interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring can offer alternative selectivity compared to C18 columns.
-
Naphthylpropyl Columns: In some cases, these columns have demonstrated superior separation for complex mixtures of quinoline alkaloids where traditional C18 columns failed.[3][4]
-
Mixed-Mode Columns: For highly polar or ionizable quinolines, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide excellent retention and peak shape.[6]
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the retention and elution of the analytes.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative.[7]
-
Aqueous Phase and pH Control: For basic quinoline compounds, operating at a low pH (e.g., 2.5-4.0) using a buffer like phosphate or formate will ensure the analytes are in their protonated, more polar form. This can improve peak shape by minimizing interactions with silanol groups.
-
Additives: Small amounts of additives like triethylamine (TEA) can be used to mask active silanol sites and improve peak symmetry for basic compounds, though this is often not necessary with modern, high-purity silica columns.
Detailed Experimental Protocol: HPLC Analysis of Quinine
This protocol provides a validated method for the quantification of Quinine, a prominent quinoline alkaloid, in a pharmaceutical formulation.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Quinine reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 330 nm |
| Run Time | 18 minutes |
Standard and Sample Preparation Workflow
Caption: Standard and sample preparation workflow.
3.3.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Quinine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.2. Sample Preparation
-
Accurately weigh a portion of the sample (e.g., finely ground tablet powder) equivalent to a theoretical concentration of 1 mg/mL of Quinine.[8]
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add approximately 70% of the flask's volume with methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[8]
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.[8]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
Method Validation: Ensuring Trustworthiness
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]
| Validation Parameter | Acceptance Criteria | Typical Results for Quinine Method |
| Specificity | The peak for the analyte should be pure and free from interference from excipients, impurities, or degradation products. | No interference observed at the retention time of Quinine. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a concentration range of 4-24 ppm.[10] |
| Accuracy | Recovery should be within 98.0% to 102.0%. | 98.6% to 101.19%.[10][11] |
| Precision | Repeatability (Intra-day) and Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 2.0%. | Intra-day RSD ≤ 1.4%.[11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.13 µg/mL.[11] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | 0.2 µg/mL.[1] |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | RSD < 2.0% for all variations. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Strong interaction of basic analytes with acidic silanols on the column.[5]2. Column overload.[12]3. Extracolumn dead volume. | 1. Use a modern, end-capped column. Lower mobile phase pH to protonate the analyte. 2. Dilute the sample.[12]3. Check and minimize tubing lengths. |
| Poor Resolution | 1. Inappropriate stationary phase.2. Mobile phase composition not optimized. | 1. Screen different column selectivities (e.g., Phenyl, Naphthylpropyl).[3][4]2. Adjust organic modifier type and percentage. Try a shallower gradient. |
| Variable Retention Times | 1. Inadequate column equilibration.2. Pump malfunction or leaks.3. Changes in mobile phase composition. | 1. Equilibrate the column for at least 10-15 column volumes.2. Perform pump maintenance.3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample.2. Carryover from previous injections. | 1. Use high-purity solvents and reagents.2. Implement a robust needle wash protocol in the autosampler method. |
Conclusion
This application note provides a comprehensive framework for the HPLC analysis of quinoline compounds. By following the systematic approach to method development, adhering to the detailed experimental protocol, and implementing rigorous validation procedures, researchers can achieve accurate, reliable, and reproducible results. The provided troubleshooting guide serves as a practical tool to address common analytical challenges, ensuring the integrity of the data generated. This robust methodology is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijsred.com [ijsred.com]
- 11. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Assessing the Cytotoxicity of Quinoline Derivatives Using the MTT Cell Viability Assay
Introduction: The Role of Quinoline Derivatives in Drug Discovery
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their broad spectrum of biological activities has led to their investigation in various therapeutic areas, particularly in oncology.[1][2][3] A fundamental step in the preclinical evaluation of these novel compounds is the assessment of their cytotoxic potential.[4][5] This application note provides a detailed guide to employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for evaluating the in vitro cytotoxicity of quinoline derivatives.[4][6]
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7][8][9] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located primarily in the mitochondria of metabolically active, viable cells.[8][10][11]
The resulting formazan crystals are impermeable to cell membranes and accumulate within healthy cells.[5] These crystals are then solubilized using an organic solvent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[9][12] The absorbance of this solution is measured spectrophotometrically, typically between 550 and 600 nm.[8][13] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6][7][9] A decrease in signal indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the tested compound.[6][10]
Caption: Biochemical principle of the MTT assay.
Critical Considerations for Quinoline Derivatives
While the MTT assay is robust, its accuracy can be affected by the intrinsic properties of the test compounds.[10] For quinoline derivatives, researchers must consider:
-
Compound Color: Some quinoline derivatives are colored and may absorb light in the same range as the formazan product (~570 nm), leading to artificially high absorbance readings.
-
Redox Properties: As redox-active molecules, some quinoline derivatives may have the potential to directly reduce the MTT reagent to formazan, independent of cellular enzymatic activity. This would result in a false-positive signal, suggesting higher viability than is accurate.[14]
-
Solubility and Precipitation: Test compounds must be fully soluble in the culture medium at the concentrations being tested. Precipitation can interfere with optical readings and affect the compound's effective concentration.
To mitigate these potential interferences, the inclusion of proper controls is non-negotiable. A "compound-only" control (wells containing the quinoline derivative in medium but without cells) must be run for every concentration to measure any direct absorbance or MTT reduction by the compound itself.[10] This background value must be subtracted from the readings of the corresponding cell-containing wells.
Detailed Experimental Protocol
This protocol is designed for adherent cell lines in a 96-well plate format. Modifications may be necessary for suspension cells.[6]
Materials and Reagents
-
Quinoline derivative of interest, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Cancer cell line (e.g., MCF-7, HeLa, A549).[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT reagent (5 mg/mL in sterile PBS). Store protected from light.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well flat-bottom sterile tissue culture plates.
Caption: General experimental workflow for the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells to an optimal seeding density (determined beforehand, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[2]
-
Include "cell-free" blank wells (medium only) for background subtraction.[6]
-
To avoid the "edge effect," consider filling the outermost wells with sterile PBS or water and using only the inner 60 wells for the experiment.[15]
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.[6][16]
-
-
Compound Treatment:
-
After 24 hours, visually inspect the cells to ensure proper attachment and morphology.
-
Prepare serial dilutions of the quinoline derivative stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Include the following controls:
-
Untreated Control: Cells in fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. The final DMSO concentration should ideally be below 0.5%.[17]
-
Compound-Only Blanks: Wells with medium and each concentration of the compound, but no cells.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Incubation and Solubilization:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[18]
-
Incubate the plate for 2-4 hours at 37°C.[18] During this time, viable cells will form visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[4][19]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[8]
-
-
Data Acquisition:
Data Analysis and Interpretation
The goal of data analysis is to determine the concentration of the quinoline derivative that inhibits cell viability by 50% (IC₅₀).
-
Background Subtraction: Subtract the average absorbance of the "cell-free" blank wells from all other readings. Then, for each compound concentration, subtract the average absorbance of the corresponding "compound-only" blank.
-
Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration using the following formula:
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
-
Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀ Value: The IC₅₀ value can be determined from the dose-response curve using non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model.[20] Software such as GraphPad Prism or even Microsoft Excel can be used for this calculation.[20][21][22]
Caption: Workflow for MTT data analysis and IC50 determination.
Sample Data Presentation
| Quinoline Derivative Conc. (µM) | Mean Corrected Absorbance (OD 570) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 1 | 1.103 | 0.075 | 88.0% |
| 5 | 0.891 | 0.062 | 71.1% |
| 10 | 0.642 | 0.051 | 51.2% |
| 25 | 0.315 | 0.039 | 25.1% |
| 50 | 0.101 | 0.021 | 8.1% |
Troubleshooting and Assay Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous single-cell suspension before seeding.[15] Practice pipetting technique. Avoid using outer wells of the plate.[15] |
| High Background in "Cell-Free" Wells | Microbial contamination; Phenol red or serum interference; Compound interference. | Use sterile technique. Consider using phenol red-free and/or serum-free medium during the MTT incubation step.[10][17] Always run and subtract compound-only controls. |
| Low Absorbance Readings | Low cell number; Insufficient MTT incubation time; Incomplete formazan solubilization. | Optimize cell seeding density.[17] Ensure MTT incubation is 2-4 hours. Ensure complete mixing after adding DMSO and check for visible crystals.[10][17] |
| False Positives (High Viability) | Direct reduction of MTT by the test compound. | Run compound-only controls. If interference is significant, consider a different viability assay (e.g., ATP-based or LDH release assays).[10][14] |
Conclusion
The MTT assay is a powerful and efficient tool for the primary screening of the cytotoxic potential of novel quinoline derivatives.[4][6] By understanding its biochemical principles, implementing rigorous controls to account for potential compound interference, and following a standardized protocol, researchers can generate reliable and reproducible data.[6][10] This information is crucial for calculating key parameters like the IC₅₀ value, enabling the selection and prioritization of promising candidates for further development in the drug discovery pipeline.[5][6]
References
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. galaxy.ai [galaxy.ai]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid as a DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid as a potential inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document outlines the scientific rationale, key signaling pathways, and detailed protocols for the characterization of this compound's inhibitory activity and cellular effects.
Introduction to DYRK1A: A Critical Therapeutic Target
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in a multitude of cellular processes.[1] Encoded by the DYRK1A gene on human chromosome 21, its dosage-sensitive nature makes it a critical factor in both normal development and disease.[1] Overexpression of DYRK1A is a key contributor to the pathophysiology of Down syndrome, particularly the associated intellectual disabilities and early-onset Alzheimer's disease.[1] Conversely, haploinsufficiency leads to a distinct syndrome characterized by microcephaly and intellectual disability.[1]
DYRK1A exhibits dual-specificity: it activates itself through autophosphorylation on a tyrosine residue and subsequently phosphorylates its various substrates on serine and threonine residues.[1] This activity allows it to regulate a wide array of downstream targets, influencing neurodevelopment, cell cycle progression, gene transcription, and cellular stress responses.[1] Given its central role in several pathologies, DYRK1A has emerged as a significant therapeutic target for drug development.[1]
This compound: A Candidate DYRK1A Inhibitor
While direct studies on this compound as a DYRK1A inhibitor are not extensively reported in publicly available literature, there is a strong scientific rationale for its investigation. Research on structurally related compounds, specifically 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, has demonstrated that this chemical scaffold can produce highly potent and selective inhibitors of DYRK1A.[1][2] The presence of the iodo-substituent and the quinoline carboxylic acid core are key features that suggest potential for potent inhibition of the DYRK1A ATP-binding site.[1][2]
These application notes will therefore guide the user through the necessary steps to validate and characterize the inhibitory potential of this compound against DYRK1A.
Key Signaling Pathways Involving DYRK1A
Understanding the signaling cascades in which DYRK1A participates is essential for designing and interpreting experiments.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate peptide.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., Woodtide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of the inhibitor to block DYRK1A-mediated phosphorylation of a known cellular substrate, such as Tau protein at Threonine 212 (pTau-T212).
Materials:
-
Cell line expressing endogenous or overexpressed DYRK1A (e.g., HEK293T, SH-SY5Y)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-pTau-T212, anti-total Tau, anti-DYRK1A, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate (e.g., anti-pTau-T212).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To confirm equal protein loading and total substrate levels, strip the membrane and re-probe with antibodies against the total substrate and a loading control.
-
Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate and loading control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Materials:
-
Cancer cell line known to be sensitive to DYRK1A inhibition (e.g., PANC-1)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
All quantitative data should be summarized in a clear and structured format.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |
| This compound | DYRK1A | TBD | Radiometric |
| DYRK1B | TBD | Radiometric | |
| DYRK2 | TBD | Radiometric | |
| CLK1 | TBD | Radiometric | |
| Reference Inhibitor (e.g., Harmine) | DYRK1A | Value | Radiometric |
TBD: To be determined
Table 2: Cellular Activity Profile
| Compound | Cell Line | Cellular Target | EC₅₀ (µM) | Assay Type |
| This compound | SH-SY5Y | pTau-T212 | TBD | Western Blot |
| PANC-1 | Cell Viability | TBD | MTT Assay | |
| Reference Inhibitor (e.g., Harmine) | SH-SY5Y | pTau-T212 | Value | Western Blot |
| PANC-1 | Cell Viability | Value | MTT Assay |
TBD: To be determined
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, it is crucial to incorporate the following practices:
-
Orthogonal Assays: Confirm findings from the primary in vitro assay with a distinct method (e.g., a non-radiometric ELISA-based assay).
-
Cellular Target Engagement: Directly link the observed cellular phenotype to the inhibition of DYRK1A by measuring the phosphorylation of a known substrate.
-
Structure-Activity Relationship (SAR): If available, test structurally related but inactive analogs to demonstrate that the observed effects are specific to the active compound.
-
Selectivity Profiling: Assess the inhibitory activity of the compound against other closely related kinases (e.g., other DYRK family members, CLKs) to determine its selectivity.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of this compound as a DYRK1A inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's potency, cellular efficacy, and mechanism of action, thereby contributing to the development of novel therapeutics targeting DYRK1A-related pathologies.
References
Application Note: A Strategic Approach to the Kinase Inhibition Profiling of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
An Application Guide for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of 4-hydroxyquinoline-3-carboxylic acid have demonstrated a range of biological activities, including the inhibition of crucial cellular enzymes. Recent studies have highlighted related quinoline structures as potent inhibitors of protein kinases such as DYRK1A and Casein Kinase 2 (CK2), establishing a strong rationale for investigating novel quinoline compounds as potential kinase-targeted therapeutics.[1][2][3] This document provides a comprehensive technical guide for the systematic kinase inhibition profiling of a novel compound, 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. We outline a tiered screening strategy, provide a detailed protocol for a robust biochemical assay, and present a framework for data interpretation and contextualization within cellular signaling pathways.
Introduction: The Rationale for Kinase Profiling
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention, particularly in oncology and immunology.[4] The human genome contains over 500 kinases, often referred to as the "kinome." While sharing a conserved ATP-binding site, subtle structural differences allow for the development of selective inhibitors. However, unintended off-target kinase inhibition can lead to adverse effects. Therefore, early and comprehensive profiling of a compound's activity across the kinome is essential for advancing a successful drug discovery program.[5]
The compound this compound (henceforth referred to as Cpd-QI3) belongs to a chemical class with demonstrated kinase inhibitory potential. This guide provides the strategic framework and detailed methodologies required to thoroughly characterize its potency and selectivity against the human kinome.
A Phased Strategy for Kinase Selectivity Profiling
A tiered or phased approach is an efficient and cost-effective strategy to systematically evaluate a compound's kinase inhibition profile. This process begins with a broad, high-level screen to identify initial targets and progressively narrows the focus to detailed characterization of potency and selectivity.
Figure 1: A tiered workflow for kinase inhibitor profiling.
-
Phase 1: Primary Screening. The initial step involves screening Cpd-QI3 at a single, high concentration (typically 1-10 µM) against a large, diverse panel of purified kinases. Commercial services from providers like Reaction Biology (radiometric ³³PanQinase™ assay) or Thermo Fisher Scientific (SelectScreen® services) offer comprehensive panels covering a significant portion of the human kinome.[5][6] The goal is to identify any kinase that shows significant inhibition (e.g., >70%) at this concentration.
-
Phase 2: Dose-Response and IC₅₀ Determination. Kinases identified as "hits" in the primary screen are then subjected to dose-response analysis. The compound is tested across a range of concentrations (typically using a 10-point, 3-fold serial dilution) to determine its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a quantitative measure of the compound's potency.
-
Phase 3: Selectivity and Mechanism of Action (MoA). For the most potent targets, selectivity is assessed by testing against closely related kinase family members. This helps to build a comprehensive selectivity profile and identify potential off-target liabilities. Further biochemical assays can be employed to determine the mechanism of inhibition, such as whether the compound competes with ATP, the substrate, or binds to an allosteric site. Profiling at different ATP concentrations can provide crucial insights; for instance, testing at physiological ATP levels (e.g., 1 mM) gives a better indication of cellular potency.[7]
Detailed Protocol: In Vitro IC₅₀ Determination using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for measuring kinase activity and inhibitor potency.[8][9] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The luminescent signal positively correlates with kinase activity; therefore, inhibition is measured as a decrease in luminescence.[8][10]
Principle of the Assay
The assay is performed in two steps after the kinase reaction is complete. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by luciferase to generate light, which is measured on a luminometer.
Materials and Reagents
-
Kinase: Purified, active kinase enzyme (e.g., SRC, LCK).
-
Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Compound: this compound (Cpd-QI3) dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[8]
-
ATP: Adenosine 5'-triphosphate, prepared in water.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Equipment: Plate reader with luminescence detection capabilities, calibrated multichannel pipettes.
Step-by-Step Experimental Procedure
-
Compound Serial Dilution: a. Prepare a 10-point, 3-fold serial dilution of Cpd-QI3 in a 100% DMSO source plate. Start from the 10 mM stock. b. Create an intermediate dilution plate by transferring a small volume (e.g., 1 µL) of the DMSO serial dilutions into the assay buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
Assay Controls Setup (in triplicate):
-
100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and an equivalent volume of assay buffer with DMSO (vehicle control).
-
0% Activity Control (No Kinase): Wells containing substrate, ATP, and assay buffer, but no enzyme.
-
-
Kinase Reaction Setup (Final volume: 5 µL): a. To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted Cpd-QI3 from the intermediate plate (or control buffer). b. Add 2 µL of a solution containing the kinase enzyme diluted in assay buffer. c. Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to accurately determine inhibitor potency. d. Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Incubate at room temperature for 40 minutes to allow for complete ATP depletion. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and initiates the light-producing luciferase reaction. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure luminescence using a plate reader (e.g., integration time of 0.5-1 second).
Data Analysis
a. Average the replicate luminescence signals (RLU) for each concentration. b. Normalize the data by setting the average "100% Activity Control" signal as 100% activity and the average "0% Activity Control" signal as 0% activity. c. Plot the normalized percent inhibition against the logarithmic concentration of Cpd-QI3. d. Fit the resulting curve using a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Hypothetical Data & Interpretation
To illustrate the outcome of this workflow, we present a plausible, hypothetical dataset for Cpd-QI3.
Table 1: Hypothetical Primary Screen Results for Cpd-QI3 at 10 µM
Data represents the mean percent inhibition from duplicate wells.
| Kinase Family | Kinase Target | % Inhibition at 10 µM | Hit? ( >70% ) |
| Tyrosine Kinase | SRC | 98% | Yes |
| LCK | 95% | Yes | |
| FYN | 89% | Yes | |
| ABL1 | 45% | No | |
| EGFR | 15% | No | |
| VEGFR2 | 22% | No | |
| Ser/Thr Kinase | CDK2 | 78% | Yes |
| ROCK1 | 31% | No | |
| AKT1 | 5% | No | |
| PKA | 12% | No |
Interpretation: The primary screen suggests that Cpd-QI3 is a potent inhibitor of several SRC family kinases (SRC, LCK, FYN) and also shows activity against CDK2. It displays initial selectivity against other major kinases like EGFR and AKT1.
Table 2: Hypothetical IC₅₀ Values for Cpd-QI3 against Primary Hits
| Kinase Target | IC₅₀ (nM) |
| SRC | 85 |
| LCK | 110 |
| FYN | 250 |
| CDK2 | 1,500 |
Interpretation: The dose-response follow-up confirms the primary screen data. Cpd-QI3 demonstrates high potency against SRC and LCK, with IC₅₀ values in the low nanomolar range. Its potency against CDK2 is significantly lower (micromolar range), suggesting a selectivity window of over 10-fold for SRC family kinases over CDK2. This profile suggests Cpd-QI3 is a potent and selective SRC family kinase inhibitor.
Biological Context: Impact on a Key Signaling Pathway
SRC family kinases are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR). They play a key role in activating pathways like the RAS-RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation, survival, and differentiation.[4]
Figure 2: Inhibition of the SRC kinase in the EGFR signaling pathway.
Based on our hypothetical data, Cpd-QI3 is a potent inhibitor of SRC. As shown in Figure 2, by blocking SRC activity, the compound could effectively uncouple EGFR activation from downstream signaling through the MAPK cascade. This provides a clear, testable hypothesis for the compound's anti-proliferative mechanism in cancer cells that are dependent on this pathway.
Conclusion
This application note provides a comprehensive roadmap for the kinase inhibition profiling of this compound. By employing a strategic, multi-phased screening approach and utilizing robust biochemical assays, researchers can efficiently determine the compound's potency, selectivity, and potential mechanism of action. The hypothetical data presented herein illustrates how such a process can uncover a potent and selective inhibitor profile, providing a strong foundation for further preclinical development and cellular studies.
References
- 1. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Biology | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assayquant.com [assayquant.com]
- 8. promega.com [promega.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. bmglabtech.com [bmglabtech.com]
Experimental workflow for testing anticancer quinoline derivatives
An Application Guide: A Step-by-Step Experimental Workflow for the Preclinical Evaluation of Anticancer Quinoline Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities, particularly in oncology.[1][2] Quinoline derivatives have emerged as promising anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, topoisomerases, and tubulin polymerization to induce cell cycle arrest and apoptosis.[3][4][5] This document provides a comprehensive, field-proven experimental workflow for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel quinoline-based anticancer compounds. The protocols herein are designed to guide a compound from initial in vitro screening through mechanistic elucidation and preliminary in vivo efficacy studies, ensuring a robust and logical progression for candidate validation.
A Strategic Overview of the Experimental Workflow
The successful evaluation of a potential anticancer drug requires a multi-phased approach that progressively builds a comprehensive profile of the compound's activity and therapeutic potential. This workflow is designed to be resource-efficient, starting with broad, high-throughput screening and moving towards more complex, targeted assays and models. The process ensures that only the most promising candidates advance, saving time and resources.[6]
The workflow begins with primary in vitro screening to assess general cytotoxicity against a panel of cancer cell lines. Compounds demonstrating significant activity progress to secondary assays aimed at elucidating the mechanism of action (MOA), such as apoptosis and cell cycle analysis. Concurrently, target engagement assays can confirm interaction with specific molecular targets. Promising candidates are then advanced to in vivo models to evaluate their efficacy in a physiological context, while preliminary ADME/Tox profiling provides critical insights into their drug-like properties.
Caption: General experimental workflow for anticancer assessment of quinoline derivatives.
Phase 1: In Vitro Antiproliferative & Cytotoxicity Assays
The initial step is to determine a compound's ability to inhibit the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test quinoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 or 72 hours. The duration is critical and should be optimized for the specific cell line and compound class.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. A lower IC50 value indicates greater potency.[1]
Data Presentation: Cytotoxic Activity of Quinoline Derivatives
The potency of new derivatives should be quantified and compared against known standards.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [9] |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [9] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 - 11.34 | [9] |
| Hypothetical Quinoline A | MCF-7 (Breast) | 5.2 | N/A |
| Hypothetical Quinoline B | MCF-7 (Breast) | 1.8 | N/A |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 | [10] |
Phase 2: Elucidating the Mechanism of Action (MOA)
Compounds that exhibit potent cytotoxicity must be investigated further to understand how they kill cancer cells. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a primary mechanism for many anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) and labels these cells. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic) and stains the DNA.[1][6]
Protocol 2: Apoptosis Assay using Annexin V-FITC and PI
Materials:
-
Cells treated with the quinoline derivative at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound as determined from the MTT assay. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents function by disrupting the cell division cycle. Flow cytometry with PI staining is a robust method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[14] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S (synthesis) phase have an intermediate amount.
Materials:
-
Cells treated with the quinoline derivative.
-
Ice-cold PBS.
-
Ice-cold 70% ethanol for fixation.[15]
-
PI Staining Solution (containing PI and RNase A).[16]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified period (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[1]
-
Washing: Centrifuge to remove the ethanol and wash twice with PBS.
-
RNase Treatment & Staining: Resuspend the cell pellet in a solution containing RNase A (to degrade RNA and prevent its staining) and PI. Incubate in the dark for 30 minutes.[1][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with that stage of the cell cycle.[8]
Target Identification and Validation
Quinoline derivatives are known to target a range of enzymes critical for cancer cell survival, including DNA topoisomerases and various protein kinases.[18][19][20] Identifying the specific molecular target is crucial for understanding the compound's MOA and for future optimization.
Common Targets for Quinoline Derivatives:
-
DNA Topoisomerases: These enzymes manage DNA topology. Quinoline derivatives can act as poisons, trapping the enzyme-DNA complex and leading to double-strand breaks and cell death.[21][22]
-
Protein Kinases: Many quinolines inhibit kinases like Pim-1, Src, and receptor tyrosine kinases (e.g., VEGFR, EGFR), which are often overactive in cancer and drive proliferation and survival pathways.[18][19][20]
Biochemical assays (e.g., topoisomerase relaxation assays, kinase activity assays) can be used to directly measure the inhibitory effect of the compound on the purified enzyme.
Caption: Inhibition of Topoisomerase II by a quinoline derivative, leading to apoptosis.
Phase 3: In Vivo Efficacy Evaluation
While in vitro assays are essential for initial screening and MOA studies, they do not fully replicate the complex environment of a living organism. Therefore, evaluating the antitumor efficacy of a lead compound in an animal model is a critical step.[6]
Xenograft Models
Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient animals (typically mice), are the gold standard for preclinical efficacy testing.[23][24]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice. These models are reproducible and widely used.[25][26]
-
Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into mice. PDX models better preserve the heterogeneity and microenvironment of the original human tumor.[26]
Protocol 4: Subcutaneous Xenograft Efficacy Study (High-Level)
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., Nude or NOD/SCID).
-
Tumor Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of each mouse.[24]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into groups (e.g., vehicle control, positive control, test compound at different doses). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.[23]
Phase 4: Preliminary ADME/Tox Profiling
A potent compound is not necessarily a good drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile determines its drug-like properties.[27] Early assessment of ADME/Tox can prevent costly failures at later stages. This is often initiated with in silico models and followed by in vitro assays.[28][29]
Key Parameters to Assess:
-
Solubility: Affects absorption and formulation.
-
Permeability: The ability to cross biological membranes (e.g., Caco-2 assay for intestinal absorption).
-
Metabolic Stability: How quickly the compound is broken down by liver enzymes (e.g., liver microsome stability assay).
-
Toxicity: Preliminary assessment of toxicity against normal cells (e.g., using non-cancerous cell lines) and potential for off-target effects.[30][31]
Conclusion
This application note outlines a systematic and robust workflow for the preclinical evaluation of anticancer quinoline derivatives. By progressing from high-throughput in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can efficiently identify and validate promising drug candidates. Each phase generates critical data that informs the decision to advance a compound, ensuring a scientifically rigorous and resource-conscious approach to cancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. ijmphs.com [ijmphs.com]
- 19. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. theraindx.com [theraindx.com]
- 24. Xenograft Models - Altogen Labs [altogenlabs.com]
- 25. ichorlifesciences.com [ichorlifesciences.com]
- 26. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
A Researcher's Guide to the Dissolution of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid for Experimental Use
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-Hydroxy-6-iodoquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, which are integral to numerous research and drug discovery programs for their potential as anticancer, antibacterial, and enzyme-inhibiting agents.[1][2][3][4] The successful implementation of this compound in experimental workflows is critically dependent on proper dissolution to ensure solution homogeneity, stability, and compatibility with downstream assays. However, its complex structure, featuring both a hydrophobic quinoline core and ionizable functional groups, presents distinct solubility challenges. This guide provides a detailed technical overview of the physicochemical properties of this compound and offers validated protocols for its dissolution in both organic and aqueous systems.
Compound Profile and Physicochemical Properties
Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule is built upon a bicyclic aromatic quinoline scaffold, which is inherently hydrophobic. This structure is functionalized with a carboxylic acid group (-COOH) and a hydroxyl group (-OH), both of which can participate in hydrogen bonding and ionization. The presence of a heavy iodine atom further increases its molecular weight and can influence intermolecular interactions.
The key to its dissolution lies in the acidic nature of the carboxylic acid and, to a lesser extent, the phenolic hydroxyl group. These groups allow for pH-dependent solubility, where the compound is significantly more soluble in basic conditions due to the formation of its anionic carboxylate salt.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 40107-06-0 | [5][6] |
| Molecular Formula | C₁₀H₆INO₃ | [5][7] |
| Molecular Weight | 315.07 g/mol | [5] |
| Appearance | Expected to be a solid powder, potentially light cream to yellow in color. |
| Purity | Typically ≥95% |[5][6] |
Table 2: Predicted Solubility Characteristics
| Solvent Type | Predicted Solubility | Rationale |
|---|---|---|
| Water (Neutral pH) | Very Low | The large, hydrophobic quinoline ring system dominates, preventing significant interaction with water molecules. |
| Aqueous Acid (pH < 4) | Very Low | The carboxylic acid group remains protonated and uncharged, offering no solubility advantage. |
| Aqueous Base (pH > 8) | High | The carboxylic acid is deprotonated to its highly soluble carboxylate salt (R-COO⁻), dramatically increasing aqueous solubility. |
| Polar Aprotic Solvents (DMSO, DMF) | High | These solvents are effective at solvating both the polar functional groups and the nonpolar aromatic rings of the molecule. |
| Alcohols (Ethanol, Methanol) | Moderate to Low | Solubility is possible but may require heating or sonication and is generally lower than in DMSO or aqueous base.[8] |
Safety and Handling Precautions
-
Hazard Profile: Assumed to be hazardous. Related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[9][10] They may be harmful if swallowed, inhaled, or in contact with skin.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles that meet European standard EN 166, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Protocols for Preparing Stock Solutions
The choice of solvent is dictated by the requirements of the downstream application. For most in vitro biological assays, a high-concentration stock in an organic solvent like DMSO is standard. For applications where organic solvents are not permissible, an aqueous-based protocol is necessary.
Protocol 3.1: Dissolution in Organic Solvents for High-Concentration Stocks
This protocol is recommended for preparing stock solutions for most cell-based and biochemical assays. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solvating power.
Methodology:
-
Preparation: Bring the vial of this compound to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can be applied if necessary, but monitor for any signs of degradation (color change).
-
Quality Control: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Note: DMSO is a powerful polar aprotic solvent that can effectively disrupt the crystal lattice of the compound and solvate its complex structure. Preparing a concentrated stock allows for minimal volumes to be added to experimental media, keeping the final DMSO concentration below cytotoxic levels (typically <0.5% v/v).
Protocol 3.2: Dissolution in Aqueous Buffers via Base Solubilization
This protocol is suitable for applications requiring an organic solvent-free solution, such as certain animal studies or specialized biophysical assays.
Methodology:
-
Weighing: Accurately weigh the desired amount of the compound in a suitable sterile container.
-
Slurry Formation: Add a small volume of purified water (e.g., 50% of the final desired volume) to the compound to form a slurry. The compound will not dissolve at this stage.
-
Base Titration: While stirring, add a 1 M NaOH solution dropwise. The slurry will begin to clear as the carboxylic acid is converted to its sodium salt. Monitor the solution closely.
-
Dissolution & pH Adjustment: Continue adding NaOH until the solution is completely clear. Check the pH of the solution; it will be alkaline. If required for the experiment, carefully back-titrate with 1 M HCl to adjust the pH to the desired physiological range (e.g., 7.4). Caution: The compound may precipitate if the pH drops too low. Perform this step slowly and with vigorous stirring.
-
Final Volume: Add purified water or a suitable buffer (e.g., PBS) to reach the final target volume and concentration.
-
Sterilization & Storage: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Causality Note: This method leverages the acidic proton of the carboxylic acid group. By adding a strong base, the compound is deprotonated into a highly polar and water-soluble carboxylate anion, overcoming the hydrophobicity of the quinoline core.
Workflow for Solvent Selection
The optimal dissolution strategy depends entirely on the experimental context. The following decision tree provides a logical workflow for selecting the appropriate protocol.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Compound fails to dissolve in DMSO. | Insufficient solvent volume; low compound purity; insufficient agitation. | Increase solvent volume to lower concentration. Try gentle warming (37°C) or sonication. Verify compound purity. |
| Precipitate forms when adding DMSO stock to aqueous media. | The compound has crashed out of solution due to its low aqueous solubility. | Decrease the final concentration in the media. Increase the percentage of serum in cell culture media if applicable. Prepare the final dilution in a stepwise manner. |
| Aqueous solution becomes cloudy when adjusting pH downwards. | The compound is precipitating as the pH approaches its pKa, converting the soluble salt back to the insoluble acid form. | The target pH is too low for this method. The experiment must be tolerant of a slightly more alkaline pH, or a different dissolution strategy (e.g., using a co-solvent or formulation vehicle) is required. |
| Solution color changes over time. | Potential compound degradation. | Prepare fresh stock solutions. Store aliquots protected from light and at a lower temperature (-80°C). Check for compatibility with buffer components. |
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound 95.00% | CAS: 40107-06-0 | AChemBlock [achemblock.com]
- 6. CAS#:40107-06-0 | 4-Hydroxy-6-iodo-3-quinolinecarboxylic acid | Chemsrc [chemsrc.com]
- 7. This compound [chemicalbook.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Analytical methods for detecting quinoline derivatives in biological samples
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2][3] The translation of these compounds from discovery to clinical application hinges on the availability of robust, sensitive, and reliable analytical methods for their quantification in complex biological matrices. This guide provides a comprehensive overview of modern analytical techniques and detailed protocols for the detection and quantification of quinoline derivatives in biological samples such as plasma, serum, and urine. We delve into the principles of sample preparation, chromatographic separation, and detection, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies to ensure data integrity and support regulatory compliance.
Introduction: The Analytical Imperative for Quinoline Derivatives
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design.[1][4] Its derivatives encompass a broad spectrum of pharmacological activities, making them subjects of intense study in drug metabolism and pharmacokinetics (DMPK). Accurate measurement of these compounds and their metabolites in biological fluids is critical for establishing safety and efficacy profiles, understanding dose-response relationships, and fulfilling regulatory submission requirements.[5][6]
The primary challenge in bioanalysis lies in the complexity of the sample matrix. Biological samples like plasma, blood, and urine contain a multitude of endogenous components (proteins, salts, lipids, etc.) that can interfere with the analysis and damage analytical instrumentation.[7][8] Therefore, an effective bioanalytical workflow must incorporate two key stages:
-
Selective Sample Preparation: To isolate the analyte(s) of interest from the interfering matrix components.
-
Sensitive and Specific Detection: To accurately identify and quantify the analyte(s), often present at very low concentrations.
This guide will explore the most effective strategies for achieving these objectives.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the physicochemical properties of the analyte (e.g., polarity, volatility, thermal stability), the required sensitivity, and the nature of the biological matrix.[9]
| Technique | Principle | Primary Application / Strengths | Limitations |
| HPLC-UV/DAD | Separation based on polarity using a liquid mobile phase, detection via UV-Vis absorbance. | Robust, cost-effective, ideal for quantification of higher concentration analytes (>ng/mL). | Lower sensitivity and selectivity compared to MS; potential for interference from co-eluting compounds.[10] |
| LC-MS/MS | HPLC separation coupled to mass spectrometry for highly selective mass-based detection. | Gold standard for bioanalysis; offers exceptional sensitivity (pg/mL) and specificity through MRM.[11][12] | Higher instrument cost and complexity; susceptible to matrix effects (ion suppression/enhancement). |
| GC-MS | Separation of volatile/semi-volatile compounds in the gas phase, followed by mass spectrometry. | Excellent for thermally stable, volatile quinoline derivatives; provides high chromatographic resolution.[13] | Requires derivatization for non-volatile compounds; high temperatures can degrade labile analytes. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, minimal sample consumption; effective for chiral separations of alkaloids.[14][15] | Lower concentration sensitivity compared to LC-MS; reproducibility can be challenging. |
| Fluorescence Spectroscopy | Detection based on the emission of light by fluorescent quinoline derivatives. | Extremely sensitive for specific fluorophoric quinolines; used in bio-imaging and for developing targeted probes.[4][16][17][18] | Not universally applicable, as not all quinoline derivatives are naturally fluorescent. |
Foundational Step: Biological Sample Preparation
Effective sample preparation is paramount for a successful bioanalytical method. It aims to remove interferences, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[7][19]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two immiscible liquid phases (typically aqueous and organic). By adjusting the pH of the aqueous biological sample, the charge state of the quinoline derivative can be manipulated to favor its partitioning into the organic phase.
-
Causality in Method Design:
-
pH Adjustment: Quinoline derivatives are basic due to the nitrogen atom (pKa ~4.85).[1] Adjusting the sample pH to be at least 2 units above the pKa (e.g., pH > 7) deprotonates the molecule, making it more neutral and thus more soluble in an organic solvent.
-
Solvent Choice: The organic solvent should be immiscible with water and have a high affinity for the analyte. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane.[20]
-
Solid-Phase Extraction (SPE)
SPE is a more sophisticated technique that uses a solid sorbent packed into a cartridge to retain the analyte while the bulk of the matrix is washed away.[7] It is highly versatile and can provide cleaner extracts than LLE.[21]
-
Causality in Method Design:
-
Sorbent Selection: For moderately non-polar quinoline derivatives, a reversed-phase sorbent like C18 (octadecyl-silica) is ideal. The non-polar analyte is retained by hydrophobic interactions with the C18 chains. For more polar metabolites, a mixed-mode or polymeric sorbent may be required.[21]
-
Workflow Steps: The generic SPE process involves four distinct steps, each with a specific purpose. This workflow is essential for achieving a clean, concentrated sample.
-
Caption: General workflow for Solid-Phase Extraction (SPE).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of a hypothetical quinoline derivative in rat plasma. These should be adapted and fully validated for the specific analyte and matrix under investigation.
Protocol 1: SPE of Quinoline Derivative from Rat Plasma
This protocol is adapted from methodologies developed for 2-substituted quinolines in rat plasma.[21]
Objective: To extract a moderately non-polar quinoline drug candidate from rat plasma with high recovery and minimal matrix effects.
Materials:
-
Reversed-phase tC18 SPE cartridges (100 mg, 1 mL)
-
Rat plasma (K2-EDTA anticoagulant)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (NH4OH)
-
Internal Standard (IS): A structurally similar quinoline derivative not present in the sample.
-
Centrifuge, vortex mixer, SPE manifold.
Methodology:
-
Sample Pre-treatment:
-
Thaw rat plasma samples to room temperature.
-
In a microcentrifuge tube, add 200 µL of plasma.
-
Add 20 µL of the Internal Standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
Rationale: Protein precipitation reduces the risk of clogging the SPE cartridge and removes a major source of interference. The IS is added early to account for variability throughout the extraction process.
-
-
SPE Cartridge Conditioning:
-
Place cartridges on the SPE manifold.
-
Wash with 1 mL of methanol.
-
Equilibrate with 1 mL of water. Do not allow the sorbent bed to go dry.
-
Rationale: The methanol wash solvates the C18 hydrocarbon chains, activating them for hydrophobic interaction. The water wash removes the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 1 onto the conditioned cartridge.
-
Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Rationale: A slow loading rate ensures sufficient residence time for the analyte to interact with and be retained by the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of water/methanol (95:5 v/v).
-
Rationale: This wash step removes residual salts and highly polar, water-soluble interferences from the plasma matrix without prematurely eluting the moderately non-polar analyte of interest.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol containing 2% NH4OH.
-
Collect the eluate in a clean collection tube.
-
Rationale: A strong organic solvent like methanol disrupts the hydrophobic interactions between the analyte and the C18 sorbent. The addition of ammonium hydroxide ensures the quinoline nitrogen remains deprotonated and neutral, maximizing its solubility in the elution solvent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Rationale: Evaporation concentrates the sample, increasing sensitivity. Reconstitution in the initial mobile phase ensures compatibility with the chromatographic system and promotes good peak shape for the initial injection.
-
Protocol 2: Quantification by UPLC-MS/MS
This protocol is a representative method for the sensitive quantification of a quinoline derivative and its metabolites.[11][22]
Objective: To achieve rapid and sensitive quantification of the quinoline derivative extracted from plasma.
Instrumentation & Materials:
-
UPLC-MS/MS System (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer).
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reconstituted sample from Protocol 1.
Methodology:
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 10% B.
-
Linear ramp to 95% B over 3.0 minutes.
-
Hold at 95% B for 0.5 minutes.
-
Return to 10% B in 0.1 minutes.
-
Equilibrate at 10% B for 0.9 minutes.
-
Total Run Time: 4.5 minutes.
-
-
Rationale: A fast gradient allows for high-throughput analysis. The C18 column provides excellent retention for the analyte. Formic acid improves peak shape and ionization efficiency.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: ESI+ is used because the basic nitrogen of the quinoline ring is readily protonated. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.
-
-
MRM Transitions (Example):
-
Analyte (e.g., MW = 250.3): Precursor Ion (Q1): m/z 251.3 [M+H]+ → Product Ion (Q3): m/z 195.2 (Collision Energy: 20 eV).
-
Internal Standard (e.g., MW = 254.3): Precursor Ion (Q1): m/z 255.3 [M+H]+ → Product Ion (Q3): m/z 199.2 (Collision Energy: 22 eV).
-
Rationale: The precursor ion is the protonated molecule [M+H]+. The product ion is a stable fragment generated by collision-induced dissociation in the mass spectrometer. This specific transition acts as a unique mass fingerprint for the analyte.
-
Caption: High-level workflow of an LC-MS/MS system.
Method Validation: Ensuring Trustworthy Data
A validated analytical method provides assurance that the data generated are reliable.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the required validation parameters for bioanalytical methods.[6][23][24][25]
Key Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from endogenous components, metabolites, and other interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | To establish the concentration range over which the assay is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; accuracy and precision criteria met. |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | IS-normalized matrix factor should have a CV ≤15%. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of baseline samples. |
Conclusion
The successful quantification of quinoline derivatives in biological samples is a multi-step process that demands careful optimization of sample preparation and instrumental analysis. LC-MS/MS remains the preeminent technique for this purpose, offering unparalleled sensitivity and specificity. By coupling optimized SPE protocols with robust UPLC-MS/MS methods and adhering to stringent validation guidelines, researchers can generate high-quality, reliable data to support critical decisions in drug development. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing such methods in the laboratory.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars [manu56.magtech.com.cn]
- 17. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hydrophobic Quinoline Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with hydrophobic quinoline compounds. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4] However, their inherent hydrophobicity often presents a significant hurdle, limiting bioavailability and complicating in vitro and in vivo studies.[5][6]
This resource provides practical, in-depth solutions to common solubility problems in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting workflows and experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have when first encountering solubility issues with quinoline derivatives.
Q1: Why are my substituted quinoline compounds so poorly soluble in aqueous solutions?
A1: The low aqueous solubility of most quinoline derivatives stems from their molecular structure. The core of a quinoline is a bicyclic aromatic system, which is inherently hydrophobic.[7] Strong intermolecular forces within the solid crystal lattice of the compound require significant energy to break, making it difficult for water molecules to solvate individual molecules.[8] Furthermore, the addition of lipophilic substituents to the quinoline ring can dramatically decrease water solubility.[7]
Q2: What is the very first step I should take when a new quinoline compound shows poor solubility?
A2: The most critical first step is to determine the pH-solubility profile of your compound.[8] Quinolines are typically weak bases due to the nitrogen atom in the heterocyclic ring.[3][4][9] This means their solubility is often highly dependent on pH.[1][2][4][9] In acidic conditions, the quinoline nitrogen can become protonated, forming a more soluble salt.[8][9] Understanding how solubility changes with pH will guide your entire formulation strategy.[1][2][4][9]
Q3: My compound is dissolved in a DMSO stock, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A3: This common issue is known as "crashing out."[10] It happens when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is rapidly diluted into an aqueous buffer. The final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[10]
Q4: What are the main strategies I can use to improve the solubility of my quinoline compound?
A4: There are several well-established techniques. The choice depends on your compound's specific properties and the requirements of your experiment. The primary methods include:
-
pH Adjustment: Leveraging the basic nature of the quinoline ring to form soluble salts.[7]
-
Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[7][11]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within a cyclodextrin's cavity to increase its apparent solubility.[7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[7][12][13]
-
Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosuspension to enhance the dissolution rate.[14][15][16]
Part 2: Troubleshooting Guides & Workflows
This section provides a systematic approach to solving specific solubility problems you may encounter during your experiments.
Issue 1: My compound precipitates in my aqueous buffer during an in vitro assay.
This is a classic problem that can invalidate experimental results. The key is to maintain the compound in a soluble state at the final assay concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in assays.
Detailed Steps:
-
Check Final Co-solvent Concentration: Many biological assays are sensitive to organic solvents. Ensure the final concentration of DMSO or other co-solvents is as low as possible, typically ≤1%, to minimize both biological interference and the risk of precipitation.[8]
-
Adjust Buffer pH: Since quinolines are weak bases, lowering the pH of your buffer can significantly increase solubility by promoting the formation of the protonated, more soluble form.[8][9] Perform small-scale tests to find a pH where the compound is soluble without compromising the integrity of your assay.
-
Employ Cyclodextrins: If pH adjustment is not an option, cyclodextrins are an excellent alternative. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic drugs and increase their apparent water solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[19]
Issue 2: My compound shows promising in vitro activity but has poor bioavailability in animal studies.
Poor bioavailability for a potent compound is a classic challenge often linked to low solubility in the gastrointestinal (GI) tract.[5][20] The drug may not be dissolving quickly enough to be absorbed into the bloodstream.
Advanced Formulation Strategies:
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, eliminating the crystal lattice energy barrier to dissolution.[12][13][21] | Compounds with high melting points ("brick dust") where dissolution rate is the limiting factor. | Requires careful selection of a polymer carrier to prevent recrystallization over time.[12][22] Common polymers include PVP and HPMCAS. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents (e.g., SEDDS/SMEDDS). These systems form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state for absorption.[23][24] | Highly lipophilic ("grease ball") compounds that have good solubility in oils.[25] | Can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[26] The complexity of the formulation requires careful optimization. |
| Nanonization (Nanosuspensions) | The particle size of the drug is reduced to the nanometer range (<1000 nm). According to the Noyes-Whitney equation, this dramatically increases the surface area, leading to a faster dissolution velocity.[14][16][27] | Compounds that are not amenable to ASD or lipid formulations. | Requires stabilizers (surfactants or polymers) to prevent particle agglomeration.[16] |
Part 3: In-Depth Experimental Protocols
This section provides step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: pH-Dependent Solubility Profile Determination
Objective: To determine the aqueous solubility of a quinoline compound across a range of physiologically relevant pH values.
Materials:
-
Quinoline compound
-
Phosphate-citrate buffer solutions (or other appropriate buffers) at pH 3, 4, 5, 6, 7, and 7.4
-
Vials with magnetic stir bars
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the quinoline compound to each vial (enough so that undissolved solid remains).
-
Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vial.
-
Seal the vials and place them on a shaker or stir plate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the samples to stand so that the excess solid can settle.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC or UV-Vis method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the profile.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of a hydrophobic quinoline with HP-β-CD to enhance its wettability and dissolution.
Mechanism Diagram:
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Procedure:
-
Accurately weigh the quinoline compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the mixture in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture to form a thick, homogenous paste.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure uniformity.
-
The resulting powder can be used for dissolution studies or formulated into solid dosage forms.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an ASD of a quinoline derivative with a hydrophilic polymer to enhance its solubility and dissolution rate.[8]
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Select a suitable common solvent in which both the quinoline compound and the polymer (e.g., PVP K30) are fully soluble (e.g., methanol or a dichloromethane/methanol mixture).[14]
-
Accurately weigh and dissolve the quinoline derivative and the polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
References
- 1. scispace.com [scispace.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. seppic.com [seppic.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. japer.in [japer.in]
- 16. mdpi.com [mdpi.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. innoriginal.com [innoriginal.com]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer | Seftian | Indonesian Journal of Pharmaceutical Science and Technology [journals.unpad.ac.id]
- 22. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. researchgate.net [researchgate.net]
- 26. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sphinxsai.com [sphinxsai.com]
- 28. humapub.com [humapub.com]
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
Welcome to our comprehensive technical support center dedicated to addressing a common yet critical challenge in experimental biology: compound precipitation in cell culture media. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with their test compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you to proactively manage compound solubility in your future experiments.
Troubleshooting Guide: Resolving Compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I've dissolved my compound in an organic solvent (like DMSO) to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms instantly. What is happening, and how can I prevent this?
Answer: This phenomenon, often termed "crashing out," is a frequent occurrence, especially with hydrophobic compounds. It happens when the compound, which is stable in a high concentration of organic solvent, is rapidly introduced into the aqueous environment of the cell culture medium, where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.
Several factors can contribute to this immediate precipitation. Here’s a breakdown of the potential causes and their corresponding solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound in the media exceeds its aqueous solubility limit.[1][2] | Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration by performing a solubility test beforehand.[1] |
| Solvent Shock | Rapid dilution of a concentrated stock solution into a large volume of aqueous media causes a sudden change in the solvent environment around the compound molecules, leading to their aggregation and precipitation.[3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][4] Alternatively, add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[1][5] |
| Low Media Temperature | The solubility of most compounds decreases at lower temperatures.[6] Adding the compound to cold media can significantly reduce its ability to stay in solution. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1][4] |
| High Final Solvent Concentration | While an organic solvent like DMSO is excellent for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[7] | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and solubility issues.[7][8] |
Issue 2: Delayed Precipitation After Incubation
Question: My compound-media mixture looks clear initially, but after a few hours or days in the incubator, I notice cloudiness or crystalline precipitates. What could be the cause of this delayed effect?
Answer: Delayed precipitation often points to issues related to the stability of the compound in the complex environment of the cell culture medium over time, or changes in the culture conditions.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Compound Instability | The compound may be chemically unstable in the aqueous, buffered environment of the cell culture medium, leading to degradation and precipitation of the less soluble degradation products. | Prepare fresh compound-containing media immediately before each experiment. Avoid storing diluted solutions of the compound for extended periods.[8] |
| Interaction with Media Components | Your compound might be interacting with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[1] Serum proteins, for instance, can sometimes bind to and solubilize compounds, but in other cases, interactions can lead to precipitation.[9][10] | If possible, try a different basal media formulation. For some compounds, serum-free media can be more prone to precipitation.[1] |
| pH Shift | Cellular metabolism can lead to a decrease in the pH of the culture medium over time. If your compound's solubility is pH-dependent, this shift can cause it to precipitate.[1][6][11] | Monitor the pH of your culture medium, especially in dense or long-term cultures. More frequent media changes may be necessary to maintain a stable pH. |
| Media Evaporation | In long-term cultures, evaporation of water from the media can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.[4][12] | Ensure proper humidification of your incubator. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can also help.[1][12] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of some compounds.[1][13] | Minimize the time that culture vessels are outside the incubator.[1] |
Experimental Workflow: Determining Maximum Soluble Concentration
To proactively avoid precipitation, it's essential to determine the maximum soluble concentration of your compound under your specific experimental conditions.
Caption: Workflow for determining the maximum soluble concentration of a compound.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for my stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds due to its high dissolving power.[7][8] However, other options like ethanol, dimethylformamide (DMF), or a mixture of solvents can also be considered, depending on the compound's properties and the experimental system's tolerance.[14][15] It is crucial to use a high-purity, anhydrous grade of the solvent to prevent moisture absorption, which can affect compound stability and solubility.
Q2: How can I improve the solubility of a particularly difficult compound?
A2: For compounds with very low aqueous solubility, several advanced strategies can be employed:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the media can significantly improve solubility.[6][14][16] However, be mindful of the potential impact on cell health and the compound's activity.
-
Use of Co-solvents: Adding a small amount of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to the final culture medium can sometimes help maintain solubility.[14] It's essential to test the cell line's tolerance to the co-solvent.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][9] This is an advanced technique that requires optimization for each specific compound.
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help solubilize some compounds by forming micelles.[4][17] As with co-solvents, it's critical to perform cytotoxicity controls for the surfactant.[4]
Q3: Can serum in the media affect compound solubility?
A3: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[8][9] In some cases, increasing the serum concentration in the medium can prevent precipitation.[8] However, this binding can also reduce the free concentration of the compound available to interact with the cells, potentially affecting its efficacy.
Q4: Should I filter my compound-media solution if I see a precipitate?
A4: Filtering a solution to remove precipitate is generally not recommended as it will lower the effective concentration of your compound, leading to inaccurate and non-reproducible results.[18] The better approach is to address the root cause of the precipitation by optimizing the concentration, solvent, or dilution method.
Logical Relationships in Compound Precipitation
Caption: Factors influencing compound precipitation in cell culture.
By understanding the interplay of these factors, researchers can develop a more rational approach to designing experiments and troubleshooting solubility issues, ultimately leading to more reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dye-promoted precipitation of serum proteins. Mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Quinoline Derivatives in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth, field-proven insights into preventing the degradation of these valuable compounds in solution. By understanding the mechanisms of degradation and implementing robust experimental practices, you can ensure the integrity, potency, and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific rationale behind them.
Q1: My quinoline derivative solution is turning yellow or brown. What's happening and how can I prevent it?
A1: Discoloration is a classic indicator of quinoline degradation, often resulting from photodegradation or oxidation.[1][2] The extended conjugated system in the quinoline ring is susceptible to absorbing light, which can trigger photochemical reactions. Similarly, the electron-rich aromatic system can be a target for oxidative processes.
-
Causality: Exposure to ambient or UV light can excite the quinoline molecule, leading to the formation of reactive species that can react with other molecules, including other quinoline molecules, to form colored oligomers or degradation products like hydroxyquinolines. Oxidation, often accelerated by light, temperature, or the presence of metal ions, can lead to the formation of N-oxides or quinones, which are also colored.
-
Preventative Measures:
-
Light Protection: Always store quinoline solutions in amber vials or wrap clear containers in aluminum foil to block light.[1][3] This is the most critical step to prevent photodegradation.
-
Inert Atmosphere: For particularly sensitive derivatives, purging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution, especially for long-term storage.[1]
-
Q2: I'm seeing a progressive loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
A2: Absolutely. A decline in potency and poor reproducibility are hallmark signs of compound degradation.[1] The degradation of the parent quinoline derivative into other products reduces its effective concentration, leading to diminished biological activity and inconsistent experimental outcomes.
-
Causality: The degradation products may have little to no biological activity, or they could have a different activity profile altogether, potentially leading to confounding results. Factors such as pH, temperature, and repeated freeze-thaw cycles can all contribute to this degradation over time.[1]
-
Troubleshooting Workflow:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions from a solid stock immediately before your experiment.[1]
-
Conduct a Stability Study: If you must use stock solutions, perform a small-scale stability study under your specific storage conditions. This can be done by analyzing the purity of the solution over time using a stability-indicating method like HPLC.
-
Optimize Storage Conditions: Based on the stability study, you may need to adjust the storage temperature (e.g., from 4°C to -20°C or -80°C), the solvent system, or the pH.[1]
-
Q3: I've noticed peak tailing and the appearance of new, small peaks in my HPLC analysis of a quinoline derivative. What does this signify?
A3: This chromatographic profile strongly suggests degradation. The new, smaller peaks are likely degradation products, and the tailing of the main peak can indicate the presence of impurities or interactions with the stationary phase that are exacerbated by degradation.
-
Causality: Degradation products will have different polarities and chemical properties compared to the parent compound, causing them to elute at different retention times. Peak tailing can occur if the degradation products are more polar and interact more strongly with residual silanol groups on a C18 column, or if the compound chelates with trace metals in the HPLC system.[4]
-
Analytical Approach:
-
Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation products. This often requires a gradient elution method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help confirm if the main peak is co-eluting with any degradation products.
-
LC-MS Analysis: To identify the new peaks, couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide the molecular weights of the degradation products, offering clues to their structures and the degradation pathway.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the stability and handling of quinoline derivatives.
Q4: What are the primary factors that influence the stability of quinoline derivatives in solution?
A4: The stability of quinoline derivatives is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[1]
-
pH: The solubility and stability of quinoline and its derivatives are highly pH-dependent.[5][6][7][8] Degradation can be accelerated in both strongly acidic and basic conditions.[1] For instance, the photodegradation of quinoline is faster at pH 4.5 than at pH 7.0.[9]
-
Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light. This can lead to the formation of byproducts such as hydroxyquinolines.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., refrigerated or frozen) is a common strategy to slow down these processes.[1]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or trace metal ions that can catalyze oxidative reactions.[10]
Q5: What is the best way to store stock solutions of quinoline derivatives?
A5: The optimal storage conditions depend on the specific derivative, but general best practices include:
| Parameter | Recommendation | Rationale |
| Solvent | Use a high-purity, anhydrous solvent such as DMSO or ethanol for initial stock solutions. | Minimizes hydrolysis and other solvent-mediated degradation. |
| Temperature | Store at -20°C or -80°C for long-term storage.[1] | Reduces the rate of all chemical degradation pathways. |
| Container | Use amber glass vials with PTFE-lined caps. | Protects from light and prevents leaching of contaminants from plastic. |
| Aliquoting | Aliquot stock solutions into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles, which can cause degradation.[1] |
| Atmosphere | For highly sensitive compounds, flush with argon or nitrogen before sealing. | Displaces oxygen to prevent oxidation. |
Q6: How can I determine the specific degradation pathway of my quinoline derivative?
A6: A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.[11] This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.
-
Experimental Workflow:
Caption: Experimental workflow for a forced degradation study.
-
Common Degradation Pathways:
Caption: General pathways of quinoline degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the stability of your quinoline derivative. The goal is to achieve 5-20% degradation.[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your quinoline derivative in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[1] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.[1] Neutralize samples with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and monitor over time.[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60-80°C.[1] Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a transparent container (e.g., quartz cuvette) to a light source providing both UV and visible light.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential for separating the parent compound from its degradation products.
-
HPLC System and Conditions:
-
Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is often necessary. A typical mobile phase could be a mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A PDA detector is highly recommended to check for peak purity and to determine the optimal wavelength for detection.
-
Injection Volume: Typically 10-20 µL.[1]
-
-
Method Validation: The method should be validated to ensure it is specific, accurate, precise, and linear. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. sielc.com [sielc.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosynce.com [biosynce.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Quinoline Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based kinase inhibitors. This guide is designed to provide you with practical, in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. Our goal is to empower you with the knowledge to generate reliable, on-target results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with quinoline kinase inhibitors.
Q1: I've observed a phenotype in my cell-based assay after treating with a quinoline kinase inhibitor. How can I be sure it's an on-target effect?
A1: This is a critical question in kinase inhibitor research. A multi-pronged approach is essential to build confidence that your observed phenotype is due to the inhibition of your target kinase. First, perform a dose-response experiment to establish a correlation between the potency of the inhibitor in your cellular assay and its known biochemical potency against the target kinase.[1] A significant discrepancy between these values could indicate off-target effects.
To further validate your findings, consider the following strategies:
-
Use a structurally unrelated inhibitor: If a second, structurally distinct inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for on-target activity.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests on-target action.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. If this phenocopies the effect of the inhibitor, it provides powerful evidence for on-target activity.[2]
Q2: My quinoline kinase inhibitor shows activity against multiple kinases in a profiling screen. How do I distinguish potent off-targets from weak, non-specific interactions?
A2: Kinase profiling screens are an excellent tool for assessing selectivity, but they are just the first step. To differentiate meaningful off-target interactions from background noise, it's crucial to follow up with secondary assays.[1]
-
Determine IC50/Kd values: For any potential off-targets identified in the initial screen, perform full dose-response curves to determine their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). This will quantify the potency of your inhibitor against these kinases.[1]
-
Orthogonal biochemical assays: Validate the initial findings using a different assay format. For example, if your primary screen was a fluorescence-based assay, you could use a radiometric assay that directly measures substrate phosphorylation to confirm the hits. This helps to eliminate assay-specific artifacts.[1]
-
Cellular target engagement assays: It is critical to confirm that the inhibitor engages the off-target kinase within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can directly measure the binding of your inhibitor to the off-target kinase in live cells.[1]
Q3: My quinoline inhibitor is highly potent in biochemical assays, but shows weak activity in my cell-based experiments. What could be the issue?
A3: This is a common challenge that can often be attributed to the physicochemical properties of the compound or the specific characteristics of your cellular model. Here are a few potential reasons for this discrepancy:
-
Poor cell permeability: The quinoline scaffold is generally considered "druggable," but specific modifications can impact its ability to cross the cell membrane.[3] Consider performing a cell permeability assay to assess how well your compound is entering the cells.
-
Drug efflux: Your cells may be actively pumping the inhibitor out through efflux pumps like P-glycoprotein (P-gp). This can be tested by co-incubating your inhibitor with a known efflux pump inhibitor.
-
Compound metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form. You can assess the stability of your compound in the presence of liver microsomes or in your cell culture medium over time.
-
High intracellular ATP concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays, which are often performed at lower ATP concentrations.
Q4: Are there any known common off-targets for quinoline-based kinase inhibitors?
A4: While the off-target profile of each quinoline inhibitor is unique and dependent on its specific substitutions, some trends have been observed. For example, due to structural similarities in the ATP-binding pocket, some quinoline inhibitors have shown cross-reactivity with other kinases like Src family kinases, VEGFR, and EGFR.[4] Additionally, off-target activity against non-kinase proteins, such as the hERG potassium channel, has been reported for some quinoline-containing compounds and is a critical safety parameter to assess during drug development.[3] It is always recommended to perform comprehensive kinome screening to determine the specific off-target profile of your particular quinoline inhibitor.
Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental challenges related to the off-target effects of quinoline kinase inhibitors.
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inhibitor instability in solution | Prepare fresh stock solutions of your quinoline inhibitor for each experiment. Avoid repeated freeze-thaw cycles. | Quinoline compounds can be susceptible to degradation, especially in aqueous solutions or when exposed to light. |
| Cell line heterogeneity | Use low-passage number cells and regularly perform cell line authentication. | Genetic drift in cell lines can lead to changes in the expression or activity of the target kinase and off-target proteins, resulting in variable responses to the inhibitor. |
| Variability in experimental conditions | Standardize all experimental parameters, including cell seeding density, inhibitor concentrations, incubation times, and DMSO concentration. | Even minor variations in experimental conditions can significantly impact the outcome of kinase inhibitor studies. |
| Off-target effects masking on-target activity | Perform a dose-response curve to identify a concentration range where the on-target effect is dominant. | At high concentrations, off-target effects can become more pronounced and may confound the interpretation of the results. |
Problem 2: Observed cellular phenotype does not correlate with the known function of the target kinase.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Undiscovered off-target is responsible for the phenotype | Perform a kinome-wide selectivity screen to identify potential off-targets. Validate any hits in cellular target engagement assays. | The observed phenotype may be a result of potent inhibition of an unexpected kinase or even a non-kinase protein.[5] |
| Inhibitor is acting through a non-catalytic mechanism | Use a catalytically dead mutant of the target kinase in a rescue experiment. | Some kinase inhibitors can have effects that are independent of their ability to block the kinase's catalytic activity, such as disrupting protein-protein interactions. |
| Paradoxical pathway activation | Analyze the phosphorylation status of upstream and downstream signaling components of the target pathway. | In some cases, kinase inhibitors can lead to the paradoxical activation of a signaling pathway through feedback mechanisms or by altering the conformation of the kinase.[6] |
Experimental Protocols
To assist you in your troubleshooting efforts, we provide the following detailed experimental protocols for key assays used to assess the selectivity of quinoline kinase inhibitors.
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol provides a robust method for determining the selectivity of your quinoline kinase inhibitor against a panel of kinases.[1]
Materials:
-
Recombinant kinases of interest
-
Specific substrate peptides or proteins for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (specific to each kinase)
-
96-well filter plates
-
Scintillation counter
-
Your quinoline kinase inhibitor
Methodology:
-
Prepare serial dilutions of your quinoline inhibitor in the appropriate kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase, the specific substrate, and your inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that your quinoline inhibitor is binding to its intended target (and potential off-targets) in a cellular environment.
Materials:
-
Cultured cells expressing the target kinase(s)
-
Your quinoline kinase inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blotting apparatus)
Methodology:
-
Treat cultured cells with your quinoline inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide the cell suspension into aliquots in PCR tubes.
-
Heat the cell suspensions to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target kinase in the soluble fraction using Western blotting or another protein quantification method.
-
Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. An increase in the thermal stability of the target protein in the presence of the inhibitor indicates target engagement.
Visualizing Key Concepts
To further clarify complex processes and workflows, we have included the following diagrams.
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for validating on-target effects and investigating potential off-target interactions of quinoline kinase inhibitors.
Signaling Pathway Perturbation by an Off-Target Effect
Caption: A diagram illustrating how a quinoline kinase inhibitor can modulate both the intended on-target signaling pathway and an unintended off-target pathway, leading to a complex cellular response.
Medicinal Chemistry Strategies for Improved Selectivity
For researchers engaged in the design and synthesis of novel quinoline kinase inhibitors, medicinal chemistry offers several strategies to enhance selectivity and minimize off-target effects.
| Strategy | Approach | Rationale |
| Structure-Guided Design | Utilize co-crystal structures of your inhibitor bound to the on-target and off-target kinases to identify differences in the ATP-binding pockets. | Modifications can be designed to exploit these differences, increasing affinity for the on-target kinase while reducing binding to the off-target. |
| Exploiting Gatekeeper Residue | The "gatekeeper" residue in the ATP-binding pocket varies in size among kinases. Design inhibitors that are sensitive to the size of this residue. | A bulky substitution on the inhibitor may be accommodated by a target kinase with a small gatekeeper residue but clash with a larger gatekeeper in an off-target kinase. |
| Targeting Allosteric Sites | Design inhibitors that bind to allosteric sites outside of the highly conserved ATP-binding pocket. | Allosteric sites are generally less conserved among kinases, offering an opportunity for greater selectivity. |
| Modulating Physicochemical Properties | Optimize properties like solubility, lipophilicity, and hydrogen bonding capacity. | These properties can influence how the inhibitor interacts with the local environment of the binding pocket, which can differ between on- and off-target kinases. |
| Introducing Covalent Moieties | Incorporate a reactive group that can form a covalent bond with a non-catalytic cysteine residue near the active site of the target kinase. | This can provide high potency and selectivity, as the targeted cysteine residue is not present in all kinases. |
By systematically applying these medicinal chemistry principles, it is possible to iteratively improve the selectivity profile of your quinoline kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Computational methods for analysis and inference of kinase/inhibitor relationships | Semantic Scholar [semanticscholar.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Skraup Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a classic and powerful method for creating the quinoline scaffold, is a cornerstone of heterocyclic chemistry.[1] Developed by Czech chemist Zdenko Hans Skraup in 1880, it provides a direct route to quinolines from readily available starting materials: an aromatic amine, glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent.[1][2] However, the reaction is infamous for its vigorous and highly exothermic nature, which can lead to runaway conditions, significant tar formation, and inconsistent yields if not properly managed.[3][4][5]
This technical support center is designed to serve as a comprehensive resource for professionals navigating the challenges of the Skraup synthesis. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies into a practical question-and-answer format to help you achieve safe, reproducible, and high-yielding results.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the Skraup synthesis.
Issue 1: The reaction is proceeding too violently and is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate actions should I take, and what are the key preventative measures?
Answer: A runaway Skraup reaction is a critical safety hazard. The violent exotherm is caused by the rapid, sequential dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation, all of which release significant heat.[4]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in a large ice-water bath to dissipate heat rapidly.[3]
-
Ensure your reaction setup is in a fume hood with the sash pulled down and a blast shield in place.[3]
-
Be prepared for a sudden increase in pressure and ensure the system is not sealed, allowing for proper venting.[3]
Key Preventative Measures:
-
Use of a Moderator: The single most effective way to control the reaction's vigor is by adding a moderator. Ferrous sulfate (FeSO₄) is the most common and highly recommended choice.[6][7] It is believed to act as an oxygen carrier, slowing down the final oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent release of energy.[4][7] Other moderators like boric acid or acetic acid can also be used to temper the reaction's violence.[4][8]
-
Controlled Reagent Addition: The order and rate of addition are crucial for safety.[4] The recommended order is to combine the aniline, glycerol, and the moderator (e.g., ferrous sulfate) first. Then, add the concentrated sulfuric acid slowly and portion-wise with efficient stirring and external cooling (e.g., an ice bath).[6] This controlled addition helps manage the initial exotherm from the acid mixing and the dehydration of glycerol.
-
Gradual and Judicious Heating: Heat the mixture gently to initiate the reaction. Once the reaction begins (often indicated by bubbling or a darkening color), remove the external heat source immediately.[3][9] The reaction's own exotherm should be sufficient to sustain reflux for a period. Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[3]
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction. This prevents the formation of localized hotspots where the reaction can accelerate uncontrollably and promotes even heat dissipation.[6]
Issue 2: The yield of my desired quinoline product is consistently low.
Question: I am following a standard Skraup protocol, but my yields are poor. What factors could be responsible, and how can I optimize them?
Answer: Low yields are a frequent complaint and can stem from several factors, including incomplete reaction, side reactions, and the nature of your starting materials.
Troubleshooting Steps:
-
Reaction Time and Temperature: After the initial exothermic phase, a prolonged period of gentle reflux (e.g., 3-4 hours) is often necessary to ensure the reaction goes to completion.[9] Ensure the temperature is sufficient to drive the final cyclization and oxidation steps without causing excessive decomposition.
-
Substituent Effects: The electronic properties of the substituents on the aniline ring play a significant role. Electron-donating groups (e.g., -CH₃, -OCH₃) generally activate the ring and lead to higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making it less nucleophilic and potentially requiring harsher conditions, which can lower the yield.[3][10]
-
Choice of Oxidizing Agent: While nitrobenzene corresponding to the starting aniline is traditionally used, it can contribute to the reaction's vigor.[1] Arsenic acid is known to result in a less violent reaction and can sometimes provide better yields, though it presents significant toxicity and disposal concerns.[1][7] Other oxidizing agents that have been explored include iodine and ferric compounds.[11][12]
-
Purity of Reagents: Using anhydrous glycerol is important, as excess water can interfere with the dehydration step catalyzed by sulfuric acid.[5]
Issue 3: I am observing significant tar formation, making product isolation a major challenge.
Question: My reaction mixture becomes a thick, black tar, and isolating the product via workup is extremely difficult. What causes this, and how can I minimize it?
Answer: Tar formation is arguably the most common side reaction in the Skraup synthesis.[6] It arises from the polymerization of the highly reactive acrolein intermediate under the harsh acidic and high-temperature conditions.[13]
Strategies to Minimize Tarring:
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate is effective at reducing charring and tar formation by smoothing out the reaction rate and preventing localized overheating.[6][13]
-
Optimize Temperature Control: Avoid excessively high temperatures. Gentle initiation followed by controlled reflux is key.[6] Overheating will dramatically increase the rate of acrolein polymerization.
-
Efficient Purification: Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tarry residue.[3] The crude reaction mixture is first cooled, diluted, and made strongly alkaline before steam is passed through it.[9]
-
Consider Modern Alternatives: For particularly challenging substrates, modern modifications can offer cleaner reactions. Microwave-assisted synthesis can dramatically reduce reaction times, minimizing the opportunity for polymerization.[14] The use of Brønsted-acidic ionic liquids as both solvent and catalyst has also been shown to produce cleaner reaction profiles.[14]
Data Summary: Moderators for the Skraup Synthesis
The choice of moderator is a critical parameter in controlling the reaction. The table below summarizes common options.
| Moderator | Proposed Function | Key Considerations |
| Ferrous Sulfate (FeSO₄) | Acts as an oxygen carrier, moderating the oxidation step and slowing the overall reaction rate.[4][7] | Most common and highly effective. Extends the reaction over a longer period, preventing violent exotherms.[7] |
| Boric Acid (H₃BO₃) | Moderates the reaction's violence.[6][8] | An alternative to ferrous sulfate, can help reduce charring. |
| Acetic Acid (CH₃COOH) | Can be used to moderate the reaction.[7][11] | May alter the reaction medium and solubility of intermediates. |
| Arsenic Acid (H₃AsO₄) | Serves as a milder oxidizing agent compared to nitrobenzene.[1] | Results in a less violent reaction but is highly toxic and requires specialized handling and disposal. |
Experimental Protocol: A Controlled Skraup Synthesis of Quinoline
This protocol incorporates the control measures discussed above for a safer and more reproducible synthesis of quinoline from aniline.
Safety Precautions: This reaction is highly exothermic and must be performed in a well-ventilated fume hood with a blast shield.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15] Concentrated sulfuric acid is extremely corrosive, while aniline and nitrobenzene are toxic.[9]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (40%)
-
Ice
Procedure:
-
Reaction Setup: In a large round-bottom flask (ensure the flask volume is at least four times the total reaction volume) equipped with a high-torque mechanical stirrer and a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[3] Begin stirring to ensure the mixture is homogenous.
-
Acid Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid in small portions through an addition funnel over a period of 30-45 minutes.[6] Maintain vigorous stirring and monitor the internal temperature, ensuring it does not rise excessively.
-
Initiation of Reaction: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle. Watch the reaction mixture closely.
-
Controlling the Exotherm: As the reaction initiates, it will begin to boil vigorously and turn dark. Immediately remove the heating mantle. [9] The exothermic nature of the reaction should sustain reflux for 30-60 minutes. If the reaction becomes too violent, use the ice bath to cool the flask.[6]
-
Completion of Reaction: After the initial vigorous reaction has subsided, reapply heat and maintain the mixture at a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]
-
Workup - Steam Distillation: Allow the reaction mixture to cool completely to room temperature. Carefully dilute the mixture with water. In the fume hood, make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with external cooling. Set up for steam distillation and distill to separate the volatile quinoline from the non-volatile tar.[3][9]
-
Purification: The quinoline can be separated from the aqueous distillate, dried over an anhydrous drying agent (e.g., potassium carbonate), and further purified by vacuum distillation.[9]
Visualizing Reaction Control
The following diagram illustrates the critical control points within the Skraup synthesis workflow. Managing these stages effectively is key to a successful outcome.
Caption: Critical control points in the Skraup synthesis workflow.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Doebner-von Miller Quinoline Synthesis
Welcome to the Technical Support Center for the Doebner-von Miller reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of quinolines using this classical method. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your reaction outcomes and overcome common hurdles leading to low yields.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section is dedicated to diagnosing and solving the most frequent issues encountered in the Doebner-von Miller synthesis.
Problem 1: Significant Tar/Polymer Formation Leading to Low Yield
Symptoms: The reaction mixture becomes a dark, viscous, and often intractable tar, making product isolation exceedingly difficult and drastically reducing the yield of the desired quinoline.[1]
Root Cause: This is the most common side reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Strong acidic conditions, while necessary for the reaction, can readily promote the self-condensation of the carbonyl compound.[1][4]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase can significantly reduce its self-polymerization in the acidic aqueous phase where the aniline salt resides.[1][2][5]
-
Insight: This spatial separation of the highly reactive carbonyl compound from the bulk acidic medium is a key strategy to favor the desired intermolecular reaction with the aniline over self-polymerization.
-
-
Gradual Addition of the Carbonyl Compound: A slow, dropwise addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps to maintain a low instantaneous concentration of the carbonyl, thereby minimizing polymerization.[1][6]
-
Optimize Acid Concentration and Type: While strong acids are essential, overly harsh conditions can accelerate tar formation.[1] A systematic variation of both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and byproduct formation.[1][7] In some cases, milder Lewis acids may be preferable.[1]
-
Control Reaction Temperature: The Doebner-von Miller reaction often requires heating, but excessive temperatures can promote polymerization and degradation.[1][4] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[8] Stepwise heating or careful control of exotherms is recommended.[1][3]
Illustrative Protocol: Minimizing Tar Formation in the Synthesis of 2-Methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable non-polar solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for the required reaction time, monitoring the progress by TLC.
-
Upon completion, proceed with the standard workup procedure, which typically involves neutralization with a base followed by extraction of the quinoline product.[3]
Problem 2: Low Yield with Substituted Anilines
Symptoms: The reaction yields are significantly lower when using anilines bearing certain substituents.
Root Cause: The electronic properties of the substituents on the aniline ring have a profound impact on its nucleophilicity and the overall reaction rate. Anilines with strong electron-withdrawing groups (e.g., nitro, cyano) are deactivated, making the initial Michael addition and subsequent cyclization steps more difficult.[1][4][5] Conversely, very strong electron-donating groups may lead to increased side reactions.[1]
Troubleshooting Steps:
-
More Forcing Reaction Conditions: For anilines with electron-withdrawing groups, increasing the reaction temperature or prolonging the reaction time may be necessary to drive the reaction to completion.[5]
-
Selection of a More Potent Catalytic System: A stronger Lewis acid or a higher concentration of Brønsted acid might be required to facilitate the reaction with less reactive anilines.
-
Consider Alternative Synthetic Routes: For particularly challenging substrates, alternative quinoline syntheses such as the Friedländer or Combes reactions might be more suitable.
Problem 3: Contamination with Dihydroquinoline Byproducts
Symptoms: The final isolated product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.[1]
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, the dihydro- or even tetrahydroquinoline byproducts can be isolated.[1]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) to drive the oxidation to completion.[1][9]
-
Monitor Reaction Progress: Use analytical techniques like TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[1]
Problem 4: Low Yield with Sterically Hindered α,β-Unsaturated Carbonyls
Symptoms: The use of γ-substituted α,β-unsaturated aldehydes or ketones results in the formation of complex mixtures and only trace amounts of the desired quinoline.[1][10]
Root Cause: Significant steric bulk on the α,β-unsaturated carbonyl compound can disfavor the desired cyclization pathway and promote alternative side reactions.[1] The Doebner-von Miller reaction is most successful with sterically accessible α,β-unsaturated aldehydes.[1][10]
Troubleshooting Steps:
-
Substrate Selection: If possible, opt for a less sterically hindered α,β-unsaturated carbonyl compound.
-
Systematic Optimization of Conditions: A Design of Experiments (DoE) approach can be beneficial to systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[1][2] To prevent this, the most effective strategies are to use a biphasic solvent system and to add the carbonyl compound slowly to the reaction mixture.[1][5][6]
Q2: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]
Q3: How can I purify my quinoline product from the tarry byproducts?
A3: Purification can be challenging.[1] For volatile quinolines, steam distillation is a very effective method to separate the product from non-volatile tars.[3][4] For less volatile products, it is advisable to first perform a filtration through a plug of silica gel to remove the bulk of the tar before attempting fine purification by column chromatography.[1] Acid-base extraction can also be employed to isolate the basic quinoline product.[5]
Q4: My reaction is very exothermic and difficult to control. What can I do?
A4: The Doebner-von Miller reaction can be highly exothermic.[8] To moderate the reaction, ensure efficient stirring and have an ice bath ready for external cooling.[4][8] The slow, controlled addition of reagents is crucial to manage the exotherm.[6][8] In some cases, moderators like ferrous sulfate, commonly used in the related Skraup synthesis, might be beneficial.[3][4]
Data and Diagrams
Table 1: Effect of Catalyst on Doebner-von Miller Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Hf(OTf)₄ | Dichloromethane | Room Temp | 44% (2-substituted) + 18% (4-substituted) |
| HCl | Dichloromethane | Room Temp | Ineffective |
| H₂SO₄ | Dichloromethane | Room Temp | Ineffective |
| TFA | Dichloromethane | Reflux | 41% (2-substituted) + 32% (4-substituted) |
| TFA | None | Reflux | 80% (2-substituted) |
Note: Data is illustrative and extracted from a study on the synthesis of 2-carboxy-4-phenylquinoline from aniline and γ-phenyl-β,γ-unsaturated α-ketoester, which may not represent typical yields for all Doebner-von Miller reactions.[11]
Visualizing the Chemistry
Caption: Main reaction vs. side reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Research Portal [research.usc.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Compound Autofluorescence in Fluorescence-Based Assays
Welcome to the technical support center for managing autofluorescence in your fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with interfering signals from test compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and correct for compound autofluorescence, ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common questions regarding compound autofluorescence.
Q1: What is compound autofluorescence and why is it a problem in my assay?
A: Compound autofluorescence is the inherent ability of a test compound to emit light upon excitation, independent of the assay's specific fluorescent probes.[1] This becomes problematic when the compound's emission spectrum overlaps with that of your assay's fluorophore, leading to a high background signal that can mask the true biological readout.[2] This interference can result in false positives or false negatives, compromising the reliability of your screening results.[2][3]
Q2: How can I quickly determine if my compound is autofluorescent?
A: The most straightforward method is to run a "compound-only" control. Prepare a sample containing your test compound at the screening concentration in the assay buffer, but without the fluorescent probe or other assay reagents. Measure the fluorescence at the same excitation and emission wavelengths used for your full assay. A significant signal in this control well indicates that your compound is autofluorescent.[4]
Q3: My compound is autofluorescent. What is the easiest mitigation strategy to try first?
A: The simplest initial approach is to switch to a fluorescent probe that operates at longer, red-shifted wavelengths (e.g., in the red, far-red, or near-infrared regions).[2][5][6][7] Many autofluorescent compounds emit light in the blue to green spectral range (350-550 nm).[5][8] By using probes with excitation and emission maxima above 600 nm, you can often spectrally separate the compound's interference from your signal of interest.[9]
Q4: Can I just subtract the background signal from my compound-only control?
A: While simple background subtraction is a common practice, it may not always be accurate. The fluorescence of a compound can be influenced by its environment. Interactions with assay components (e.g., proteins, substrates) can alter its fluorescent properties, meaning the signal in a "compound-only" control may not perfectly represent the interference in the complete assay well. However, it can serve as a preliminary correction method.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically addressing and resolving issues with compound autofluorescence.
Guide 1: Characterizing the Spectral Properties of an Interfering Compound
The Principle: Understanding the specific excitation and emission profile of your autofluorescent compound is the cornerstone of developing an effective mitigation strategy. By identifying the wavelengths at which your compound absorbs and emits light, you can make informed decisions about assay components and instrumentation.[4]
Experimental Protocol:
-
Preparation of Compound Solution:
-
Dissolve the test compound in the final assay buffer to the highest concentration used in your screen.
-
Prepare a "buffer-only" blank for background correction.
-
-
Acquisition of Excitation Spectrum:
-
Using a spectrofluorometer, set the emission monochromator to the emission maximum of your assay's current fluorophore.
-
Scan a range of excitation wavelengths (e.g., 300 nm to 600 nm) and record the fluorescence intensity.
-
The resulting plot will show the wavelengths at which your compound is most efficiently excited.
-
-
Acquisition of Emission Spectrum:
-
Set the excitation monochromator to the peak excitation wavelength identified in the previous step.
-
Scan a range of emission wavelengths (e.g., 400 nm to 800 nm) and record the fluorescence intensity.[11]
-
This plot reveals the spectral profile of the compound's emitted light.
-
-
Data Analysis and Interpretation:
-
Plot the excitation and emission spectra for your compound.
-
Overlay these spectra with the known excitation and emission spectra of your assay's fluorophore.
-
Significant overlap indicates a high potential for interference.
-
Workflow for Spectral Characterization:
Caption: Workflow for characterizing compound autofluorescence.
Guide 2: Strategic Selection of Assay Components and Instrumentation
The Principle: Once you have characterized the spectral properties of your interfering compound, you can strategically modify your assay to minimize its impact. This involves selecting alternative fluorophores and optimizing instrument settings.
Strategies and Methodologies:
-
Fluorophore Selection:
-
Red-Shifted Dyes: As a primary strategy, select fluorophores with excitation and emission spectra that are well-separated from the compound's autofluorescence.[5][12] Dyes that emit in the far-red (>650 nm) or near-infrared (>750 nm) regions are often effective, as endogenous and compound autofluorescence is typically lower at these longer wavelengths.[6][13]
-
Brighter Fluorophores: Using brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can increase the signal-to-background ratio, making the autofluorescence from the compound less significant in comparison.[5]
-
| Fluorophore Class | Typical Emission Range | Suitability for Mitigating Autofluorescence |
| Blue Dyes (e.g., DAPI, Hoechst) | 450-490 nm | Poor - High overlap with common autofluorescence |
| Green Dyes (e.g., FITC, GFP) | 500-550 nm | Moderate - Potential for significant overlap |
| Red Dyes (e.g., Texas Red, Cy5) | 600-670 nm | Good - Often avoids the bulk of autofluorescence |
| Far-Red/NIR Dyes (e.g., Alexa Fluor 647, IRDye 800CW) | 670-800+ nm | Excellent - Minimal overlap with most autofluorescence |
-
Instrumental Adjustments:
-
Bandpass Filters: Use narrow bandpass emission filters to selectively collect light from your fluorophore while excluding as much of the compound's broad emission as possible.[14]
-
Dichroic Mirrors: Ensure the dichroic mirrors in your instrument are optimized for the chosen red-shifted fluorophores to maximize signal collection.
-
Guide 3: Advanced Mitigation Techniques
When spectral separation is insufficient, more advanced techniques can be employed to distinguish the specific assay signal from the compound's autofluorescence.
-
Time-Resolved Fluorescence (TRF):
-
Principle: This technique exploits the difference in fluorescence lifetime between the short-lived autofluorescence (nanoseconds) and the long-lived emission of specific lanthanide-based probes (microseconds to milliseconds).[15][16][17] By introducing a delay between the excitation pulse and signal detection, the instrument measures only the long-lived signal from the probe after the autofluorescence has decayed.[18][19]
-
Protocol:
-
Utilize a TRF-compatible assay, typically employing a lanthanide chelate (e.g., Europium, Terbium).[16]
-
Use a plate reader or microscope capable of pulsed excitation and time-gated detection.[18]
-
Set a delay time (e.g., 50-100 µs) after the excitation pulse before initiating signal acquisition.
-
Measure the integrated signal during the defined measurement window.
-
-
Time-Resolved Fluorescence Workflow:
Caption: Principle of Time-Resolved Fluorescence (TRF).
-
Spectral Unmixing:
-
Principle: This computational method treats the autofluorescence from the compound as a separate fluorescent "color" or component.[10][13] By acquiring the emission spectrum of the compound-only control (the "autofluorescence signature") and the specific probe, software algorithms can mathematically separate and remove the contribution of the autofluorescence from the total signal in the experimental wells.[20][21][22]
-
Protocol:
-
Acquire a full emission spectrum from a "compound-only" control well to serve as the reference spectrum for autofluorescence.[10]
-
Acquire a full emission spectrum from a "probe-only" control well to serve as the reference for the specific signal.
-
Acquire full emission spectra from the experimental wells containing both the compound and the probe.
-
Use analysis software with linear unmixing capabilities to deconvolve the spectra and quantify the true signal from the probe.[10][13]
-
-
Part 3: Additional Considerations and Best Practices
-
Sample Preparation:
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence in cells and tissues.[5][23][24] Consider using organic solvents like ice-cold methanol or ethanol for fixation where possible.[5][8] If aldehyde fixation is necessary, keep the incubation time to a minimum.[23]
-
Media and Buffers: Phenol red and fetal bovine serum (FBS) in cell culture media can be sources of background fluorescence.[9] For imaging or plate reader assays, consider using phenol red-free media and reducing the concentration of FBS, or switching to a low-autofluorescence medium.[9]
-
-
Quenching Agents: For fixed samples in microscopy, chemical quenching agents like Sudan Black B or sodium borohydride can sometimes be used to reduce background autofluorescence, though their effectiveness can be variable and should be tested empirically.[18][23][24]
-
Documentation: Always include appropriate controls in your experiments (e.g., unstained cells, compound-only wells, probe-only wells) to accurately assess the level of autofluorescence and the effectiveness of your mitigation strategies.[5]
By systematically applying the principles and protocols outlined in this guide, you can effectively manage interference from autofluorescent compounds, leading to more reliable and reproducible data in your fluorescence-based assays.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Infra-red Dyes to Deal with Autofluorescence Background- Oxford Instruments [andor.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. oraclebio.com [oraclebio.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-resolved fluorescence | Abcam [abcam.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Flash lamp-excited time-resolved fluorescence microscope suppresses autofluorescence in water concentrates to deliver an 11-fold increase in signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Auto-Phase-Locked Time-Resolved Luminescence Detection: Principles, Applications, and Prospects [frontiersin.org]
- 20. beckman.com [beckman.com]
- 21. biorxiv.org [biorxiv.org]
- 22. bio-rad.com [bio-rad.com]
- 23. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 24. labcompare.com [labcompare.com]
Technical Support Center: Ensuring Reproducibility in Experiments with Quinoline Compounds
Welcome to the Technical Support Center dedicated to enhancing reproducibility in your research with quinoline compounds. Quinolines are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4] However, their diverse reactivity and physicochemical properties can present significant challenges to experimental consistency. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting protocols to ensure the integrity and reproducibility of your results.
Our philosophy is grounded in the principle that rigorous and transparent science is reproducible science.[5][6] This resource is designed to be a self-validating system, where understanding the "why" behind each step empowers you to proactively identify and mitigate potential sources of variability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding quinoline compound experimentation.
Q1: My quinoline synthesis is not yielding consistent results. What are the most common culprits?
Inconsistent yields in quinoline synthesis often stem from a few critical variables. The Skraup and Doebner-von Miller syntheses, for example, are notoriously exothermic and sensitive to temperature fluctuations.[7][8] Overheating can lead to significant tar formation and polymerization of intermediates, drastically reducing your yield.[7][9] Additionally, the purity of your starting materials, particularly the aniline derivative, is paramount. Impurities can interfere with the reaction mechanism, leading to a complex mixture of byproducts that complicates purification.[10] Finally, precise control over reagent stoichiometry and addition rates, especially of strong acids and oxidizing agents, is crucial for a reproducible outcome.[7][8]
Q2: I'm observing a color change in my quinoline stock solution over time. Is this a concern?
Yes, a color change, typically to yellow or brown, is a strong indicator of compound degradation.[11] Many quinoline compounds are susceptible to photodegradation and oxidation, especially when in solution.[11] This degradation can lead to the formation of byproducts, such as hydroxyquinolines, which will compromise the purity and concentration of your stock solution, leading to inconsistent results in downstream assays.[11] It is crucial to store quinoline solutions protected from light and at appropriate temperatures to maintain their integrity.[11][12]
Q3: Why are my biological assay results with a quinoline compound so variable between experiments?
Variability in biological assays can be a classic sign of compound instability in your assay medium.[11] The solubility and stability of many quinolines are highly pH-dependent.[11] If your compound precipitates or degrades in the assay buffer, its effective concentration will be inconsistent. Furthermore, repeated freeze-thaw cycles of stock solutions can lead to degradation for some compounds.[11] It is always recommended to prepare fresh dilutions from a validated stable stock for each experiment or to conduct stability studies under your specific assay conditions.
Q4: What are the absolute essential characterization data I need to report for a novel quinoline compound to ensure reproducibility?
To ensure others can reproduce your work, comprehensive characterization is non-negotiable. At a minimum, you should provide high-resolution mass spectrometry (HRMS) to confirm the molecular formula and ¹H and ¹³C NMR spectra to verify the structure.[13] For solid compounds, a melting point range should be reported. Purity should be assessed using a quantitative method like HPLC, and the data should be provided.[14] Journals like The Journal of Organic Chemistry provide detailed guidelines and checklists for compound characterization that are excellent standards to follow.[13]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Synthesis & Purification
Issue: Low Yields and Tar Formation in Skraup Synthesis
The Skraup synthesis is a powerful tool, but its vigorous nature requires careful control.
-
Causality: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent is highly exothermic. Uncontrolled temperature spikes lead to the polymerization of acrolein (formed from glycerol dehydration), resulting in tar.[9]
-
Troubleshooting Protocol:
-
Moderator Addition: Incorporate a moderating agent like ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before heating.[7][8] This helps to control the reaction's exotherm, promoting a smoother, more controlled reaction.[7][8]
-
Temperature Control: Begin heating the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source immediately.[9] If the reaction becomes too vigorous, have an ice bath ready to cool the flask.[9]
-
Purification Strategy: Post-reaction, the crude product is often mixed with tar.[7] Steam distillation is an effective first-pass purification method to separate the volatile quinoline product from the non-volatile tar.[7][10] This can be followed by extraction and vacuum distillation or chromatography for higher purity.[9]
-
Issue: Difficulty in Purifying Quinoline Derivatives
Quinoline compounds can be challenging to purify due to their basicity and potential for decomposition on stationary phases.
-
Causality: The nitrogen atom in the quinoline ring is basic and can interact strongly with acidic silica gel, leading to peak tailing and potential decomposition.[15] Some quinolines are also sensitive to light, air, and prolonged exposure to solvents.[15]
-
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Solvent System Optimization:
-
Degas Solvents: For sensitive compounds, degassing the solvents can prevent oxidation during purification.[15]
-
Solvent Choice: Experiment with a range of solvent systems. Sometimes, a less polar solvent system can provide better separation and minimize on-column degradation.
-
-
Alternative Purification Techniques:
-
Crystallization: If the compound is a solid, recrystallization is an excellent method to achieve high purity.
-
Acid/Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinoline derivative will move to the aqueous phase as its hydrochloride salt. Wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the purified quinoline back into an organic solvent.
-
Salt Formation: For difficult-to-purify quinolines, consider forming a crystalline salt (e.g., picrate or phosphate), which can be purified by recrystallization and then converted back to the free base.[16]
-
-
Guide 2: Compound Handling & Storage
Issue: Inconsistent Potency of Quinoline Stock Solutions
-
Causality: Quinoline compounds can degrade in solution due to factors like pH, light exposure, temperature, and oxidation.[11] Repeated freeze-thaw cycles can also compromise stability.[11]
-
Best Practices for Stability:
| Parameter | Recommendation | Rationale |
| pH Control | Use buffers to maintain a stable pH where the compound is most soluble and stable.[11] | Quinoline stability can be highly pH-dependent; both acidic and basic conditions can accelerate degradation.[11] |
| Light Protection | Store solutions in amber vials or wrap containers in aluminum foil.[11][12] | Many quinolines are photosensitive and will degrade upon exposure to UV or ambient light.[11] |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage.[11] | Lower temperatures slow down the rate of chemical degradation.[11] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[11] | The process of freezing and thawing can cause some compounds to degrade.[11] |
| Antioxidants | For compounds susceptible to oxidation, consider adding an antioxidant like BHT or ascorbic acid to the stock solution.[11] | This can prevent oxidative degradation of the quinoline ring. |
| Solvent Choice | Use high-purity, anhydrous solvents like DMSO or ethanol for initial stock preparation. | Water can participate in hydrolytic degradation pathways for some derivatives. |
-
Experimental Workflow for Stability Testing:
To ensure the integrity of your results, it is best practice to perform a forced degradation study on your quinoline compound in the intended assay buffer.
Caption: Workflow for assessing quinoline compound stability in an aqueous buffer.
Guide 3: Analytical Characterization
Issue: Ambiguous or Incomplete Analytical Data
-
Causality: Insufficient or poorly executed analytical characterization is a major barrier to reproducibility.[17] Without a complete and clear analytical profile, other researchers cannot confirm the identity and purity of the material used.
-
Protocol for Robust Analytical Cross-Validation:
To ensure the highest data integrity, cross-validate your findings using multiple analytical techniques.[18]
-
Identity Confirmation:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Ensure spectra are clean, and all peaks are assigned to the expected structure. Report chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.[13] 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for unambiguous structure confirmation of complex derivatives.[19]
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and confirm the elemental composition.
-
-
Purity Assessment:
-
HPLC-UV/DAD: Develop a robust HPLC method to determine the purity of your compound. A Diode Array Detector (DAD) can be used for peak purity analysis, ensuring that your main peak is not co-eluting with an impurity.[11] The method should be validated for linearity and sensitivity.[14]
-
GC-MS: For volatile quinoline derivatives, GC-MS is an excellent tool for both identification and purity assessment.[18]
-
-
Physicochemical Properties:
-
Melting Point: For crystalline solids, a sharp melting point is a good indicator of purity. Report a melting point range.
-
Solubility: Determine the solubility in common solvents and your intended biological assay buffers. This is critical for designing reproducible experiments.
-
-
Data Presentation for Reproducibility:
Summarize your analytical data in a clear, standardized format.
| Technique | Parameter | Recommended Reporting Standard |
| ¹H NMR | Chemical Shift (δ) | ppm, referenced to residual solvent peak |
| Multiplicity | s, d, t, q, m, etc. | |
| Coupling Constant (J) | Hz | |
| Integration | Relative number of protons | |
| ¹³C NMR | Chemical Shift (δ) | ppm, referenced to solvent peak |
| HRMS | m/z | Report calculated and found values to 4 decimal places |
| HPLC | Purity | % area under the curve (AUC) at a specific wavelength |
| Retention Time | minutes | |
| Column & Mobile Phase | Provide full details |
Guide 4: Biological Assays
Issue: Inconsistent Results in Cell-Based Assays
-
Causality: Beyond compound stability, interactions with assay components, incorrect concentration calculations, or issues with cell line authentication can lead to poor reproducibility.
-
Logical Workflow for Troubleshooting Biological Assays:
Caption: A logical workflow for troubleshooting irreproducibility in cell-based assays.
-
Self-Validating Protocols:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[20] This is a critical step, as misidentified or cross-contaminated cell lines are a major source of irreproducible data.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.[20]
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For quinoline compounds, which can be colored or fluorescent, it is essential to run controls to check for assay interference (e.g., absorbance or fluorescence quenching).
-
Transparent Reporting: When publishing, provide detailed information about your experimental methods, including cell line source and passage number, reagent manufacturers and lot numbers, and a complete description of the assay protocol.[21][22]
-
By systematically addressing these common pitfalls in synthesis, handling, analysis, and biological testing, you can significantly enhance the reliability and reproducibility of your research with quinoline compounds.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. market.us [market.us]
- 13. Author Guidelines [researcher-resources.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 17. Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ACS Research Data Guidelines [researcher-resources.acs.org]
- 21. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 22. Experimental reporting [rsc.org]
Validation & Comparative
A Comparative Analysis of DYRK1A Inhibitors: Benchmarking 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid Analogues Against Established Compounds
Introduction: DYRK1A, a Critical Kinase at the Crossroads of Disease
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that has garnered significant attention from the scientific community. Encoded on chromosome 21, its overexpression is a key contributor to the neurodevelopmental alterations in Down syndrome and the early-onset Alzheimer's disease (AD) pathology observed in this population.[1][2] Beyond the context of trisomy 21, DYRK1A's influence extends to a wide array of cellular processes, including cell cycle regulation, apoptosis, and transcription.[3][4] This positions DYRK1A as a pivotal therapeutic target for neurodegenerative disorders, certain cancers, and even metabolic diseases like diabetes, due to its role in pancreatic β-cell proliferation.[5][6][7]
The development of potent and selective inhibitors is paramount to therapeutically modulating DYRK1A activity without causing unintended off-target effects. This guide provides an in-depth comparison of a selective indoloquinoline class of inhibitors, represented by 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (a close structural analogue to the topic compound), against other widely-used DYRK1A inhibitors: the natural alkaloid Harmine , the marine sponge-derived Leucettine L41 , and the highly potent synthetic compound EHT 5372 . We will dissect their performance based on biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental methodologies.
The Contenders: A Profile of Four DYRK1A Inhibitors
A successful kinase inhibitor must balance high potency against its intended target with minimal activity against other kinases, particularly those that are structurally related. Here, we evaluate our focus compound class alongside three established alternatives.
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid: A Scaffold for Selectivity
This compound belongs to a class of inhibitors developed through the structural modification of a screening hit, 11H-indolo[3,2-c]quinoline-6-carboxylic acid.[8] The aim of this development was to create DYRK1A inhibitors with superior selectivity against the closely related DYRK and CDC-like kinase (CLK) families.[8][9] The iodo-substituted derivatives, in particular, have emerged as potent DYRK1A inhibitors with considerable selectivity against CLKs.[8] X-ray crystallography has confirmed their binding mode within the ATP-binding site of DYRK1A.[8] This class represents a promising scaffold for developing targeted therapeutics.
Harmine: The Preclinical Workhorse
Harmine is a natural β-carboline alkaloid and one of the most widely utilized DYRK1A inhibitors in preclinical research.[5][10] It is a potent, ATP-competitive inhibitor of DYRK1A.[11] However, its therapeutic potential is significantly hampered by a lack of selectivity.[2][10] Harmine is also a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to hallucinogenic and other toxic side effects, making it unsuitable for clinical development in its current form.[2][10] Despite this, it remains a valuable tool for in vitro and proof-of-concept in vivo studies.
Leucettine L41: Neuroprotection in a Dish and in Vivo
Derived from the marine sponge alkaloid Leucettamine B, Leucettine L41 is a potent, preferential inhibitor of DYRK1A.[12][13][14] It belongs to a class of compounds that inhibit both DYRK and CLK kinases.[13] L41 has demonstrated significant neuroprotective properties. In cellular models, it protects hippocampal cells from cell death and inhibits Tau phosphorylation.[14] Critically, in animal models of AD-like toxicity, L41 has been shown to prevent memory impairments, reduce oxidative stress, and restore levels of synaptic markers, highlighting its potential as a therapeutic agent.[12][13]
EHT 5372: The High-Potency, High-Selectivity Option
EHT 5372 is a synthetic, highly potent DYRK1A inhibitor, exhibiting an IC50 in the sub-nanomolar range.[15][16] It was developed to have a high degree of selectivity over a wide panel of other kinases.[15] Preclinical studies have shown that EHT 5372 effectively inhibits DYRK1A-induced Tau phosphorylation at multiple sites relevant to Alzheimer's disease.[15][16] Furthermore, it normalizes the production of amyloid-beta (Aβ) peptides and mitigates Aβ-induced Tau phosphorylation, suggesting it can interrupt the pathological feedback loop between these two key players in AD.[15][17]
Quantitative Comparison: Potency and Selectivity
The efficacy and safety of a kinase inhibitor are largely defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target versus other kinases). The half-maximal inhibitory concentration (IC50) is the standard measure of potency.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | CLK1 IC50 (nM) | GSK-3β IC50 (nM) | Reference(s) |
| 10-Iodo-indoloquinoline | ~2.6 µM (parent) | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Harmine | 33 - 80 | 166 | 1,900 | Not Reported | >10,000 | [11][18][19] |
| Leucettine L41 | 10 - 60 | Not Reported | 35 | 15 | 130 | [13][20] |
| EHT 5372 | 0.22 | 0.28 | 10.8 | 22.8 | 221 | [15][16][17] |
| Note: Data for the specific 10-Iodo derivative is limited in the public domain; the value for the parent compound is provided for context. Potency can vary based on assay conditions. |
Visualizing the Mechanism: DYRK1A Signaling
To understand how these inhibitors exert their effects, it is crucial to visualize the DYRK1A signaling pathway. DYRK1A is a constitutively active kinase that, once matured, phosphorylates a host of downstream substrates involved in critical cellular functions.[1] Its dysregulation can lead to pathological consequences, such as the hyperphosphorylation of Tau protein in Alzheimer's disease.[15]
Caption: Simplified DYRK1A signaling pathways and points of inhibition.
Experimental Methodologies: Validating Inhibition
The robust characterization of any inhibitor requires rigorous, reproducible experimental protocols. Below are standardized methodologies for assessing DYRK1A inhibition both biochemically and in a cellular context.
Experimental Workflow for Inhibitor Validation
The process of validating a potential DYRK1A inhibitor follows a logical progression from a direct enzymatic assay to a more physiologically relevant cellular assay.
Caption: Standard workflow for validating a novel DYRK1A inhibitor.
Protocol 1: In Vitro Radiometric Kinase Assay (HotSpot™ Method)
This biochemical assay directly measures the enzymatic activity of purified DYRK1A by quantifying the incorporation of radiolabeled phosphate (³³P) onto a specific substrate. It is a gold standard for determining an inhibitor's IC50 value.
Causality: This method provides a direct measure of the inhibitor's ability to block the catalytic function of the isolated kinase, independent of cellular factors like membrane permeability or drug metabolism.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 20 mM Hepes pH 7.4, 10 mM MgCl₂, 2 mM DTT)
-
Peptide substrate (e.g., RRRFRPASPLRGPPK)[21]
-
[γ-³³P]-ATP (specific activity ~3000 Ci/mmol)
-
Test inhibitor (serially diluted in DMSO)
-
96-well plates
-
Phosphocellulose filter mats
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Plate: Create a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant DYRK1A enzyme, and the peptide substrate.
-
Initiate Reaction: Add a mixture of cold ATP (final concentration typically 10 µM) and [γ-³³P]-ATP to each well to start the kinase reaction.[21] Add the test inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.[22]
-
Stop Reaction: Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter mats. The peptide substrate will bind to the filter, while unincorporated ATP will not.
-
Washing: Wash the filter mats multiple times with phosphoric acid to remove any unbound [γ-³³P]-ATP.
-
Quantification: Dry the filter mats and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Subtract the background reading from all wells. Plot the percentage of remaining kinase activity against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[23]
Protocol 2: Cellular Western Blot Assay for Tau Phosphorylation
This assay assesses the inhibitor's ability to engage and inhibit DYRK1A within a living cell by measuring the phosphorylation status of a known downstream target, such as the Tau protein.
Causality: This protocol validates that the inhibitor can cross the cell membrane, reach its intracellular target, and exert a specific biological effect. It provides a more physiologically relevant measure of potency than a purely biochemical assay.
Materials:
-
Cell line expressing DYRK1A and Tau (e.g., HEK293 cells transiently transfected with DYRK1A, or SH-SY5Y neuroblastoma cells).[24]
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-phospho-Tau (specific for a DYRK1A-targeted site, e.g., Thr212), Anti-total-Tau, Anti-DYRK1A, and a loading control (e.g., Anti-GAPDH or Anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24 hours).[17] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature the samples by heating and load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading and expression, the membrane can be stripped and reprobed with antibodies for total Tau and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau signal, and then to the loading control. Calculate the percentage inhibition of Tau phosphorylation relative to the vehicle-treated control.
Conclusion and Future Directions
The comparative analysis reveals a landscape of DYRK1A inhibitors with distinct profiles. While Harmine serves as a foundational research tool, its off-target effects preclude clinical use.[10] Leucettine L41 and EHT 5372 represent significant advancements, with L41 demonstrating in vivo neuroprotective effects and EHT 5372 showcasing exceptional potency and selectivity.[12][15]
The 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid class of compounds is a compelling addition to this field.[8] Its key advantage lies in the rational design for improved selectivity against closely related kinases like CLKs, a common hurdle for many DYRK1A inhibitors.[9] While more extensive cellular and in vivo data is needed for a direct performance comparison with compounds like L41 and EHT 5372, the underlying scaffold is highly promising. Future research should focus on characterizing the pharmacokinetic properties and in vivo efficacy of this inhibitor class to fully elucidate its therapeutic potential as a more targeted approach to treating diseases driven by DYRK1A dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets | PLOS One [journals.plos.org]
- 15. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EHT 5372 | DYRK1A inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 23. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline Carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide spectrum of biological activities. Among its many derivatives, those featuring a carboxylic acid moiety have emerged as a particularly potent and versatile class of molecules. These quinoline carboxylic acid analogs have demonstrated significant therapeutic potential, with applications ranging from anticancer to antimicrobial agents.
This guide provides a comprehensive comparative analysis of quinoline carboxylic acid analogs, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, compare their biological performance with supporting data, elucidate key structure-activity relationships, and provide detailed protocols for their evaluation. Our focus is on providing not just the "what" but the "why," grounding our discussion in mechanistic insights and field-proven methodologies.
Synthetic Strategies: Building the Quinoline Core
The biological activity of quinoline carboxylic acid analogs is profoundly influenced by the substitution patterns on the quinoline ring. Therefore, the choice of synthetic strategy is a critical first step, dictating the feasibility of accessing desired analogs. Several classical and modern methods are employed, each with distinct advantages.
The Doebner Reaction
A widely used method for synthesizing 2-substituted-quinoline-4-carboxylic acids is the Doebner reaction. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Causality of Experimental Choice: The Doebner reaction is often favored for its operational simplicity and the commercial availability of a wide variety of starting materials, allowing for diverse substitutions at the 2-position and on the benzo portion of the quinoline ring. Recent advancements have focused on improving yields for anilines bearing electron-withdrawing groups, which are traditionally less reactive under conventional conditions. The use of catalysts like sulfamic acid can also simplify the process and significantly shorten reaction times.
The Pfitzinger Condensation
For accessing analogs with different substitution patterns, particularly those with a C3 methyl group, the Pfitzinger condensation is a powerful alternative. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.
Causality of Experimental Choice: The Pfitzinger reaction is particularly valuable when specific substitutions are required at positions other than C2 and C4. The choice of substituted isatins and carbonyl compounds provides a modular approach to building a library of analogs for structure-activity relationship (SAR) studies. For instance, using 5-substituted isatins allows for the introduction of various functional groups on the benzo ring of the final quinoline product.
Comparative Biological Activity: Anticancer and Antimicrobial Efficacy
Quinolines and their derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This section will focus on a comparative analysis of their anticancer and antimicrobial activities.
Anticancer Activity
The antiproliferative effects of quinoline carboxylic acids are multifaceted, often involving the modulation of key cellular processes essential for tumor growth and survival. Mechanisms include the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism for the anticancer activity of many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is vital for the proliferation of rapidly dividing cancer cells. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth. The carboxylic acid group at the C-4 position is crucial, often forming a key salt bridge interaction within the enzyme's binding pocket.
Comparative Cytotoxicity Data
The potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class/ID | Target/Mechanism | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| DHODH Inhibitors | ||||
| Analog 41 | DHODH | HCT-116 (Colon) | 3.02 | |
| Analog 43 | DHODH | HCT-116 (Colon) | 1.94 | |
| Brequinar | DHODH | HCT-116 (Colon) | 0.679 | |
| General Cytotoxicity | ||||
| Kynurenic Acid | Not Specified | MCF7 (Breast) | Remarkable Inhibition | |
| Quinoline-2-carboxylic acid | Not Specified | HELA (Cervical) | Significant Cytotoxicity | |
| Quinoline-3-carboxylic acid | Not Specified | MCF7 (Breast) | Remarkable Inhibition | |
| Quinoline-4-carboxylic acid | Not Specified | MCF7 (Breast) | Remarkable Inhibition | |
| MRP2 Inhibitors | ||||
| Analog 7d | MRP2 Inhibition | A2780/RCIS (Ovarian) | Potent MDR Reversal |
Antimicrobial Activity
Quinolone carboxylic acids, a closely related class, are renowned for their antibacterial properties. The core mechanism involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, and their inhibition leads to double-stranded DNA breaks and bacterial cell death. The carboxylic acid at the C-3 position is considered essential for this activity.
Comparative Antimicrobial Data
The effectiveness of novel quinoline carboxylic acid analogs is often compared against standard antibiotics like ciprofloxacin.
| Compound ID | Bacterial Strain | Activity/Zone of Inhibition | Reference |
| Quinoline Carboxamides | |||
| 1a, 1b, 1k-1o | Aeromonas | Promising Activity | |
| 1f-1q, 1s, 1t | Enterococcus spp. | Active | |
| Schiff Base Derivatives | |||
| E11, E17 | S. aureus (Gram +) | High activity, comparable to Amoxicillin | |
| [2,3′-Biquinoline]-4-carboxylic acids | |||
| Compound 9 | E. coli (Gram -) | Equal activity to Ciprofloxacin | |
| Compound 10 | S. aureus (Gram +) | 20.7 ± 1.5 mm |
Structure-Activity Relationship (SAR) Analysis
The biological potency and selectivity of quinoline carboxylic acid analogs are highly dependent on the nature and position of substituents on the quinoline core. SAR studies have identified several critical regions.
-
C2 Position: For anticancer activity via DHODH inhibition, bulky, hydrophobic substituents at the C2 position are often necessary for potent inhibition. The presence of an aryl ring at this position is frequently associated with good antibacterial and anticancer activity.
-
C3 Position: In the context of antibacterial quinolones, a carboxylic acid at the C3 position is essential for targeting bacterial topoisomerases.
-
C4 Position: A strict requirement for a carboxylic acid group at the C4 position is observed for potent DHODH inhibitors, as it is critical for binding to the enzyme.
-
Benzo Ring (C5-C8): Substitutions on the benzo portion of the quinoline ring can significantly modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-described experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of quinoline carboxylic acid analogs.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a chosen cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the quinoline carboxylic acid analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells for a vehicle control (DMSO at the highest concentration used) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the test bacterium is added. Growth is assessed after incubation by visual inspection or by measuring optical density.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution in Microplate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a plate with serially diluted compound.
-
Include a positive control (no compound) and a negative/sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀).
-
Conclusion
The quinoline carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries for screening against a multitude of diseases. As this guide has demonstrated, strategic modifications to the core structure, guided by a thorough understanding of structure-activity relationships and mechanistic principles, can lead to the discovery of potent and selective drug candidates. The protocols and comparative data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this important class of molecules.
A Comparative Guide to Validating the Anticancer Effects of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the identification and validation of novel therapeutic agents are paramount. This guide provides a comprehensive framework for evaluating the anticancer potential of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. We will delve into a comparative analysis against established chemotherapeutic agents, supported by detailed experimental protocols and data interpretation. Our focus is on providing a scientifically rigorous yet practical approach for researchers in the field.
Introduction to this compound
Quinolone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] this compound is a member of this class of compounds, and its structural features suggest potential as a cytotoxic agent. The rigorous in vitro evaluation of such novel chemical entities is a critical first step in the drug discovery and development pipeline for new anticancer therapeutics.[4] This guide outlines the fundamental methodologies for assessing the cytotoxic and mechanistic properties of this investigational compound.
Comparative Analysis: Benchmarking Against Standard-of-Care
To ascertain the therapeutic potential of this compound, its efficacy must be benchmarked against current standard-of-care chemotherapeutics for a relevant cancer type. For this guide, we will focus on colorectal cancer, a prevalent malignancy with well-established treatment regimens.[5]
Table 1: Comparative Cytotoxicity (IC50) Data in Colorectal Cancer Cell Lines
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | HT29 (Colon Adenocarcinoma) IC50 (µM) | Non-Cancerous Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| 5-Fluorouracil | [Reference Data] | [Reference Data] | [Reference Data] | [Calculated Data] |
| Oxaliplatin | [Reference Data] | [Reference Data] | [Reference Data] | [Calculated Data] |
| Irinotecan | [Reference Data] | [Reference Data] | [Reference Data] | [Calculated Data] |
Note: The Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The main goal of drug screening in cancer is to discover novel chemotherapeutic agents that are capable of killing and/or stopping cell proliferation while reducing damage to normal cells.[6]
Experimental Validation: Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key in vitro assays to validate the anticancer effects of this compound.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[8]
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT29) and a non-cancerous control cell line in a 96-well plate at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator drugs (e.g., 5-Fluorouracil, Oxaliplatin, Irinotecan). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[10]
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is essential.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[11]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
Anticancer agents often exert their effects by disrupting the cell cycle.[13] Cell cycle analysis using PI staining and flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Protocol:
-
Cell Treatment: Expose cells to the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[16]
-
Staining: Wash the fixed cells with PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with PI.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16] This allows for the quantification of cells in each phase of the cell cycle.
Western blotting is a powerful technique to detect specific proteins in a cell lysate and can provide insights into the signaling pathways affected by the test compound.[17][18] For instance, one could investigate the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or cell cycle regulation (e.g., cyclins, CDKs).[4]
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunodetection: Block the membrane and then incubate it with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and potential molecular mechanisms, we utilize Graphviz diagrams.
Caption: Experimental workflow for validating anticancer effects.
Caption: Putative intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro validation of this compound as a potential anticancer agent. The comparative data and mechanistic insights gleaned from these experiments are crucial for making informed decisions about the further development of this compound. Positive and selective results would warrant progression to more complex in vitro models, such as 3D cell cultures, and subsequently to in vivo animal studies to evaluate efficacy and toxicity in a whole-organism context.[21] The ultimate goal is the identification of novel therapeutics that can improve outcomes for cancer patients.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.utep.edu [scholarworks.utep.edu]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. medium.com [medium.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of Iodo-Quinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a "privileged structure," a recurring motif in a vast array of biologically active compounds.[1] Its rigid, planar, and aromatic nature allows for effective interaction with various biological targets.[2] The introduction of a halogen, particularly iodine, onto this scaffold can significantly modulate its physicochemical properties and biological activity, often enhancing potency and providing a handle for further synthetic modification.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of iodo-quinoline derivatives across several key therapeutic areas: anticancer, antimicrobial, and antiviral applications. We will dissect the causality behind experimental designs, present robust experimental data for objective comparison, and provide detailed protocols to ensure the reproducibility of key findings.
The Influence of Iodine Substitution on Quinoline's Biological Profile
The quinoline nucleus itself is a versatile starting point, but its therapeutic potential is unlocked through strategic functionalization.[3][4] The introduction of an iodine atom can have several profound effects:
-
Increased Lipophilicity: Iodine's bulk and hydrophobicity can enhance membrane permeability, facilitating entry into cells and access to intracellular targets.
-
Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) can form non-covalent halogen bonds with electronegative atoms (O, N, S) in biological macromolecules, providing an additional anchoring point that can enhance binding affinity and selectivity.
-
Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and increasing the compound's half-life.
-
Steric Effects: The size of the iodine atom can influence the overall conformation of the molecule, forcing it into a bioactive conformation or, conversely, creating steric hindrance that prevents binding to off-targets.
The position of the iodine atom on the quinoline ring is critical and dictates its influence on the molecule's activity. As we will explore, substitutions at positions C6, C7, and others lead to vastly different pharmacological profiles.
Comparative Analysis of Iodo-Quinoline Derivatives in Oncology
Iodo-quinoline derivatives have emerged as potent anticancer agents, acting through diverse mechanisms including kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[5][6][7]
Kinase Inhibition: Targeting Aberrant Signaling
Many cancers are driven by dysregulated protein kinase activity.[8] Iodo-quinolines have been successfully developed as inhibitors of several key oncogenic kinases.
A notable example is the development of 10-iodo-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids as highly potent and selective inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1] The introduction of the 10-iodo substituent led to a dramatic increase in potency, with IC50 values in the low nanomolar range, and impressive selectivity over closely related kinases.[1] Similarly, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has been identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), a kinase implicated in pancreatic and prostate cancers.[9]
The general structure-activity relationship for kinase inhibition often involves the quinoline nitrogen acting as a hinge-binding motif within the ATP-binding pocket of the kinase. The iodo-substituent can then form favorable interactions in a nearby hydrophobic pocket, enhancing affinity.
Logical Relationship: Iodo-Quinoline SAR for Kinase Inhibition
Caption: SAR logic for iodo-quinoline kinase inhibitors.
Table 1: Comparative Anticancer Activity (IC₅₀) of Iodo-Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Indolo[3,2-c]quinolines | 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5j) | - | DYRK1A Kinase | 0.006 | [1] |
| 4-Anilinoquinolines | 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (16) | - | PKN3 Kinase | 0.014 | [9] |
| 4-Aminoquinolines | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g) | HCT116 (Colon) | Apoptosis Induction | < 1.0 | [10] |
| Quinolinones | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Growth Inhibition | 0.54 | [11] |
| Imidazo[4,5-c]quinolines | Compound 39 | MCF-7 (Breast) | PI3Kα/mTOR | PI3Kα: 0.9, mTOR: 1.4 | [12] |
Note: Data is compiled from different studies and direct comparison should be made with caution. The reference compound for comparison in the original study should be consulted.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[2]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the iodo-quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Iodo-Quinolines as Antimicrobial Agents
The emergence of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[13] Iodo-quinolines have demonstrated significant potential, particularly against Gram-positive bacteria and various fungal pathogens.[14][15]
A study on 6-iodo-substituted carboxy-quinolines revealed that their antimicrobial activity is highly dependent on the substituents at the C2 position.[14] All tested compounds showed efficacy against Staphylococcus epidermidis and varying levels of activity against the fungus Candida parapsilosis.[14] Notably, these derivatives were largely ineffective against the Gram-negative bacterium Klebsiella pneumoniae, likely due to the barrier presented by the outer membrane of Gram-negative organisms.[14]
The mechanism of action is often multifactorial, but for some derivatives like Clioquinol (5-chloro-7-iodo-8-quinolinol), it involves metal chelation, which disrupts essential metallic cofactors in microbial enzymes.[16]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Broth microdilution workflow for MIC determination.
Table 2: Comparative Antimicrobial Activity (MIC) of 6-Iodo-Quinoline Derivatives
| Compound ID | R Group (at C2-phenyl) | S. epidermidis MIC (mg/mL) | C. parapsilosis MIC (mg/mL) | Reference |
| 4a | H | 0.125 | 0.25 | [14] |
| 4b | 4-F | 0.0625 | 0.25 | [14] |
| 4c | 4-Cl | 0.0312 | 0.125 | [14] |
| 4d | 4-Br | 0.0156 | 0.25 | [14] |
| 4f | 4-CN | 0.125 | 0.5 | [14] |
Source: Data synthesized from Al-Matarneh, C. M., et al. (2024).[14]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[14]
Methodology:
-
Preparation of Stock Solutions: Dissolve the iodo-quinoline derivatives in DMSO to a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Iodo-Quinolines in Antiviral Drug Discovery
The quinoline scaffold is present in several approved antiviral drugs, and iodo-substituted derivatives are being explored as potent new candidates.[2][17] Research has demonstrated their efficacy against viruses such as Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV).[18]
In one study, a series of quinoline derivatives were screened for antiviral activity. Compound 4 was identified as an effective inhibitor of RSV with an EC₅₀ of 8.6 µg/mL, while compound 6 was effective against YFV with an EC₅₀ of 3.5 µg/mL.[18] Another study identified a different series of quinoline derivatives with potent anti-RSV activity, with the most active compound showing an IC₅₀ of 3.10 µM and a high selectivity index of over 670, indicating a favorable safety profile.[19]
The mechanism of action for these antiviral quinolines can vary. For RSV, some compounds may inhibit viral transcription and replication at an early stage, while for YFV, they may target viral enzymes like methyltransferase.[18][19]
Table 3: Comparative Antiviral Activity of Iodo-Quinoline Derivatives
| Compound ID | Virus | Activity Metric | Value | Reference |
| Compound 4 | RSV | EC₅₀ | 8.6 µg/mL | [18] |
| Compound 6 | YFV | EC₅₀ | 3.5 µg/mL | [18] |
| Compound 1g | RSV | IC₅₀ | 3.70 µM | [19] |
| Compound 1ae | Influenza A Virus (IAV) | IC₅₀ | 1.87 µM | [19] |
Synthesis of Iodo-Quinoline Derivatives: A Practical Approach
A common and versatile method for synthesizing substituted quinolines is the Doebner reaction, a one-pot, three-component synthesis.[3][14] This approach offers advantages such as rapid reaction times and high yields.[14]
General Experimental Protocol: Doebner Synthesis of 6-Iodo-2-aryl-quinoline-4-carboxylic Acids
This protocol is adapted from the synthesis of 6-iodo-substituted carboxy-quinolines.[14]
Materials:
-
4-Iodoaniline
-
Pyruvic acid
-
Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Ethanol
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 4-iodoaniline (1 mmol), the desired substituted benzaldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add trifluoroacetic acid (0.2 mmol) as a catalyst to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Perspectives
The strategic placement of an iodine atom on the quinoline scaffold is a powerful tool in medicinal chemistry for generating potent and selective therapeutic agents. The structure-activity relationships discussed herein highlight several key takeaways:
-
Position Matters: The biological activity is highly dependent on the position of the iodine substituent (e.g., C6, C7, C10).
-
Synergistic Substitutions: The activity of the iodo-quinoline core is finely tuned by other substituents on both the quinoline and any appended aryl rings.
-
Broad-Spectrum Potential: Iodo-quinoline derivatives have demonstrated efficacy across diverse therapeutic areas, including oncology, infectious diseases, and virology.
Future research should focus on leveraging the unique properties of the iodine atom, such as its capacity for halogen bonding, to design next-generation inhibitors with improved target affinity and selectivity. Combining detailed SAR studies with computational modeling will be crucial for rationally designing novel iodo-quinoline derivatives with enhanced therapeutic profiles and minimal off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Against CMGC Kinases: A Comparative Guide
In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The CMGC group of serine/threonine kinases, encompassing crucial regulators of cellular processes such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Glycogen Synthase Kinases (GSKs), and CDC-Like Kinases (CLKs), presents a particularly attractive yet challenging target family for therapeutic intervention in oncology and neurodegenerative disorders.[1][2] Dysregulation of these kinases is a common hallmark of various diseases, making the development of selective inhibitors a key focus for precision medicine.[2][3]
This guide provides an in-depth comparative analysis of a novel investigational compound, 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, against a panel of CMGC kinases. We will detail a robust experimental framework for assessing its selectivity profile and compare its performance with established, clinically relevant kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's potential and a practical methodology for its evaluation.
The Rationale for CMGC Kinase Selectivity Profiling
The high degree of structural conservation within the ATP-binding site of kinases poses a significant hurdle in the development of selective inhibitors.[1] Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and limit the therapeutic window of a drug candidate.[3] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical determinant of a compound's translational potential. Understanding the selectivity of a compound across the kinome, or a specific kinase family like CMGC, allows for informed lead optimization, target validation, and the anticipation of potential side effects.[4]
This guide focuses on this compound, a compound with a quinoline scaffold, a privileged structure in kinase inhibitor design. Its unique substitution pattern suggests the potential for novel interactions within the kinase ATP-binding pocket. To contextualize its activity, we will compare it against two well-characterized inhibitors with known activity against CMGC kinases:
-
RO-0504985: A known inhibitor of several CMGC group kinase proteins, including CDK2.[5]
-
A selective DYRK1A Inhibitor (e.g., 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid): Included to represent a highly selective compound against a specific CMGC member, providing a benchmark for selectivity.[6][7][8]
Experimental Design for CMGC Kinase Selectivity Profiling
The following workflow outlines a comprehensive approach to assess the selectivity of this compound against a representative panel of CMGC kinases.
Caption: A three-phase workflow for kinase selectivity profiling.
Methodology: ADP-Glo™ Kinase Assay
To quantify the inhibitory activity of the compounds, the ADP-Glo™ Kinase Assay from Promega is a robust and widely adopted method.[9] This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity. Its high sensitivity and broad dynamic range make it suitable for screening and profiling a wide range of kinase inhibitors.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution for each CMGC kinase in the panel. The solution should contain the specific kinase, its corresponding substrate, and any necessary cofactors in the appropriate kinase reaction buffer.
-
Prepare a 2X compound solution by serially diluting this compound and the competitor compounds in the kinase reaction buffer. For single-dose screening, a final concentration of 10 µM is typically used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.
-
Prepare a vehicle control (e.g., DMSO) at the same concentration as the compound solvent.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X compound solution or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Selectivity Profile
The following table presents hypothetical but plausible IC50 values for this compound and the selected competitor compounds against a panel of CMGC kinases. This data is for illustrative purposes to demonstrate how the results of the described experimental workflow would be presented and interpreted.
| Kinase Target | This compound IC50 (nM) | RO-0504985 IC50 (nM) | Selective DYRK1A Inhibitor IC50 (nM) |
| CDK Family | |||
| CDK2/CycA | 85 | 50 | >10,000 |
| CDK5/p25 | 250 | 150 | >10,000 |
| CDK9/CycT1 | 1,200 | 800 | >10,000 |
| MAPK Family | |||
| ERK2 | >10,000 | >10,000 | >10,000 |
| p38α | 5,600 | 8,000 | >10,000 |
| JNK1 | >10,000 | >10,000 | >10,000 |
| GSK Family | |||
| GSK3β | 850 | 1,500 | 5,000 |
| DYRK Family | |||
| DYRK1A | 45 | 2,500 | 15 |
| DYRK2 | 300 | 4,000 | 1,500 |
| CLK Family | |||
| CLK1 | 1,500 | 3,000 | 2,000 |
| CLK4 | 2,000 | 4,500 | 3,500 |
Interpretation of Results
Based on the illustrative data, this compound demonstrates a promising and distinct selectivity profile. The compound shows potent inhibition of DYRK1A and CDK2, with moderate activity against DYRK2, CDK5, and GSK3β. Notably, it exhibits significantly less activity against the tested MAPK family members and CLK kinases.
Compared to RO-0504985, which shows broader activity across the CDK family, this compound appears to have a more focused inhibitory profile.[5] Its potent inhibition of DYRK1A is particularly noteworthy, approaching the potency of the dedicated selective DYRK1A inhibitor.[6][7][8] This dual DYRK1A/CDK2 inhibitory profile could be advantageous in certain therapeutic contexts, such as in cancers where both kinases are implicated in disease progression.
The following diagram visually represents the target selectivity of this compound based on the hypothetical IC50 values.
Caption: Target selectivity of this compound.
Concluding Remarks and Future Directions
The hypothetical selectivity profile of this compound presented in this guide highlights its potential as a promising lead compound for the development of targeted therapies. Its distinct profile, with potent activity against DYRK1A and CDK2, warrants further investigation.
Future studies should expand the profiling panel to include a broader representation of the human kinome to fully elucidate its off-target profile. Cellular assays are also essential to confirm that the observed biochemical potency translates into on-target effects in a physiological context. Furthermore, co-crystallization studies of the compound with its primary targets would provide invaluable structural insights for rational, structure-based drug design and optimization of both potency and selectivity.
By employing a systematic and rigorous approach to selectivity profiling, as outlined in this guide, researchers can make more informed decisions in the challenging yet rewarding field of kinase inhibitor drug discovery.
References
- 1. CMGC Kinases in Health and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. CMGC Kinases in Health and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RO0504985 is an inhibitor of CMGC kinase proteins and has anti-human cytomegalovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
A Comparative Guide to DHODH Inhibitors: Benchmarking 4-Hydroxy-6-iodoquinoline-3-carboxylic acid Against Established Agents
In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a pivotal target for intervention in a spectrum of human diseases, from autoimmune disorders to oncology. This mitochondrial enzyme catalyzes the rate-limiting fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[1][2] This guide provides a comparative analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in the context of other prominent DHODH inhibitors, offering experimental insights and data-driven comparisons for researchers, scientists, and drug development professionals.
The Central Role of DHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for cell growth and proliferation. DHODH, a flavin-dependent mitochondrial enzyme, is a critical bottleneck in this process. Its inhibition leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, particularly at the S-phase, and can trigger apoptosis or cellular differentiation.[3][4] This mechanism provides a therapeutic window for targeting hyperproliferative cells while largely sparing quiescent cells, which can rely on the pyrimidine salvage pathway.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by DHODH and its inhibition.
A Comparative Look at DHODH Inhibitors
DHODH inhibitors can be broadly classified based on their chemical scaffolds. Among these, the quinoline carboxylic acid derivatives represent a significant class, with Brequinar being a notable example.
This compound: A Potential Quinoline-Based Inhibitor
While extensive biological data for this compound as a DHODH inhibitor is not widely available in peer-reviewed literature, its chemical structure suggests its potential inclusion in this class. Structure-activity relationship (SAR) studies of quinoline carboxylic acid analogs have identified key features for potent DHODH inhibition:
-
A Carboxylic Acid Moiety: The carboxylic acid at the 3- or 4-position is crucial for interacting with key residues in the DHODH active site.[5]
-
A Bulky Hydrophobic Group: A large, hydrophobic substituent at the C2 position generally enhances potency.[5]
-
Substitutions on the Benzo Ring: Modifications on the benzo portion of the quinoline ring can modulate the inhibitor's activity.[5]
The structure of this compound (which exists in tautomeric equilibrium with 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) possesses the critical quinoline-3-carboxylic acid core. The iodine atom at the 6-position is a bulky, lipophilic substituent that could potentially occupy a hydrophobic pocket within the enzyme's active site. Based on these structural similarities to known potent quinoline-based DHODH inhibitors, it is plausible that this compound exhibits inhibitory activity against DHODH. However, without direct experimental evidence, its potency remains speculative.
Established DHODH Inhibitors: A Performance Benchmark
To provide a clear context for the potential of novel inhibitors, a comparison with well-characterized agents is essential. Leflunomide, its active metabolite Teriflunomide, and Brequinar are among the most studied DHODH inhibitors.
-
Leflunomide and Teriflunomide: Leflunomide is an isoxazole-based prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (A77 1726).[6][7] Teriflunomide is a reversible inhibitor of human DHODH.[6] Leflunomide itself is a very weak inhibitor of the enzyme.[8] These agents are established as disease-modifying antirheumatic drugs (DMARDs) and are used in the treatment of rheumatoid arthritis and multiple sclerosis.[6][7][9] Their mechanism of action relies on halting the proliferation of activated lymphocytes.[10]
-
Brequinar (DUP-785): Brequinar is a potent, non-competitive inhibitor of DHODH with a quinoline carboxylic acid scaffold.[5] It has demonstrated significant anti-proliferative activity and has been investigated in clinical trials for the treatment of various cancers.[11] Brequinar's high potency makes it a valuable research tool and a benchmark for the development of new DHODH inhibitors.[5]
Quantitative Comparison of DHODH Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several DHODH inhibitors against the human enzyme.
| Compound | Target | IC50 (nM) | Primary Therapeutic Area | Reference(s) |
| Brequinar | human DHODH | 5.2 | Oncology (investigational) | [5][8] |
| Teriflunomide (A77 1726) | human DHODH | 24.5 - 600 | Autoimmune Diseases | [7][8] |
| Leflunomide | human DHODH | >10,000 | Autoimmune Diseases (as a prodrug) | [8] |
| BAY-2402234 | human DHODH | 1.2 | Oncology (investigational) | [8] |
| ASLAN003 | human DHODH | 35 | Oncology (investigational) | [8] |
| This compound | human DHODH | Data not available | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Evaluating DHODH Inhibitors
The characterization of novel DHODH inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Biochemical DHODH Enzyme Inhibition Assay
Objective: To directly measure the inhibitory effect of a test compound on the enzymatic activity of purified recombinant human DHODH.
Principle: The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm. The rate of this reaction is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO) - substrate
-
Coenzyme Q10 - electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
Test compound and a reference inhibitor (e.g., Brequinar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include wells with a reference inhibitor and a DMSO vehicle control.
-
Add Coenzyme Q10 and DCIP to all wells.
-
Add the recombinant human DHODH enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, DHO, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of absorbance change) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay with Uridine Rescue
Objective: To assess the effect of a DHODH inhibitor on the proliferation of a rapidly dividing cell line and to confirm that the anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis.
Principle: Inhibition of DHODH in cells depletes the pyrimidine pool, leading to the inhibition of cell growth. This effect can be reversed by the addition of exogenous uridine, which bypasses the DHODH-catalyzed step via the pyrimidine salvage pathway.[8]
Materials:
-
A rapidly proliferating cell line (e.g., a human leukemia cell line like HL-60)
-
Complete cell culture medium
-
Test compound
-
Uridine
-
A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
For the rescue experiment, prepare a parallel set of serial dilutions of the test compound in a medium supplemented with a high concentration of uridine (e.g., 100 µM).
-
Remove the old medium from the cells and add the medium containing the test compound, with and without uridine. Include appropriate vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's anti-proliferative activity is mediated through the inhibition of DHODH.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Potency of Novel Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone in Modern Oncology Research
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] In oncology, the versatility of the quinoline nucleus allows for substitutions that can modulate its mechanism of action, leading to compounds that can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, or disrupt cell migration.[3][4]
The development of new anticancer agents is a challenging endeavor with a high attrition rate.[5] Therefore, a robust, systematic, and comparative benchmarking process is not merely a procedural step but a critical component of the drug discovery pipeline. It enables researchers to triage candidates effectively, identify the most promising leads, and allocate resources judiciously.[6][7]
This guide provides a comprehensive framework for benchmarking the potency of new quinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative standards. Our objective is to equip researchers, scientists, and drug development professionals with the strategic and technical insights required to rigorously evaluate and compare the next generation of quinoline-based therapeutics.
Part 1: Foundational In Vitro Potency Assessment
The initial phase of benchmarking is conducted in vitro to establish a baseline of antiproliferative activity and elucidate the primary mechanism of action. This stage is designed to be high-throughput, allowing for the rapid screening of multiple derivatives against a panel of cancer cell lines.[8]
The Rationale for a Multi-Faceted In Vitro Approach
A single data point, such as a cytotoxicity reading, is insufficient to declare a compound's promise. A robust in vitro assessment integrates three key areas:
-
Broad Antiproliferative Activity: Does the compound effectively inhibit the growth of or kill cancer cells? How does its potency compare across different cancer types?
-
Selectivity: Does the compound preferentially affect cancer cells over normal, healthy cells? High selectivity is a hallmark of a promising therapeutic candidate.
-
Mechanism of Action (MoA): How does the compound exert its effect? Understanding the MoA is crucial for predicting in vivo efficacy and potential side effects. Quinoline derivatives are known to act through various pathways, including DNA damage, kinase inhibition, and induction of apoptosis.[4][9]
The following workflow illustrates the logical progression of in vitro experiments, from broad screening to mechanistic deep dives.
Caption: A logical workflow for in vitro benchmarking of new compounds.
Quantitative Cytotoxicity Data: The First Benchmark
The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[10] We will compare our hypothetical New Quinoline Derivatives (NQD-A and NQD-B) against Doxorubicin, a well-established anthracycline antibiotic that acts as a potent topoisomerase II inhibitor and is used as a standard chemotherapeutic agent.[11]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of NQDs vs. Doxorubicin
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MRC-5 (Normal Lung Fibroblast) IC50 (µM) | Selectivity Index (MRC-5 / A549) |
|---|---|---|---|---|---|
| NQD-A | 1.38 | 5.34 | 2.50 | 45.2 | 8.46 |
| NQD-B | 15.2 | 22.5 | 18.9 | 30.1 | 1.34 |
| Doxorubicin | 0.95 | 1.20 | 0.88 | 5.6 | 4.67 |
Data is hypothetical for illustrative purposes. The selectivity index is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, providing a measure of cancer-specific toxicity.
Interpretation: In this hypothetical dataset, NQD-A demonstrates potent, single-digit micromolar activity against several cancer cell lines.[12] Crucially, its Selectivity Index against A549 lung cancer cells is nearly double that of Doxorubicin, suggesting a potentially wider therapeutic window. NQD-B is significantly less potent and shows poor selectivity, making it a lower-priority candidate for further investigation.
Elucidating the Mechanism of Action
Based on the promising cytotoxicity profile of NQD-A, we proceed to investigate its MoA. Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[3]
-
Cell Cycle Analysis: This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[10] A compound that disrupts DNA synthesis or mitosis will cause cells to accumulate in a specific phase.
-
Apoptosis Assay (Annexin V/PI Staining): This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming that the compound induces a programmed cell death pathway rather than indiscriminate necrosis.
The diagram below illustrates the process of apoptosis, a common target pathway for quinoline derivatives.
Caption: Simplified intrinsic apoptosis pathway often targeted by quinolines.
Part 2: Preclinical In Vivo Potency Validation
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success.[6] Preclinical animal models, most commonly tumor xenografts in immunodeficient mice, are essential for evaluating a compound's efficacy within a complex biological system.[5][9]
Xenograft Model: Bridging the Gap from Bench to Bedside
In a xenograft study, human cancer cells (e.g., A549 lung cancer cells) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the investigational compound (NQD-A), a vehicle control, and a positive control (a standard-of-care drug). The primary endpoints are Tumor Growth Inhibition (TGI) and overall animal health (e.g., body weight).[13]
Comparative Efficacy in a Xenograft Model
The following table summarizes hypothetical results from a 28-day A549 lung cancer xenograft study.
Table 2: Comparative In Vivo Efficacy of NQD-A vs. Cisplatin
| Treatment Group | Dosing Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Average Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, i.p., daily | 1540 ± 180 | 0% | +5.2% |
| NQD-A | 20 mg/kg, i.p., daily | 495 ± 95 | 67.8% | -2.1% (Non-significant) |
| Cisplatin | 5 mg/kg, i.p., weekly | 620 ± 110 | 59.7% | -12.5% (Significant toxicity) |
Data is hypothetical for illustrative purposes. TGI is calculated relative to the vehicle control group.
Interpretation: NQD-A demonstrates superior tumor growth inhibition compared to the standard-of-care agent, Cisplatin.[13] Critically, it achieves this with minimal impact on animal body weight, suggesting a much better toxicity profile. This combination of superior efficacy and lower toxicity strongly supports its advancement as a clinical candidate.
Part 3: Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the key assays described in this guide.
Protocol 1: In Vitro Cytotoxicity (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (NQD-A, NQD-B, Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the results against the log of compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 3-4 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, NQD-A, Cisplatin).
-
Treatment Administration: Administer treatments as per the defined dosing regimen (e.g., intraperitoneal injection). Monitor animal body weight and general health daily.
-
Study Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the control group reach the predetermined maximum size.
-
Data Analysis: At the end of the study, calculate the final tumor volume and body weight for each group. Determine the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Conclusion and Forward Outlook
This guide has outlined a rigorous, multi-stage process for benchmarking the potency of novel quinoline derivatives. By integrating broad cytotoxicity screening with mechanistic studies and validating lead candidates in preclinical in vivo models, researchers can build a comprehensive data package to support further development. The hypothetical case of NQD-A illustrates an ideal outcome: a compound with potent and selective in vitro activity, a well-defined mechanism of action, and superior efficacy and safety in an in vivo model. This systematic approach ensures that only the most promising candidates, backed by robust and comparative data, advance toward clinical evaluation, ultimately increasing the probability of success in the complex journey of cancer drug development.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. intelligencia.ai [intelligencia.ai]
- 8. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Novel Quinolines and Standard Anticancer Drugs
Introduction: The Quinoline Scaffold - A Privileged Structure in Oncology Research
The quinoline scaffold, a heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic environment, making it an ideal pharmacophore for interacting with various biological targets.[3] Historically significant for its role in antimalarial drugs, the quinoline core is now a focal point in oncology due to the diverse and potent anticancer activities exhibited by its derivatives.[3][4]
These compounds exert their cytotoxic effects through a multitude of mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, interference with DNA replication and repair via topoisomerase inhibition, and the induction of programmed cell death (apoptosis).[4][5][6] This guide provides a comparative framework for researchers evaluating the cytotoxicity of novel quinoline derivatives against established standard-of-care chemotherapeutic agents. We will delve into the mechanistic underpinnings of their actions, present a comparative analysis of their cytotoxic potential, and provide detailed, field-proven protocols for essential cytotoxicity assays.
Mechanistic Overview: Quinolines vs. Standard Drugs
A compound's cytotoxic profile is intrinsically linked to its mechanism of action. While both novel quinolines and standard drugs aim to eliminate cancer cells, their molecular targets and pathways often differ, influencing their efficacy and selectivity.
-
Novel Quinoline Derivatives: The versatility of the quinoline scaffold allows for targeted modifications, leading to compounds with specific mechanisms.[3] Many modern derivatives are designed as inhibitors of specific protein kinases like EGFR (Epidermal Growth Factor Receptor) or Src, which are critical drivers in cancer cell signaling.[7][8] Others function as potent inducers of apoptosis, disrupt microtubule dynamics, or arrest the cell cycle at critical checkpoints.[1][9][10]
-
Standard Chemotherapeutic Drugs:
-
Doxorubicin: An anthracycline antibiotic, it primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[7]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately triggering cell death.[2]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides, thereby disrupting DNA synthesis.[2]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for mitosis and leading to cell cycle arrest and apoptosis.
-
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[11] A lower IC50 value indicates higher potency. The table below synthesizes data from various studies, comparing the cytotoxic activity of select novel quinoline derivatives against standard drugs across different human cancer cell lines.
| Compound/Drug | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference Compound | IC50 (µM) |
| Novel Quinolines | |||||
| Compound 55 * | HL-60 (Leukemia) | Antiproliferative | 19.88 (µg/ml) | - | - |
| 2-p-tolyl-benzo[h]quinoline | A549, MCF-7, C26, A2780 | Antiproliferative | High Cytotoxicity | - | - |
| 8-Bromo-4-(4-chlorophenylamino) quinoline | A549 (Lung), MCF-7 (Breast) | Antiproliferative | Excellent Activity | Doxorubicin | - |
| Chalcone-quinoline hybrid 40 | MCF-7, HCT-116, MGC-803 | Antiproliferative | Potent | 5-Fluorouracil | - |
| Quinoline-chalcone hybrid 39 | A549 (Lung) | PI3K/Akt/mTOR inhibition | 1.91 | - | - |
| Quinoline-chalcone hybrid 40 | K-562 (Leukemia) | PI3K/Akt/mTOR inhibition | 5.29 | - | - |
| Compound 91b1 | AGS, KYSE150, KYSE450 | Downregulation of Lumican | Lower than CDDP | Cisplatin (CDDP) | - |
| Standard Drugs | |||||
| Doxorubicin | MCF-7 (Breast) | DNA Intercalation, Topo II Inhibitor | Variable | - | - |
| Cisplatin | A549 (Lung), HeLa | DNA Crosslinking | Variable | - | - |
| 5-Fluorouracil | HT29 (Colon), Hep3B (Liver) | Thymidylate Synthase Inhibitor | Variable | - | - |
Note: Data is compiled from multiple sources for illustrative purposes.[1][2][12][13] IC50 values are highly dependent on the specific cell line, assay conditions, and exposure time. Direct comparison requires head-to-head experimentation. "Compound 55" refers to 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline.[1]
Experimental Protocols for Cytotoxicity Assessment
To ensure data integrity and reproducibility, standardized and well-controlled assays are paramount. Here, we provide detailed protocols for three fundamental cytotoxicity assays.
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Causality: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[16]
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the novel quinolines and standard drugs. Remove the old media and add fresh media containing the compounds to the respective wells. Include vehicle-only wells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18] Visually confirm the formation of purple precipitate in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[19][20]
Causality: LDH is a stable cytoplasmic enzyme present in all cells.[20] When the cell membrane loses its integrity due to cytotoxic events, LDH is released into the cell culture medium.[20] The assay measures the enzymatic activity of this released LDH, which is proportional to the level of cell lysis.[21] LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[19][21]
Experimental Workflow Diagram
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Control Preparation: Prepare three essential controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of incubation.
-
Background Control: Medium without cells.
-
-
Supernatant Transfer: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH Reaction Mix (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Apoptosis Detection via Annexin V & Caspase-3/7 Assays
Distinguishing between necrotic and apoptotic cell death is crucial for understanding a compound's mechanism. This can be achieved by multiplexing assays for Annexin V binding and Caspase-3/7 activity.
Causality:
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to these exposed PS residues, marking early apoptotic cells.[22][23]
-
Caspase-3/7: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. The assay uses a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7. This cleavage releases a high-affinity DNA dye that fluoresces upon binding to DNA in the nucleus, indicating caspase activation.[22]
Apoptosis Detection Principles
Caption: Principles of detecting different stages of apoptosis.
Step-by-Step Protocol (General, for Fluorescence Microscopy or Plate Reader):
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Prepare a staining solution containing fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and the Caspase-3/7 substrate in 1X Annexin V Binding Buffer.[24] A cell-impermeant DNA dye (like Propidium Iodide or DAPI) can be included to label necrotic/late apoptotic cells.
-
Cell Staining: Remove the treatment medium and wash cells once with cold PBS. Add the combined staining solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze immediately using a fluorescence microscope, high-content imager, or fluorescence plate reader.
-
Live cells: Negative for all stains.
-
Early apoptotic cells: Annexin V positive, Caspase-3/7 positive, viability dye negative.
-
Late apoptotic/necrotic cells: Annexin V positive, Caspase-3/7 positive, viability dye positive.
-
Conclusion and Future Directions
The quinoline scaffold continues to be a highly productive starting point for the development of novel anticancer therapeutics.[1][2] As demonstrated, many new derivatives show promising cytotoxic activity, sometimes exceeding that of standard chemotherapeutic drugs in specific cancer cell lines.[12][13][25] However, a comprehensive evaluation requires more than a simple IC50 comparison. A thorough understanding of a compound's mechanism of action, elucidated through assays for membrane integrity, metabolic activity, and specific cell death pathways like apoptosis, is critical.
By employing the robust, well-controlled experimental frameworks outlined in this guide, researchers can generate high-quality, reproducible data. This allows for a more objective and insightful comparison of novel quinoline agents against the benchmarks of standard cancer therapies, ultimately paving the way for the identification of more effective and selective drug candidates for clinical development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 23. merckmillipore.com [merckmillipore.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to present a framework that is not only procedurally sound but also explains the scientific rationale behind each step. This ensures that safety and regulatory compliance are integrated into your laboratory workflow, safeguarding both personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Part 1: Core Principles & Hazard Assessment
Understanding the chemical nature of this compound is fundamental to its safe management. Its structure contains an iodinated quinoline core, classifying it as a halogenated organic compound .[1] This classification is the single most important factor determining its disposal pathway. Halogenated wastes are managed under specific regulatory protocols, primarily because their improper disposal can lead to the formation of persistent and toxic environmental pollutants.[2]
While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from structurally similar quinoline carboxylic acids indicate a consistent hazard profile.
Anticipated Hazards:
-
Skin Corrosion/Irritation : Expected to cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation : Expected to cause serious eye irritation.[3][4][5]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[3][5][6]
-
Acute Oral Toxicity : May be harmful if swallowed.[7]
Immediate Safety & Personal Protective Equipment (PPE)
Given the hazards, a stringent PPE protocol is mandatory. Handling should occur in accordance with good industrial hygiene and safety practices.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant protective gloves. | To prevent skin contact and irritation.[3][4] |
| Eye/Face Protection | Goggles or safety glasses with side shields (European standard - EN 166). | To protect against dust particles causing serious eye irritation.[6] |
| Skin and Body Protection | Lab coat and appropriate protective clothing. | To prevent contamination of personal clothing and skin.[6] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of dust, which may cause respiratory irritation.[3][5] |
First Aid Measures in Case of Exposure
| Exposure Route | First Aid Protocol |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[3][4] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical help.[7] |
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
Disposing of this compound is not merely about discarding it. It is a regulated process of characterization, segregation, and documentation. Hazardous waste is regulated from the moment of generation to its final treatment.[8]
Step 1: Waste Characterization
The first step is unequivocal classification.
-
Physical State: Solid (powder)
-
Chemical Class: Halogenated Organic Compound[1]
-
Waste Status: Hazardous Chemical Waste
This substance must never be disposed of down the drain or in regular trash.[8][9]
Step 2: Containerization
Proper containment is critical to prevent leaks and ensure safe handling.
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene) that will not react with the waste. The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[10][11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EH&S) department.[12] The label must include:
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[10][12] This prevents the release of vapors and protects against spills.
Step 3: Segregation of Waste
Proper segregation is paramount for safety and is a requirement for disposal. Mixing incompatible waste streams can cause violent reactions or complicate the disposal process.[10] this compound waste must be kept separate from other waste streams.
| Segregate From | Rationale for Segregation |
| Non-Halogenated Organic Wastes | Halogenated and non-halogenated wastes are sent to different disposal streams. Halogenated organics require high-temperature incineration.[1] Mixing them increases disposal costs and complexity.[15] |
| Acids and Bases | To prevent potentially violent or exothermic reactions.[1][10] |
| Oxidizing Agents | To avoid creating a fire or explosion hazard.[13] |
| Aqueous & Heavy Metal Wastes | These streams undergo different chemical treatments for disposal; organic solvents can interfere with these processes.[15] |
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste before it is collected.
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][10]
-
Use Secondary Containment: The primary waste container should be placed within a larger, chemically resistant tray or tub to contain any potential leaks.[11][12]
-
Adhere to Accumulation Limits: Do not exceed the storage limits for your SAA (typically a maximum of 55 gallons of total hazardous waste).[8]
-
Inspect Weekly: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.[10][11]
Step 5: Arranging Final Disposal
The final step is to transfer the waste to your institution's trained professionals.
-
Monitor Fill Level: Do not fill containers beyond 75-80% capacity to allow for expansion and prevent splashing when moved.[14]
-
Request Pickup: Once the container is full or you no longer need it, contact your institution's EH&S department to schedule a waste pickup.[8][12]
-
Documentation: Ensure all labels and associated logs are complete and accurate. EH&S personnel rely on this information to safely consolidate and dispose of the waste.[8]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from this compound.
Caption: Decision workflow for proper disposal.
Part 3: Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn before addressing the spill.
-
Containment: Gently sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[6]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Place all cleanup materials (e.g., absorbent pads, contaminated gloves) into a sealed bag or container and label it as hazardous waste.[13]
-
Reporting: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy. For large spills, evacuate the area and contact emergency services immediately.[13]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.
References
- 1. bucknell.edu [bucknell.edu]
- 2. p2infohouse.org [p2infohouse.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
